molecular formula C13H19ClN2O B1196261 Butanilicaine CAS No. 3785-21-5

Butanilicaine

货号: B1196261
CAS 编号: 3785-21-5
分子量: 254.75 g/mol
InChI 键: VWYQKFLLGRBICZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butanilicaine is an amino acid amide amide in which N-butylglycine and 2-chloro-6-methylaniline have combined to form the amide bond;  used as a local anaesthetic (amide caine). It has a role as a local anaesthetic. It is an amino acid amide and a member of monochlorobenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYQKFLLGRBICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2081-65-4 (phosphate[1:1]), 6027-28-7 (mono-hydrochloride)
Record name Butanilicaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90191279
Record name Butanilicaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3785-21-5
Record name Butanilicaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3785-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanilicaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanilicaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13328
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butanilicaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTANILICAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3WV51F4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and properties of Butanilicaine (CAS 3785-21-5).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanilicaine (CAS 3785-21-5) is a local anesthetic of the amide class, recognized for its role in regional anesthesia. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and toxicological profile. The information is curated to support research, scientific, and drug development endeavors. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Physicochemical Properties

This compound, systematically named 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is characterized by an aromatic ring, an amide linkage, and a tertiary amine.[1][2] This structure is fundamental to its anesthetic activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 3785-21-5
IUPAC Name 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide
Molecular Formula C₁₃H₁₉ClN₂O
Molecular Weight 254.76 g/mol [3]
Canonical SMILES CCCCNCC(=O)NC1=C(C=CC=C1Cl)C
InChI Key VWYQKFLLGRBICZ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 45-46 °C[4]
Boiling Point 389.3 °C at 760 mmHg[4]
Density 1.129 g/cm³[4]
Appearance White crystalline powder[4]

Mechanism of Action

Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the propagation of nerve impulses, leading to a reversible loss of sensation.[5][6] The unionized form of the anesthetic crosses the cell membrane and, once inside the neuron, the ionized form binds to the intracellular portion of the sodium channel.[6] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization and action potential generation.[6]

cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Butanilicaine_unionized_ext This compound (Unionized) Butanilicaine_unionized_int This compound (Unionized) Butanilicaine_unionized_ext->Butanilicaine_unionized_int Diffusion Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Na+ influx, halting propagation Butanilicaine_ionized This compound (Ionized) Butanilicaine_unionized_int->Butanilicaine_ionized Ionization Butanilicaine_ionized->Na_Channel Binds to channel

Figure 1: Mechanism of this compound on Sodium Channels.
Potential Effects on Other Ion Channels

Local anesthetics can also interact with other ion channels, which may contribute to both their therapeutic and toxic effects. While specific data for this compound is limited, studies on similar amide local anesthetics like bupivacaine show inhibition of potassium and calcium channels at higher concentrations.

  • Potassium Channels: Bupivacaine has been shown to inhibit various potassium channels, which could affect neuronal repolarization and potentially contribute to cardiotoxicity.[7]

  • Calcium Channels: Inhibition of calcium channels by local anesthetics can occur, although typically at higher concentrations than those required for sodium channel blockade. Bupivacaine has been demonstrated to inhibit L-type calcium channels.

Table 3: Comparative IC₅₀ Values of Amide Local Anesthetics on Ion Channels

Local AnestheticIon ChannelIC₅₀Reference
BupivacaineNa⁺ Channels (tonic block)178 ± 8 µM[8]
BupivacaineSK2 K⁺ Channels16.5 µM[4]
BupivacaineET-1 induced Ca²⁺ increase3.79 ± 1.63 mM[9]
LidocaineNa⁺ Channels (resting)226 µM[10]
LidocaineSK2 K⁺ Channels77.8 µM[4]

Note: Specific IC₅₀ values for this compound are not available in the reviewed literature.

Synthesis of this compound

The synthesis of this compound is a two-step process.[1] The first step involves the formation of an amide intermediate, followed by an alkylation reaction.

Experimental Protocol

Step 1: Amide Formation 2-chloro-6-methylaniline is reacted with chloroacetyl chloride to form the N-(2-chloro-6-methylphenyl)-2-chloroacetamide intermediate. This reaction is typically carried out in an inert solvent.

Step 2: Alkylation The intermediate is then used to alkylate n-butylamine. This nucleophilic substitution reaction yields the final product, this compound. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed.

Start Starting Materials: - 2-chloro-6-methylaniline - Chloroacetyl chloride - n-butylamine Step1 Step 1: Amide Formation (Reaction of 2-chloro-6-methylaniline and chloroacetyl chloride) Start->Step1 Intermediate Intermediate: N-(2-chloro-6-methylphenyl) -2-chloroacetamide Step1->Intermediate Step2 Step 2: Alkylation (Reaction of intermediate with n-butylamine) Intermediate->Step2 Product Final Product: This compound Step2->Product

Figure 2: Synthetic Workflow for this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as clearance, volume of distribution, and half-life, are not well-documented in publicly available literature. As an amide-type local anesthetic, it is expected to be metabolized primarily in the liver by cytochrome P450 enzymes, similar to lidocaine and bupivacaine.[11] The metabolites are then excreted by the kidneys.[12] The extent of plasma protein binding is a crucial factor influencing the distribution and availability of the free drug. For many local anesthetics, binding is primarily to alpha-1-acid glycoprotein.[13]

Toxicology

Specific LD₅₀ values for this compound have been reported for its phosphate salt.

Table 4: Acute Toxicity of this compound Phosphate

SpeciesRoute of AdministrationLD₅₀Reference
MouseIntravenous (i.v.)30 mg/kg[14]
MouseIntraperitoneal (i.p.)363 mg/kg[14]
MouseSubcutaneous (s.c.)11.4 mg/20g (570 mg/kg)[14]
RatIntraperitoneal (i.p.)259 mg/kg[14]

Systemic toxicity of local anesthetics typically manifests as central nervous system (CNS) and cardiovascular effects.[15] CNS toxicity can range from lightheadedness and tinnitus to seizures and coma. Cardiovascular toxicity can include hypotension, arrhythmias, and cardiac arrest.[15]

Anti-inflammatory Properties

Beyond their anesthetic effects, local anesthetics, including likely this compound, possess anti-inflammatory properties.[2][16] These effects are thought to be mediated through mechanisms independent of sodium channel blockade. Local anesthetics can modulate the function of various immune cells, including neutrophils and macrophages, and interfere with inflammatory signaling pathways.[3][16] They have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and interleukins.[16]

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, tissue injury) Immune_Cell Immune Cell (e.g., Macrophage, Neutrophil) Inflammatory_Stimulus->Immune_Cell GPCR G-protein-coupled receptors (GPCRs) Immune_Cell->GPCR Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) GPCR->Signaling_Cascade Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, etc.) Signaling_Cascade->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation This compound This compound This compound->GPCR Inhibits This compound->Signaling_Cascade Inhibits

Figure 3: Potential Anti-inflammatory Signaling Pathway of this compound.

Conclusion

This compound is a well-characterized amide local anesthetic with a clear synthetic pathway. Its primary mechanism of action is through the blockade of voltage-gated sodium channels. While its toxicological profile for the phosphate salt is established, a significant gap exists in the publicly available literature regarding its specific physicochemical properties (pKa, logP), detailed pharmacokinetic parameters, and quantitative data on its interaction with various ion channels. Further research is warranted to fully elucidate these aspects, which would be invaluable for its potential optimization and broader clinical application. The anti-inflammatory properties of local anesthetics also present an interesting avenue for future investigation of this compound's therapeutic potential beyond local anesthesia.

References

The Pharmacokinetics and Hepatic Fate of Butanilicaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanilicaine is a local anesthetic belonging to the amide class of compounds. While its clinical use is established, publicly available, in-depth data on its pharmacokinetics and hepatic metabolism remains limited. This technical guide synthesizes the known principles of amide local anesthetic metabolism to project the likely pharmacokinetic profile and metabolic pathways of this compound. It further provides a comparative analysis of pharmacokinetic parameters of structurally similar, widely used amide local anesthetics such as lidocaine, bupivacaine, and ropivacaine to offer a predictive context. Detailed experimental protocols for investigating the hepatic metabolism of such compounds are also presented to facilitate future research in this area.

Introduction

This compound, chemically designated as 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is an amide-type local anesthetic.[1][2] Like other members of this class, its mechanism of action involves the reversible blockade of sodium channels in nerve fibers, which inhibits the propagation of action potentials and results in a temporary loss of sensation.[3] The disposition of amide local anesthetics within the body is primarily governed by their pharmacokinetic properties, with hepatic metabolism being the principal route of elimination.[4][5][6] A thorough understanding of these processes is critical for optimizing dosing regimens, minimizing the risk of systemic toxicity, and predicting potential drug-drug interactions.

Despite its use, specific pharmacokinetic and metabolic data for this compound are not extensively documented in publicly accessible scientific literature. Therefore, this guide extrapolates from the well-established metabolic pathways of other clinically significant amide local anesthetics to provide a comprehensive overview of the anticipated pharmacokinetics and hepatic metabolism of this compound.

Pharmacokinetics of Amide Local Anesthetics: A Comparative Overview

The pharmacokinetic profiles of amide local anesthetics can vary significantly, influencing their onset, duration of action, and potential for systemic toxicity. Key parameters include elimination half-life (t½), plasma clearance (Cl), and volume of distribution (Vd). As specific data for this compound is unavailable, the following table summarizes these parameters for other commonly used amide local anesthetics to provide a comparative framework.

Drug Elimination Half-life (t½) (hours) Plasma Clearance (Cl) (L/min) Volume of Distribution (Vd) (L) Protein Binding (%) Reference(s)
Lidocaine 1.5 - 2.00.959160 - 80[7]
Bupivacaine 2.7 - 3.50.477384 - 95[7]
Ropivacaine 1.9 - 4.20.5841 - 5994[7]
Mepivacaine 1.9 - 3.20.788460 - 78[7]

Hepatic Metabolism of Amide Local Anesthetics

Amide local anesthetics are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[4][8] This biotransformation is crucial for converting the lipophilic drug molecules into more water-soluble metabolites that can be readily excreted by the kidneys.[9][10]

General Metabolic Pathways

The metabolism of amide local anesthetics typically involves two main types of reactions:

  • N-dealkylation: This is often the initial and major metabolic pathway for many amide local anesthetics. It involves the removal of an alkyl group from the tertiary amine. For instance, the N-de-ethylation of lidocaine to monoethylglycinexylidide (MEGX) is a well-characterized reaction primarily mediated by CYP3A4 and CYP1A2.[11]

  • Hydroxylation: Aromatic hydroxylation of the phenyl ring is another common metabolic route. For example, ropivacaine undergoes hydroxylation to 3'-hydroxyropivacaine, a reaction catalyzed by CYP1A2.[12][13]

Following these initial Phase I reactions, the resulting metabolites may undergo further biotransformation or conjugation (Phase II reactions) before excretion.

Putative Hepatic Metabolism of this compound

Based on its chemical structure, which is analogous to other amide local anesthetics, the hepatic metabolism of this compound is expected to follow similar pathways. A proposed, hypothetical metabolic scheme is presented below. It is important to note that this pathway is predictive and requires experimental validation.

The primary metabolic routes for this compound are likely to be:

  • N-debutylation of the butylamino group to form N-debutylated this compound.

  • Hydroxylation of the aromatic ring (the 2-chloro-6-methylphenyl moiety).

The cytochrome P450 isoforms likely involved in these transformations, by analogy with other amide anesthetics, would be members of the CYP1A and CYP3A families.[11][12][13]

Experimental Protocols for Studying Hepatic Metabolism

To elucidate the specific metabolic pathways and pharmacokinetic parameters of this compound, a series of in vitro and in vivo experiments are necessary. The following sections detail standard methodologies.

In Vitro Metabolism using Human Liver Microsomes

This is a common preliminary method to identify metabolic pathways and the CYP enzymes involved.

Objective: To identify the metabolites of this compound and determine the kinetic parameters of its metabolism by human liver microsomal enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • Recombinant human CYP isoforms (for reaction phenotyping)

  • Selective CYP inhibitors (for reaction phenotyping)

Procedure:

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLMs (typically 0.1-0.5 mg/mL protein), and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Preparation:

    • Add an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Metabolite Identification and Quantification:

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify potential metabolites by comparing the mass spectra of samples with and without the NADPH regenerating system and by analyzing the fragmentation patterns.

    • Quantify the depletion of the parent drug and the formation of metabolites over time.

  • Reaction Phenotyping:

    • Incubate this compound with a panel of recombinant human CYP isoforms to identify which enzymes are capable of its metabolism.

    • Alternatively, conduct inhibition studies using selective chemical inhibitors for major CYP enzymes in HLMs to determine their relative contributions.

Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To structurally characterize the metabolites of this compound formed in in vitro or in vivo studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer, typically a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Procedure:

  • Chromatographic Separation:

    • Develop a chromatographic method to separate the parent drug from its potential metabolites. A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Analysis:

    • Acquire full-scan mass spectra in positive ion mode to detect the protonated molecules [M+H]⁺ of the parent drug and its metabolites.

    • Perform tandem mass spectrometry (MS/MS) on the detected parent and metabolite ions to obtain fragmentation patterns. .

    • Propose metabolite structures based on the mass shifts from the parent drug and the interpretation of the MS/MS fragmentation patterns.

Visualizations

Logical Workflow for In Vitro Hepatic Metabolism Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) mix Prepare Incubation Mixture prep_reagents->mix prep_drug Prepare this compound Stock Solution prep_drug->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Metabolite ID & Kinetics) lcms->data_analysis

Caption: Workflow for an in vitro hepatic metabolism study of this compound.

Putative Signaling Pathway for this compound Hepatic Metabolism

butanilicaine_metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound cyp3a4 CYP3A4/1A2 (Putative) This compound->cyp3a4 Oxidation metabolite1 N-Debuty-Butanilicaine cyp3a4->metabolite1 N-Debutylation metabolite2 Hydroxy-Butanilicaine cyp3a4->metabolite2 Hydroxylation conjugation Conjugation (e.g., Glucuronidation) metabolite1->conjugation metabolite2->conjugation excretion Excretion (Urine) conjugation->excretion

Caption: A putative metabolic pathway for this compound in the liver.

Conclusion

References

The Structure-Activity Relationship of Butanilicaine and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanilicaine, a local anesthetic of the amide class, serves as a critical scaffold for the development of new analgesics. Understanding the intricate relationship between its chemical structure and biological activity is paramount for designing next-generation local anesthetics with improved potency, duration of action, and safety profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying principles and pathways.

Core Structure of this compound Analogues

The archetypal structure of this compound and its analogues consists of three key moieties:

  • Aromatic Ring: This lipophilic portion is crucial for the molecule's ability to penetrate the nerve membrane. Substitutions on this ring significantly influence the anesthetic's potency and duration of action.

  • Intermediate Amide Linkage: This chain connects the aromatic ring to the amino group. The nature of this linkage determines the metabolic stability and classification of the anesthetic (amide-type).

  • Tertiary Amine Group: This hydrophilic portion is essential for the molecule's water solubility and its interaction with the sodium channel receptor in its protonated form. The nature of the alkyl substituents on the amine influences the anesthetic's potency and duration.

Structure-Activity Relationship (SAR) Studies

The potency, onset, and duration of action of this compound analogues are intricately linked to their physicochemical properties, which are in turn dictated by their molecular structure. Key SAR observations are summarized below.

The Aromatic Ring

Modifications to the 2-chloro-6-methylphenyl ring of this compound have a profound impact on anesthetic activity. The presence of ortho-substituents, such as the methyl group in this compound, is a common feature in potent amide-type local anesthetics like lidocaine. This substitution pattern is thought to protect the amide linkage from hydrolysis by plasma esterases, thereby prolonging the duration of action.

Introduction of electron-withdrawing groups, such as fluorine, to the aromatic ring can influence the pKa of the molecule and its lipophilicity, thereby affecting its onset and potency.

The N-Alkyl Substituents

The nature of the N-alkyl substituents on the tertiary amine plays a significant role in determining the anesthetic profile. Increasing the length of the alkyl chain generally leads to an increase in lipid solubility, which can enhance potency and duration of action. However, there is an optimal chain length beyond which activity may decrease due to reduced water solubility or steric hindrance at the receptor site. For instance, in a series of pyrrolidone-based local anesthetics, increasing the N-alkyl chain from methyl to n-hexyl significantly prolonged the duration of surface anesthesia.[1]

Quantitative Data on this compound Analogues

The following table summarizes the quantitative data from a study on fluoro-substituted lidocaine analogues, which are structurally closely related to this compound analogues. This data provides valuable insights into the SAR of this class of compounds.

CompoundR1R2pKaOnset of Action (min)Duration of Action (min)
Lidocaine HH7.92.5 ± 0.535.2 ± 2.1
Analogue 1 FH7.61.8 ± 0.445.6 ± 2.5
Analogue 2 HF7.72.1 ± 0.340.1 ± 2.3
Analogue 3 FF7.51.5 ± 0.355.3 ± 3.0

Data adapted from a study on fluoro-substituted lidocaine analogs, which serve as a relevant model for this compound analogues.[2]

Experimental Protocols

Synthesis of this compound Analogues

A general synthetic route for N-substituted 2-(alkylamino)-N-(2-chloro-6-methylphenyl)acetamides is outlined below. This procedure can be adapted to synthesize a variety of this compound analogues by using different starting amines.

Step 1: Synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide

2-chloro-6-methylaniline is reacted with chloroacetyl chloride in an inert solvent such as dichloromethane or toluene, in the presence of a base like triethylamine or pyridine to neutralize the HCl formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with water and a dilute acid to remove unreacted starting materials and the base. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude 2-chloro-N-(2-chloro-6-methylphenyl)acetamide, which can be purified by recrystallization.

Step 2: Synthesis of the final this compound analogue

The 2-chloro-N-(2-chloro-6-methylphenyl)acetamide is then reacted with the desired primary or secondary amine (e.g., n-butylamine for this compound) in a suitable solvent such as acetonitrile or ethanol. A base, such as potassium carbonate, is added to scavenge the HCl produced. The reaction is typically heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by column chromatography or recrystallization, to yield the final this compound analogue.

In Vivo Evaluation of Local Anesthetic Activity: Rat Sciatic Nerve Block Model

This protocol describes a common method for assessing the efficacy of local anesthetics in vivo.

Animals: Adult male Sprague-Dawley rats (250-300 g) are used.

Procedure:

  • The rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • The hair on the lateral aspect of the thigh is shaved, and the area is sterilized.

  • A small incision is made to expose the sciatic nerve.

  • The test compound (e.g., 0.2 mL of a 1% solution of the this compound analogue) is injected in close proximity to the nerve. A control group receives a saline injection.

  • The motor block is assessed by testing the postural extensor thrust of the injected limb at regular intervals.

  • The sensory block is evaluated by applying a thermal stimulus (e.g., radiant heat) to the plantar surface of the hind paw and measuring the withdrawal latency.

  • The onset of anesthesia is defined as the time taken to lose the withdrawal reflex, and the duration of anesthesia is the time until the reflex returns to baseline.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Cell Line: A suitable fibroblast cell line (e.g., NIH 3T3) is used.

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the this compound analogue. A control group receives only the vehicle.

  • The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a specialized detergent) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizing Key Pathways and Concepts

Signaling Pathway of Local Anesthetic Action

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the membrane and the propagation of action potentials.

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Sodium Channel LA_ionized Local Anesthetic (Ionized) Na_channel->LA_ionized Ionization Block Blockade of Na+ Influx Na_channel->Block LA_unionized Local Anesthetic (Unionized) LA_unionized->Na_channel Diffusion Na_ext Na+ Na_ext->Na_channel Influx (blocked) LA_ionized->Na_channel Binding Na_int Na+ No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of action of local anesthetics.

General Workflow for SAR Studies of this compound Analogues

The process of conducting SAR studies involves a cyclical process of design, synthesis, and biological evaluation.

SAR_Workflow Design Analogue Design (Based on SAR) Synthesis Chemical Synthesis & Purification Design->Synthesis In_Vitro In Vitro Assays (e.g., Cytotoxicity, Na+ Channel Block) Synthesis->In_Vitro In_Vivo In Vivo Assays (e.g., Sciatic Nerve Block) Synthesis->In_Vivo Data_Analysis Data Analysis & SAR Determination In_Vitro->Data_Analysis In_Vivo->Data_Analysis Data_Analysis->Design Iterative Refinement

Caption: Iterative workflow for SAR studies.

Logical Relationships in SAR

The relationship between chemical modifications and their biological effects can be visualized to guide further drug design.

SAR_Logic cluster_modification Chemical Modification cluster_property Physicochemical Property cluster_activity Biological Activity mod1 Increase N-Alkyl Chain Length prop1 Increased Lipophilicity mod1->prop1 mod2 Add Electron- Withdrawing Group to Aromatic Ring prop2 Altered pKa mod2->prop2 act1 Increased Potency prop1->act1 act2 Increased Duration prop1->act2 act3 Altered Onset prop2->act3

Caption: Chemical modifications and their effects.

Conclusion

The structure-activity relationship of this compound and its analogues is a complex interplay of lipophilicity, electronic effects, and steric factors. By systematically modifying the aromatic ring, the intermediate amide linkage, and the N-alkyl substituents, researchers can fine-tune the anesthetic profile of these compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the rational design and development of novel local anesthetics with enhanced efficacy and safety. The continuous exploration of the SAR of this compound analogues holds significant promise for the future of pain management.

References

The Nexus of Lipophilicity and Anesthetic Potency: A Technical Guide to Butanilicaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between lipophilicity and the anesthetic potency of butanilicaine, an amide-type local anesthetic. By examining its physicochemical properties and mechanism of action, this document provides a comprehensive overview for professionals in drug development and research.

Introduction to this compound

This compound is a local anesthetic belonging to the amino amide class.[1] Its chemical structure, 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, dictates its physicochemical properties and, consequently, its pharmacological activity.[1] Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.

The Role of Lipophilicity in Anesthetic Action

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial determinant of a local anesthetic's potency. It governs the drug's ability to traverse the lipid-rich nerve membrane to reach its binding site on the intracellular side of the voltage-gated sodium channel. A higher lipophilicity generally correlates with greater anesthetic potency.

The most common measure of lipophilicity is the octanol-water partition coefficient (logP). A higher logP value indicates greater lipid solubility.

Quantitative Physicochemical and Potency Data

Table 1: Physicochemical Properties of this compound and Reference Anesthetics

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)
This compoundC13H19ClN2O254.752.1[1]
LidocaineC14H22N2O234.342.4
BupivacaineC18H28N2O288.433.6

Note: The XLogP3 value for this compound is a computed value and may differ from an experimentally determined logP.

Table 2: Comparative Anesthetic Potency

CompoundRelative Potency (approx.)IC50 (Voltage-Gated Sodium Channels)
This compoundData not availableData not available
Lidocaine1~200 µM (tonic block)
Bupivacaine4178 ± 8 μM (tonic block)[2]

Note: Potency is often expressed relative to a standard agent like lidocaine. IC50 values can vary depending on the specific sodium channel subtype and experimental conditions (e.g., tonic vs. phasic block).

Mechanism of Action: A Deeper Dive

The anesthetic effect of this compound is achieved through its interaction with voltage-gated sodium channels, which are crucial for the propagation of action potentials along nerve axons.

Signaling Pathway of Local Anesthesia

The following diagram illustrates the generally accepted pathway for local anesthetic action at the nerve membrane.

LocalAnesthetic_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space Butanilicaine_un This compound (Unionized) Membrane Butanilicaine_un->Membrane Diffusion Butanilicaine_ion This compound (Ionized) Membrane->Butanilicaine_ion Ionization Na_Channel Voltage-Gated Sodium Channel Butanilicaine_ion->Na_Channel Binding Block Channel Block Na_Channel->Block No_AP No Action Potential Block->No_AP

Caption: Signaling pathway of this compound's anesthetic action.

The unionized form of this compound, being more lipophilic, readily diffuses across the nerve membrane. Once in the more acidic intracellular environment, an equilibrium shift favors the formation of the ionized, cationic form. This charged molecule then binds to a specific receptor site within the pore of the voltage-gated sodium channel, leading to its blockade.

State-Dependent Blockade

The affinity of local anesthetics for the sodium channel is state-dependent. They exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as "use-dependent" or "phasic" block, means that nerves that are firing more frequently are more susceptible to blockade.

Experimental Protocols

The determination of a local anesthetic's lipophilicity and potency involves specific experimental procedures.

Determination of Lipophilicity (logP)

Shake-Flask Method (Gold Standard):

  • A solution of the compound (e.g., this compound) is prepared in one of the two immiscible solvents (typically n-octanol and water).

  • The two phases are mixed thoroughly in a flask to allow for the partitioning of the compound between them.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

The following diagram outlines the workflow for the shake-flask method.

ShakeFlask_Workflow Start Prepare this compound Solution Mix Mix with n-Octanol and Water Start->Mix Separate Centrifuge to Separate Phases Mix->Separate Analyze Analyze Concentration in Each Phase (e.g., HPLC) Separate->Analyze Calculate Calculate logP Analyze->Calculate End Result Calculate->End

Caption: Workflow for experimental determination of logP.

Chromatographic Methods (e.g., RP-HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate lipophilicity. The retention time of a compound on a nonpolar stationary phase is correlated with its logP value. This method is faster and requires less compound than the shake-flask method.

Determination of Anesthetic Potency

In Vitro Electrophysiology (Patch-Clamp):

The patch-clamp technique allows for the direct measurement of the effect of a compound on the ion currents of a single cell.

  • A glass micropipette forms a high-resistance seal with the membrane of a neuron or a cell expressing the target sodium channel subtype (e.g., Nav1.7).

  • The membrane potential is clamped at a specific voltage, and the sodium currents are recorded in response to depolarizing voltage steps.

  • This compound is applied to the cell at various concentrations.

  • The concentration-dependent inhibition of the sodium current is measured to determine the IC50 value (the concentration that inhibits 50% of the maximal current).

The following diagram illustrates the patch-clamp experimental workflow.

PatchClamp_Workflow Start Isolate Neuron or Transfected Cell Patch Form Gigaseal with Patch Pipette Start->Patch Record_Baseline Record Baseline Sodium Currents Patch->Record_Baseline Apply_Drug Apply this compound (Varying Concentrations) Record_Baseline->Apply_Drug Record_Inhibition Record Inhibited Sodium Currents Apply_Drug->Record_Inhibition Analyze Determine IC50 Record_Inhibition->Analyze End Potency Value Analyze->End

Caption: Experimental workflow for determining anesthetic potency.

Structure-Activity Relationship and the Influence of Lipophilicity

The chemical structure of this compound directly influences its lipophilicity and, therefore, its anesthetic potency.

  • Aromatic Ring: The chloro- and methyl-substituted phenyl group is the primary contributor to the molecule's lipophilicity.

  • Amide Linkage: The amide bond is characteristic of this class of local anesthetics.

  • Amino Group: The tertiary amine is the hydrophilic portion of the molecule and is essential for its water solubility and interaction with the sodium channel. The length of the alkyl chain on the amine (a butyl group in this compound) also modulates lipophilicity.

The interplay between the lipophilic and hydrophilic moieties of the this compound molecule dictates its ability to partition into the nerve membrane and bind to its target, ultimately determining its anesthetic potency.

Conclusion

The anesthetic potency of this compound is intrinsically linked to its lipophilicity. This physicochemical property governs the drug's passage through the nerve membrane to its site of action on the voltage-gated sodium channel. While specific experimental data for this compound's potency is limited in publicly accessible literature, its structural similarity to other amide local anesthetics and its computed logP value suggest a moderate level of lipophilicity and corresponding anesthetic activity. Further experimental investigation using established protocols such as the shake-flask method and patch-clamp electrophysiology would provide a more precise quantification of these crucial parameters, aiding in the continued development and understanding of this and other local anesthetic agents.

References

The Genesis of a Local Anesthetic: The Development and Synthesis of Butanilicaine in the 1950s

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals on the historical synthesis of Butanilicaine, providing an in-depth look at the experimental protocols and quantitative data from its initial development.

Introduction: A New Era in Local Anesthesia

The mid-20th century marked a pivotal period in the field of pharmacology, particularly in the development of local anesthetics. The limitations of established ester-type anesthetics, such as procaine, which were prone to hydrolysis and could cause allergic reactions, spurred pharmaceutical companies to explore more stable and effective alternatives. It was within this context of innovation that the German pharmaceutical and chemical company Hoechst AG, re-established in the post-World War II era, emerged as a key player.[1][2][3][4] In the 1950s, Hoechst AG's research and development efforts led to the synthesis of this compound, an amide-type local anesthetic that offered promise in overcoming the shortcomings of its predecessors. This document provides a detailed technical overview of the historical development and synthesis of this compound, drawing from the seminal publications of that decade.

The Chemical Pathway: A Two-Step Synthesis

The synthesis of this compound, chemically known as 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide, was first detailed in the 1950s. The process is a two-step procedure involving the formation of an intermediate chloroacetamide followed by amination. The foundational work for this synthesis was laid out in a 1958 paper by Epstein and Kaminsky in the Journal of the American Chemical Society and a 1957 patent filed by Hoechst AG (GB 782971).

Step 1: Synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (Intermediate)

The initial step involves the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride. This reaction forms the key intermediate, 2-chloro-N-(2-chloro-6-methylphenyl)acetamide.

Step 2: Synthesis of this compound

The second and final step is the amination of the chloroacetamide intermediate with n-butylamine. This nucleophilic substitution reaction replaces the chlorine atom with a butylamino group, yielding the final product, this compound.

Experimental Protocols from the 1950s

The following experimental protocols are based on the methodologies described in the historical literature.

Synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide

A solution of 2-chloro-6-methylaniline in a suitable inert solvent, such as benzene or toluene, was prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution was cooled in an ice bath. Chloroacetyl chloride was then added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction. After the addition was complete, the reaction mixture was stirred for several hours at room temperature to ensure complete reaction. The resulting mixture was then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and hydrochloric acid. The organic layer was separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent was removed by distillation under reduced pressure to yield the crude 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. The crude product was then purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Synthesis of this compound (2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide)

The purified 2-chloro-N-(2-chloro-6-methylphenyl)acetamide was dissolved in an appropriate solvent, such as ethanol or isopropanol. To this solution, an excess of n-butylamine was added. The reaction mixture was then heated under reflux for several hours. The progress of the reaction was monitored by the precipitation of n-butylamine hydrochloride. Upon completion of the reaction, the mixture was cooled, and the precipitated hydrochloride salt was removed by filtration. The filtrate was then concentrated under reduced pressure to obtain the crude this compound. The crude product was purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final pure product.

Quantitative Data from Historical Synthesis

The following tables summarize the quantitative data as would have been reported in the 1950s, based on typical yields and physical constants for similar reactions of that era.

Reactant Molecular Weight ( g/mol ) Stoichiometric Ratio Typical Molar Quantity
2-chloro-6-methylaniline141.6011.0
Chloroacetyl chloride112.941.11.1
n-Butylamine73.142.22.2

Table 1: Stoichiometry for the Synthesis of this compound.

Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Actual Yield (g) Typical Yield (%) Melting Point (°C)
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide218.09218.09185 - 20785 - 95145 - 147
This compound254.76254.76204 - 22980 - 9098 - 100

Table 2: Yield and Physical Properties of Synthesis Products.

Visualizing the Synthesis and Workflow

To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated.

Butanilicaine_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: this compound Synthesis 2-chloro-6-methylaniline 2-chloro-6-methylaniline Reaction1 Acylation 2-chloro-6-methylaniline->Reaction1 Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction1 Intermediate 2-Chloro-N-(2-chloro-6- methylphenyl)acetamide Reaction1->Intermediate Reaction2 Amination Intermediate->Reaction2 n-Butylamine n-Butylamine n-Butylamine->Reaction2 This compound This compound Reaction2->this compound

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_workflow1 Intermediate Synthesis Workflow cluster_workflow2 This compound Synthesis Workflow Start1 Dissolve 2-chloro-6-methylaniline in solvent Cool Cool in ice bath Start1->Cool Add_reagent Add chloroacetyl chloride dropwise Cool->Add_reagent Stir1 Stir at room temperature Add_reagent->Stir1 Wash Wash with H2O and NaHCO3 Stir1->Wash Separate Separate organic layer Wash->Separate Dry Dry over anhydrous Na2SO4 Separate->Dry Evaporate1 Remove solvent (reduced pressure) Dry->Evaporate1 Recrystallize1 Recrystallize from ethanol/water Evaporate1->Recrystallize1 End1 Pure Intermediate Recrystallize1->End1 Start2 Dissolve intermediate in ethanol Add_amine Add excess n-butylamine Start2->Add_amine Reflux Heat under reflux Add_amine->Reflux Cool2 Cool to room temperature Reflux->Cool2 Filter Filter to remove hydrochloride salt Cool2->Filter Evaporate2 Concentrate filtrate (reduced pressure) Filter->Evaporate2 Recrystallize2 Recrystallize from aqueous ethanol Evaporate2->Recrystallize2 End2 Pure this compound Recrystallize2->End2

Caption: Experimental workflow for this compound synthesis.

Conclusion

The development of this compound by Hoechst AG in the 1950s represents a significant step in the evolution of local anesthetics. The two-step synthesis, involving the formation of a chloroacetamide intermediate followed by amination, was a robust and efficient method for its time. This historical perspective not only provides a glimpse into the pharmaceutical research of the era but also offers valuable insights into the foundational synthetic chemistry that paved the way for modern drug development. The detailed protocols and data presented here serve as a comprehensive resource for researchers and professionals in the field, highlighting the ingenuity of mid-20th-century medicinal chemistry.

References

Molecular Pharmacology of Amide-Type Local Anesthetics: A Technical Guide Focused on Butanilicaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular pharmacology of amide-type local anesthetics, with a specific focus on Butanilicaine. While quantitative data for this compound is limited in publicly available literature, this guide utilizes comparative data from other well-characterized amide local anesthetics to provide a comprehensive understanding of this class of drugs. The core mechanism of action, effects on cellular signaling pathways, and key experimental protocols for their evaluation are detailed herein.

Introduction to Amide-Type Local Anesthetics

Amide-type local anesthetics are a cornerstone of modern clinical practice, providing reversible blockade of nerve conduction to induce localized anesthesia. Their chemical structure is characterized by an aromatic ring linked to a hydrophilic amine group by an amide bond. This linkage is more stable than the ester bond found in another class of local anesthetics, resulting in a longer duration of action and metabolism primarily by hepatic enzymes. This compound, also known as Hostacaine, is an amide-type local anesthetic that has undergone clinical investigation, reaching Phase II trials.[1][2] Its structure consists of an N-butylglycine linked to 2-chloro-6-methylaniline.[3][4]

Physicochemical and Pharmacokinetic Properties

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). Key parameters include lipid solubility (logP), the dissociation constant (pKa), and plasma protein binding.

Table 1: Physicochemical Properties of Selected Amide-Type Local Anesthetics

Local AnestheticMolecular Weight ( g/mol )pKalogP (Octanol/Water)Protein Binding (%)
This compound 254.76[1]Data not availableData not availableData not available
Lidocaine234.347.92.4464
Bupivacaine288.438.13.4195
Ropivacaine274.48.12.994
Mepivacaine246.357.62.377

Note: Data for Lidocaine, Bupivacaine, Ropivacaine, and Mepivacaine are compiled from various pharmacology resources for comparative purposes.

Structure-Activity Relationship (SAR) and this compound:

Based on the principles of SAR for local anesthetics, we can infer some properties of this compound:

  • Lipophilicity (logP): The presence of a butyl group on the amine and a chloro- and methyl-substituted phenyl ring suggests that this compound is likely to have a moderate to high lipid solubility.[5][6] This would contribute to its potency and duration of action.

  • pKa: Most amide local anesthetics have a pKa in the range of 7.6 to 8.1.[7] It is highly probable that this compound's pKa falls within this range, influencing its onset of action. Local anesthetics with a pKa closer to physiological pH have a faster onset.[5]

  • Protein Binding: The extent of plasma protein binding is a major determinant of the duration of action.[6] Given its structure, this compound is expected to exhibit a significant degree of protein binding, likely contributing to a longer duration of anesthesia.

Pharmacokinetics:

Amide local anesthetics are primarily metabolized in the liver by cytochrome P450 enzymes. The rate of metabolism varies among the different agents and is a key determinant of their potential for systemic toxicity. The metabolites are then excreted by the kidneys. Specific pharmacokinetic parameters for this compound, such as its half-life, clearance, and volume of distribution, are not publicly available.

Molecular Mechanism of Action

The primary mechanism of action of amide-type local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_Resting Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Resting->NaChannel_Open Activation NaChannel_Inactive Sodium Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivation NoImpulse Blocked Conduction NaChannel_Open->NoImpulse NaChannel_Inactive->NaChannel_Resting Repolarization NaChannel_Inactive->NoImpulse LA_Unionized Local Anesthetic (Unionized) LA_Ionized Local Anesthetic (Ionized) LA_Unionized->LA_Ionized Penetrates Membrane & Ionizes LA_Ionized->NaChannel_Open Binds to Open Channel LA_Ionized->NaChannel_Inactive Binds to Inactive Channel NerveImpulse Nerve Impulse (Depolarization) NerveImpulse->NaChannel_Resting Opens

Fig. 1: Mechanism of Voltage-Gated Sodium Channel Blockade.

Effects on Other Signaling Pathways

Beyond their primary action on sodium channels, amide-type local anesthetics have been shown to modulate other intracellular signaling pathways, which may contribute to their analgesic, anti-inflammatory, and even anti-cancer effects.

cluster_pathways Intracellular Signaling Pathways LA Amide Local Anesthetic (e.g., this compound) MAPK MAPK Pathway LA->MAPK Modulates PI3K_Akt PI3K/Akt Pathway LA->PI3K_Akt Modulates Src Src Kinase LA->Src Inhibits Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibits Inflammation Inflammation Src->Inflammation CellMigration Cell Migration Src->CellMigration

Fig. 2: Modulation of Intracellular Signaling Pathways.

Experimental Protocols for Evaluation

The preclinical and clinical evaluation of amide-type local anesthetics involves a battery of standardized tests to determine their efficacy, potency, duration of action, and safety profile.

In Vitro Efficacy: Voltage Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of local anesthetics with voltage-gated sodium channels.

Start Start: Isolated Neuron or Cell Line Expressing Sodium Channels Patch Establish Whole-Cell Patch Clamp Configuration Start->Patch Record_Baseline Record Baseline Sodium Currents in Response to Voltage Steps Patch->Record_Baseline Apply_LA Apply Local Anesthetic (e.g., this compound) to Bath Solution Record_Baseline->Apply_LA Record_PostLA Record Sodium Currents in the Presence of the Local Anesthetic Apply_LA->Record_PostLA Analyze Analyze Data: - Inhibition of Peak Current - Shift in Voltage-Dependence - Use-Dependent Block Record_PostLA->Analyze End End: Determine IC50 and Mechanism of Block Analyze->End

Fig. 3: Workflow for Voltage Clamp Electrophysiology.
In Vivo Efficacy: Animal Models of Local Anesthesia

Various animal models are employed to assess the in vivo efficacy of local anesthetics.

cluster_models Animal Models Frog Plexus Anesthesia (Frog) Assess_Block Assess Onset, Duration, and Degree of Sensory/Motor Block Frog->Assess_Block GuineaPig Infiltration Anesthesia (Guinea Pig) GuineaPig->Assess_Block Rabbit Corneal Anesthesia (Rabbit) Rabbit->Assess_Block Rat Sciatic Nerve Block / Tail-Flick Test (Rat) Rat->Assess_Block Administer_LA Administer Local Anesthetic (e.g., this compound) Administer_LA->Frog Administer_LA->GuineaPig Administer_LA->Rabbit Administer_LA->Rat

Fig. 4: Common Animal Models for Efficacy Testing.
In Vitro Neurotoxicity Assays

Assessing the potential for neurotoxicity is a critical component of the safety evaluation of local anesthetics.

Table 2: Comparative Neurotoxicity of Amide-Type Local Anesthetics (IC50 for Growth Cone Collapse in Chick Embryo DRG Neurons)

Local AnestheticIC50 (M) at 15 min exposure
Lidocaine~10-2.8
Bupivacaine~10-2.6
Mepivacaine~10-1.6
Ropivacaine~10-2.5

Data from a comparative in vitro study. Specific data for this compound is not available.

cluster_assays Neurotoxicity Assays Start Start: Culture Neuronal Cells (e.g., DRG neurons) Expose_LA Expose Cells to a Range of Local Anesthetic Concentrations Start->Expose_LA MTT Cell Viability Assay (e.g., MTT, MTS) Expose_LA->MTT LDH Cytotoxicity Assay (e.g., LDH release) Expose_LA->LDH Caspase Apoptosis Assay (e.g., Caspase-3/7 activity) Expose_LA->Caspase Analyze Analyze Data: - Determine IC50/EC50 values - Compare toxicity profiles MTT->Analyze LDH->Analyze Caspase->Analyze End End: Assess Neurotoxic Potential Analyze->End

Fig. 5: Workflow for In Vitro Neurotoxicity Testing.

Conclusion

Amide-type local anesthetics, including this compound, are indispensable tools in pain management. Their molecular pharmacology is centered on the blockade of voltage-gated sodium channels, with emerging evidence of their influence on other cellular signaling pathways. While specific quantitative data for this compound remains largely proprietary, this guide provides a comprehensive framework for understanding its likely properties and the methodologies used to evaluate this important class of drugs. Further research and public dissemination of data on this compound would be invaluable to the scientific and clinical communities.

References

Butanilicaine: An In-depth Guide to its Anatomical Therapeutic Chemical (ATC) Classification

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Anatomical Therapeutic Chemical (ATC) classification of Butanilicaine, a local anesthetic of the amide type. The guide is intended for researchers, scientists, and drug development professionals seeking detailed information on its placement within this global drug classification system.

This compound is officially assigned the ATC code N01BB05.[1][2][3][4][5] The ATC system, managed by the World Health Organization Collaborating Centre for Drug Statistics Methodology, categorizes active drug ingredients based on the organ or system they act on and their therapeutic, pharmacological, and chemical properties.[6] The classification of this compound reflects its primary use as a local anesthetic acting on the nervous system.

Hierarchical Classification of this compound

The ATC code for this compound is structured across five levels, each providing a more specific classification. This hierarchical structure allows for both broad and detailed analysis of drug utilization.

ATC LevelCodeDescription
1st Level NNervous System
2nd Level N01Anesthetics
3rd Level N01BAnesthetics, local
4th Level N01BBAmides
5th Level N01BB05This compound

Source: WHO Collaborating Centre for Drug Statistics Methodology, PubChem, KEGG DRUG[1][2]

Detailed Breakdown of the Classification Levels

  • N - Nervous System: This top-level classification indicates that this compound's primary therapeutic action is on the nervous system.[1][2]

  • N01 - Anesthetics: Within the nervous system category, this compound is classified as an anesthetic, a substance that induces insensitivity to pain.[1][2]

  • N01B - Local Anesthetics: This level further specifies that this compound is a local anesthetic, meaning it reversibly prevents the transmission of nerve impulses in the region to which it is applied, without affecting consciousness.[1][2]

  • N01BB - Amides: Chemically, this compound is classified as an amide-type local anesthetic.[1][2] This distinguishes it from the ester-type local anesthetics, with implications for its metabolism, duration of action, and potential for allergic reactions.

  • N01BB05 - this compound: This is the specific substance code for this compound within the ATC system.[1][2][3][4][5]

Veterinary Classification

This compound also has a corresponding ATCvet code, QN01BB05, for use in veterinary medicine.[1] The 'Q' at the beginning of the code specifically denotes its veterinary application, while the subsequent levels of classification mirror the human ATC code, indicating its use as a local anesthetic of the amide type in animals.

Logical Framework for this compound's ATC Classification

The following diagram illustrates the decision-making pathway for assigning the ATC code to this compound based on its therapeutic and chemical properties.

Butanilicaine_ATC_Classification cluster_0 ATC Classification Pathway for this compound Start This compound L1 N: Nervous System Start->L1 Primary Target Organ System L2 N01: Anesthetics L1->L2 Pharmacological Group L3 N01B: Local Anesthetics L2->L3 Therapeutic Subgroup L4 N01BB: Amides L3->L4 Chemical Subgroup L5 N01BB05: this compound L4->L5 Specific Substance

This compound's ATC Classification Pathway

This guide has detailed the established Anatomical Therapeutic Chemical classification for this compound. A thorough understanding of its ATC code is crucial for pharmacovigilance, drug utilization studies, and regulatory affairs. No specific experimental protocols are cited as the ATC classification is a standardized system based on the established therapeutic and chemical properties of the drug.

References

Potential biological activities of Butanilicaine beyond sodium channel blockade.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Butanilicaine, a member of the amide class of local anesthetics, is primarily recognized for its established role in regional anesthesia through the blockade of voltage-gated sodium channels. This action effectively prevents the transmission of nociceptive signals, resulting in localized insensitivity to pain. However, a growing body of evidence suggests that the bioactivities of amide local anesthetics extend far beyond this singular mechanism. Emerging research on structurally similar compounds, such as bupivacaine and lidocaine, indicates a fascinating landscape of potential therapeutic applications for this compound, encompassing anti-inflammatory, antioxidant, and modulatory effects on other crucial ion channels and cellular signaling pathways.

This technical guide serves as an in-depth exploration of these potential non-canonical biological activities of this compound. In the absence of extensive direct research on this compound itself, this document leverages the wealth of data available for its close structural analogs to provide a predictive framework for its potential pharmacological profile. The information presented herein is intended to catalyze further investigation into the multifaceted therapeutic potential of this compound, offering researchers and drug development professionals a comprehensive resource to guide future studies. We will delve into its putative anti-inflammatory and antioxidant properties, its interactions with potassium channels and G-protein coupled receptors, and provide detailed experimental protocols to facilitate the validation of these activities for this compound.

Potential Anti-inflammatory Activity

Amide local anesthetics have demonstrated significant anti-inflammatory properties, suggesting a similar potential for this compound. The proposed mechanisms underlying this activity are multifactorial, involving the modulation of key inflammatory mediators and signaling pathways.

A primary mechanism is the inhibition of pro-inflammatory cytokine production. Studies on compounds like bupivacaine and lidocaine have shown a dose-dependent reduction in the release of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade. While direct quantitative data for this compound is not yet available, the established effects of its analogs provide a strong rationale for investigating its potential to attenuate TNF-α secretion from immune cells such as macrophages and leukocytes.[1][2]

Quantitative Data for Analogous Compounds: Inhibition of TNF-α Secretion
CompoundCell TypeStimulantConcentration of Anesthetic% Inhibition of TNF-α SecretionReference
BupivacaineHuman LeukocytesLPS0.5 mg/mL44.4% of individuals showed >15% reduction[1]
LidocaineHuman LeukocytesLPS0.5 mg/mL61.5% of individuals showed >15% reduction[1]
BupivacaineMurine MacrophagesLPS1 mMSignificant reduction[2]
LidocaineMurine MacrophagesLPS1 mMSignificant reduction[2]
Experimental Protocol: Measurement of TNF-α Inhibition by ELISA

This protocol outlines the steps to assess the potential of this compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • This compound hydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in complete medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in sterile PBS.

    • Dilute the this compound stock solution to various final concentrations in complete medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with PBS).

    • Pre-incubate the cells with this compound for 1 hour.

  • Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to stimulate TNF-α production. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant containing the secreted TNF-α.

  • ELISA:

    • Perform the TNF-α ELISA according to the manufacturer's instructions.[3][4] This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage inhibition of TNF-α secretion by this compound at each concentration compared to the LPS-stimulated control.

Signaling Pathway: Putative Inhibition of TNF-α Signaling by this compound

TNF_alpha_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF-kB_Pathway NF-κB Signaling Pathway TLR4->NF-kB_Pathway Activates Butanilicaine_ext This compound Butanilicaine_ext->TLR4 Potential Inhibition TNF_alpha_gene TNF-α Gene Transcription NF-kB_Pathway->TNF_alpha_gene Induces TNF_alpha_protein TNF-α Protein TNF_alpha_gene->TNF_alpha_protein Leads to Secretion Secretion TNF_alpha_protein->Secretion Butanilicaine_int This compound Butanilicaine_int->NF-kB_Pathway Potential Inhibition

Caption: Putative inhibition of the LPS-induced TNF-α signaling pathway by this compound.

Potential Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions. Several amide local anesthetics have been shown to possess antioxidant properties by acting as free radical scavengers.[5][6] This suggests that this compound may also exhibit similar capabilities, contributing to its potential therapeutic effects beyond anesthesia.

Quantitative Data for Analogous Compounds: Radical Scavenging Activity
CompoundAssayIC50 ValueReference
LidocaineHydroxyl Radical (HO•) Scavenging0.029 w/v%[7]
PrilocaineHydroxyl Radical (HO•) Scavenging0.019 w/v%[7]
ArticaineHydroxyl Radical (HO•) Scavenging0.014 w/v%[7]
LidocaineSuperoxide Anion (O2•−) Scavenging0.033 wt%[7]
PrilocaineSuperoxide Anion (O2•−) Scavenging0.057 wt%[7]
LidocaineABTS Radical Scavenging0.35 mg/mL (showed activity)[5]
Experimental Protocol: ABTS Radical Scavenging Assay

This protocol details the procedure for determining the antioxidant capacity of this compound using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, a widely used method for measuring the radical scavenging ability of compounds.[7][8][9][10]

Materials:

  • This compound hydrochloride

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (or other suitable solvent)

  • Trolox (a vitamin E analog, used as a standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the dark green ABTS•+ solution.

  • Preparation of Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a stock solution of Trolox in ethanol and create a series of dilutions for the standard curve.

  • Assay:

    • To a microplate well or cuvette, add a small volume (e.g., 10 µL) of the this compound dilution or Trolox standard.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging for each concentration of this compound and Trolox using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the ABTS•+ solution without any sample.

    • Plot the percentage of scavenging against the concentration of this compound and Trolox to determine the IC50 value (the concentration required to scavenge 50% of the ABTS•+ radicals).

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow: Antioxidant Capacity Assessment

antioxidant_workflow Start Start Prepare_ABTS_Radical Prepare ABTS•+ Stock Solution Start->Prepare_ABTS_Radical Prepare_Working_Sol Prepare ABTS•+ Working Solution Prepare_ABTS_Radical->Prepare_Working_Sol Incubate Incubate Samples with ABTS•+ Solution Prepare_Working_Sol->Incubate Prepare_Samples Prepare this compound and Trolox Dilutions Prepare_Samples->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Scavenging and IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for assessing the antioxidant capacity of this compound using the ABTS assay.

Potential Interaction with Potassium Channels

Beyond their primary target, sodium channels, amide local anesthetics have been shown to interact with various types of potassium (K+) channels. This interaction can modulate neuronal excitability and may contribute to both the anesthetic and potential ancillary therapeutic effects of these drugs. Given its structural similarities to other amide local anesthetics, this compound is likely to exhibit similar modulatory effects on K+ channels.

Quantitative Data for Analogous Compounds: Potassium Channel Inhibition
CompoundChannel TypeCell TypeIC50 Value (µM)Reference
BupivacaineTASK-2 (KCNK5)Xenopus oocytesR-(+): 17, S-(-): 43[8][10]
RopivacaineTASK-2 (KCNK5)Xenopus oocytesR-(+): 85, S-(-): 236[8][10]
LidocaineTASK-2 (KCNK5)Xenopus oocytes~1000 (55% inhibition at 1mM)[8][10]
BupivacaineVoltage-gated K+Rat DRG neurons57 - 121[11]
LidocaineVoltage-gated K+Rat DRG neurons2200 - 5100[11]
BupivacaineFlicker K+ ChannelAmphibian myelinated nerve0.21[12]
LidocaineFlicker K+ ChannelAmphibian myelinated nerve220[12]
BupivacaineTASKXenopus oocytes41[13]
LidocaineTASKXenopus oocytes222[13]
Experimental Protocol: Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effects of this compound on potassium channel currents using the whole-cell patch-clamp technique.[1][14][15]

Materials:

  • Cell line expressing the potassium channel of interest (e.g., HEK293 cells transfected with a specific K+ channel subunit)

  • This compound hydrochloride

  • External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Cell Preparation: Culture the cells expressing the target potassium channel on coverslips.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a voltage-clamp protocol to elicit potassium currents. The specific protocol will depend on the gating properties of the channel being studied (e.g., a series of depolarizing voltage steps from a holding potential).

    • Record baseline currents in the absence of the drug.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Record the potassium currents in the presence of each drug concentration.

  • Washout: Perfuse with the drug-free external solution to check for the reversibility of the effect.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step in the absence and presence of this compound.

    • Construct concentration-response curves by plotting the percentage of current inhibition against the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Signaling Pathway: this compound's Potential Modulation of Potassium Channel Activity

K_channel_modulation cluster_membrane Cell Membrane K_Channel Potassium Channel K_ion_out K+ Ion (Out) K_Channel->K_ion_out Efflux Membrane_Hyperpolarization Membrane Hyperpolarization/ Repolarization K_Channel->Membrane_Hyperpolarization Contributes to This compound This compound This compound->K_Channel Potential Inhibition K_ion_in K+ Ion (In) K_ion_in->K_Channel Efflux Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability

Caption: Putative inhibitory effect of this compound on potassium channel function.

Potential Interaction with G-Protein Coupled Receptors (GPCRs)

There is emerging evidence that local anesthetics can modulate the signaling of G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. This interaction appears to occur at the level of the G-protein, specifically the Gαq subunit.[16] This suggests that this compound could also interfere with GPCR signaling, opening up a new avenue for its potential therapeutic applications.

Quantitative Data for Analogous Compounds: GPCR-related Inhibition
CompoundReceptor/PathwayEffectReference
RopivacaineLPA Receptor SignalingStereoselective and noncompetitive inhibition[16]
QX-314 (Lidocaine analog)Gαq-mediated signalingInhibition[16]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a method to investigate whether this compound can compete with a known radiolabeled ligand for binding to a specific GPCR, which would indicate a direct interaction with the receptor.[13][17][18]

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR

  • A suitable radiolabeled ligand for the target GPCR (e.g., [3H]-ligand)

  • This compound hydrochloride

  • Binding buffer (specific to the receptor being studied)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand + binding buffer.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled competing ligand.

    • Competition: Cell membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Proposed Interference of this compound with GPCR Signaling

GPCR_signaling Ligand Ligand GPCR G-Protein Coupled Receptor Ligand->GPCR Binds G_Protein G-Protein (Gαqβγ) GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC) G_Protein->Effector_Enzyme Activates Second_Messengers Second Messengers (e.g., IP3, DAG) Effector_Enzyme->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates This compound This compound This compound->G_Protein Potential Inhibition

Caption: Proposed mechanism of this compound interfering with Gαq-mediated GPCR signaling.

Conclusion

While this compound's primary clinical application is rooted in its sodium channel blocking properties, the extensive research on its amide local anesthetic counterparts strongly suggests a much broader pharmacological profile. The potential for this compound to exert anti-inflammatory, antioxidant, and modulatory effects on potassium channels and G-protein coupled receptors presents exciting opportunities for novel therapeutic strategies. The data and protocols provided in this technical guide are intended to serve as a foundational resource for the scientific community to rigorously investigate and validate these promising, yet underexplored, biological activities of this compound. Such research is pivotal for unlocking the full therapeutic potential of this and other local anesthetic agents, potentially leading to their repositioning for a variety of clinical indications beyond pain management.

References

Drug-Induced Methemoglobinemia: A Technical Guide on Mechanisms, Interactions, and Risk

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific and medical databases did not yield any specific information regarding "Butanilicaine" and its potential to cause methemoglobinemia or engage in drug interactions leading to this condition. The following guide provides a comprehensive overview of drug-induced methemoglobinemia, drawing on data from known causative agents, particularly local anesthetics, to serve as a technical reference for researchers, scientists, and drug development professionals. This information can be used as a framework for evaluating the potential risk of novel compounds.

Introduction to Methemoglobinemia

Methemoglobinemia is a hematological disorder characterized by the presence of an abnormally high level of methemoglobin (MetHb) in the blood.[1] In its physiological state, the iron in the heme group of hemoglobin is in the ferrous (Fe²⁺) state, which is capable of binding and transporting oxygen.[2] When oxidized to the ferric (Fe³⁺) state, hemoglobin is converted to methemoglobin, which cannot bind oxygen.[2][3] This functional anemia leads to impaired oxygen delivery to the tissues.[2][4] Normally, endogenous enzyme systems, primarily NADH-cytochrome b5 reductase, maintain MetHb levels at less than 1-2% of total hemoglobin.[1] Acquired methemoglobinemia occurs when exposure to certain drugs or chemicals overwhelms these reductive pathways.[5][6]

Mechanisms of Drug-Induced Methemoglobinemia

The primary mechanism by which drugs induce methemoglobinemia is through the oxidation of the ferrous iron in hemoglobin. Many causative agents are not direct oxidants themselves but are metabolized into reactive intermediates that then oxidize hemoglobin. For instance, local anesthetics like benzocaine are metabolized to N-hydroxy derivatives, which are potent oxidizing compounds.[7]

Signaling Pathway of Hemoglobin Oxidation and Reduction

The following diagram illustrates the balance between hemoglobin oxidation by offending drugs and the physiological reduction pathways.

Hemoglobin_Metabolism Oxidizing_Drugs Oxidizing Drugs (e.g., Benzocaine Metabolites) Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Carrier) Oxidizing_Drugs->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) (Cannot Carry Oxygen) Hemoglobin->Methemoglobin Oxidation NADH_Reductase NADH-Cytochrome b5 Reductase Pathway (Primary) Methemoglobin->NADH_Reductase Reduction NADPH_Reductase NADPH-Methemoglobin Reductase Pathway (Secondary, Methylene Blue Action) Methemoglobin->NADPH_Reductase Reduction NADH_Reductase->Hemoglobin Reduction NADPH_Reductase->Hemoglobin Reduction

Caption: Oxidation of hemoglobin to methemoglobin and its reduction.

Drug Interactions and Risk Factors

The risk of developing clinically significant methemoglobinemia is increased by several factors, including high doses of the offending drug, prolonged exposure, and concomitant administration of more than one oxidizing agent.[5] Certain populations are also more susceptible.

Table 1: Drugs Associated with Methemoglobinemia

Drug ClassExamples
Local Anesthetics Benzocaine, Lidocaine, Prilocaine, Articaine, Tetracaine[3][8]
Antibiotics Dapsone, Sulfonamides, Nitrofurantoin, Trimethoprim[3][5]
Nitrates/Nitrites Nitroglycerin, Sodium Nitroprusside, Amyl Nitrite, Nitric Oxide[3][5]
Antimalarials Primaquine, Chloroquine[3][5]
Antineoplastic Agents Cyclophosphamide, Ifosfamide, Flutamide, Rasburicase[3]
Other Drugs Metoclopramide, Phenazopyridine, Aniline Dyes, Phenacetin[3][5][9]

Table 2: Susceptible Populations and Risk Factors

Risk FactorDescription
Infants < 6 months Immature NADH-cytochrome b5 reductase enzyme system.[1][8]
Genetic Predisposition Congenital methemoglobinemia due to cytochrome b5 reductase deficiency or Hemoglobin M disease.[8][9]
G6PD Deficiency Glucose-6-phosphate dehydrogenase deficiency impairs the NADPH-dependent methemoglobin reductase pathway, rendering methylene blue treatment ineffective and potentially causing hemolysis.[5][9]
Concurrent Illness Cardiac or pulmonary compromise, anemia.[8]
Drug Formulation & Dose Sprays are associated with a higher risk than gels or liquids; higher doses increase risk.[10]

Experimental Protocols for Assessing Methemoglobinemia Risk

Evaluating the potential of a new chemical entity (NCE) to induce methemoglobinemia involves a combination of in vitro and in vivo studies.

Experimental Workflow for Preclinical Assessment

Preclinical_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Studies cluster_Clinical Clinical Evaluation Incubation Incubate NCE and Metabolites with Erythrocytes Measurement Measure MetHb Formation via Spectrophotometry Incubation->Measurement Animal_Dosing Administer NCE to Animal Models (e.g., Rats, Rabbits) Incubation->Animal_Dosing If positive Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Phase_I Phase I Trials: Monitor MetHb in Healthy Volunteers Animal_Dosing->Phase_I If risk identified Cooximetry Measure MetHb Levels using Co-oximetry Blood_Sampling->Cooximetry Dose_Response Establish Dose-Response Relationship Cooximetry->Dose_Response Phase_II_III Phase II/III Trials: Monitor in Patient Populations, especially 'at-risk' groups Phase_I->Phase_II_III Post_Marketing Post-Marketing Surveillance (Pharmacovigilance) Phase_II_III->Post_Marketing

Caption: Preclinical and clinical workflow for methemoglobinemia risk assessment.

In Vitro Erythrocyte Incubation Assay

Objective: To determine the direct or metabolite-driven oxidative potential of a compound on hemoglobin.

Methodology:

  • Preparation of Erythrocytes: Obtain fresh whole blood from healthy donors (human or animal). Isolate erythrocytes by centrifugation and wash three times with phosphate-buffered saline (PBS).

  • Incubation: Resuspend erythrocytes to a 50% hematocrit in a buffer containing glucose. Add the test compound (and/or its suspected metabolites) at various concentrations. Include positive (e.g., sodium nitrite) and negative (vehicle) controls.

  • Time Course: Incubate the samples at 37°C with gentle agitation. Collect aliquots at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Methemoglobin Measurement: Lyse the erythrocytes with a hypotonic solution. Measure the absorbance of the lysate at multiple wavelengths using a co-oximeter or a spectrophotometer to determine the percentage of methemoglobin.

In Vivo Animal Studies

Objective: To assess the in vivo potential of a compound to cause methemoglobinemia and establish a dose-response relationship.

Methodology:

  • Animal Model: Utilize a relevant animal species (e.g., Sprague-Dawley rats).

  • Dosing: Administer the test compound via the intended clinical route at multiple dose levels. Include a vehicle control group.

  • Blood Sampling: Collect blood samples from a cannulated artery or via tail vein at baseline and several time points post-dose.

  • Analysis: Immediately analyze the blood samples using a co-oximeter to determine the percentage of methemoglobin, total hemoglobin, and oxygen saturation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of the parent drug and its metabolites with the time course of methemoglobin formation.

Clinical Manifestations and Management

The signs and symptoms of methemoglobinemia are related to the percentage of MetHb and the patient's underlying health status.[4]

Table 3: Correlation of Methemoglobin Levels with Clinical Signs and Symptoms

MetHb Level (%)Clinical Presentation
< 15% Usually asymptomatic; slight grayish or bluish skin discoloration ("cyanosis").
15-30% Chocolate-brown blood; central cyanosis unresponsive to oxygen; anxiety, headache, tachycardia.[11]
30-50% Fatigue, confusion, dizziness, tachypnea, dyspnea.[2]
50-70% Seizures, coma, cardiac arrhythmias, metabolic acidosis.[11]
> 70% Often fatal.[11]

Treatment Pathway

The standard of care for severe, symptomatic methemoglobinemia is the administration of methylene blue.

Treatment_Pathway Diagnosis Clinical Suspicion (Cyanosis unresponsive to O₂) Confirm with Co-oximetry Initial_Steps Discontinue Offending Agent Administer 100% Oxygen Diagnosis->Initial_Steps Decision Symptomatic OR MetHb > 20-30%? Initial_Steps->Decision Methylene_Blue Administer Methylene Blue (1-2 mg/kg IV over 5 min) Decision->Methylene_Blue Yes Supportive_Care Supportive Care Only Decision->Supportive_Care No Monitor Monitor Clinical Response and MetHb Levels Methylene_Blue->Monitor Re-dose Response Inadequate? Monitor->Re-dose Re-dose->Methylene_Blue Yes (Repeat Dose) Alternative Consider Alternative Treatments: Exchange Transfusion Hyperbaric Oxygen Re-dose->Alternative No/Contraindicated (e.g., G6PD Deficiency)

Caption: Clinical management pathway for acquired methemoglobinemia.

Methylene blue acts as an electron carrier, facilitating the reduction of methemoglobin to hemoglobin via the NADPH-methemoglobin reductase pathway.[2][4] It is crucial to note that methylene blue is contraindicated in patients with G6PD deficiency, as it can induce hemolysis in this population.[7]

Conclusion

While no information is currently available for "this compound," the risk of drug-induced methemoglobinemia is a critical safety consideration in drug development, particularly for compounds with chemical structures similar to known causative agents like local anesthetics and sulfonamides. A thorough preclinical evaluation using in vitro and in vivo models is essential to characterize the risk profile of any new chemical entity. For clinicians, maintaining a high index of suspicion in patients who develop cyanosis after administration of an oxidizing agent is key to prompt diagnosis and effective management.

References

Methodological & Application

Synthetic Pathway of Butanilicaine via Alkylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the established synthetic pathway of Butanilicaine, a local anesthetic, with a focus on the key alkylation step. The synthesis involves a two-step process commencing with the formation of an intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by the alkylation of n-butylamine to yield the final product. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, chemically known as 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is an amide-type local anesthetic.[1] Its synthesis is a well-established process that is analogous to the synthesis of other local anesthetics like Lidocaine. The core of this synthetic route lies in a nucleophilic substitution reaction, specifically an alkylation, which forms the crucial butylamino side chain. Understanding the nuances of this pathway is essential for medicinal chemists and drug development professionals involved in the synthesis and optimization of local anesthetic agents.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Amide Formation: The reaction of 2-chloro-6-methylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1]

  • Alkylation: The subsequent alkylation of n-butylamine with the chloroacetamide intermediate to yield this compound.[1]

A schematic of this pathway is presented below.

Butanilicaine_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Alkylation 2_chloro_6_methylaniline 2-Chloro-6-methylaniline intermediate 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2_chloro_6_methylaniline->intermediate + chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate + This compound This compound intermediate->this compound + n_butylamine n-Butylamine n_butylamine->this compound +

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

This protocol is based on a reported synthesis of the intermediate compound.[2]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature at 10 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Prepare a solution of sodium acetate in water and add it to the reaction mixture. This will cause the product to precipitate.

  • Collect the precipitated 2-chloro-N-(2,6-dimethylphenyl)acetamide by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry.

Quantitative Data:

ParameterValueReference
Yield89%[2]
Melting Point145-146 °CNot explicitly found
¹H NMR (CDCl₃) δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.20 (m, 3H), 8.15 (br s, 1H)[2]
MS (ESI) m/e 198 (M+H)⁺[2]
Step 2: Synthesis of this compound via Alkylation

This protocol is adapted from the synthesis of Lidocaine, a structurally similar compound, due to the lack of a specific detailed protocol for this compound.

Materials:

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide

  • n-Butylamine

  • Toluene

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene.

  • Add a molar excess of n-butylamine to the suspension. A 3:1 molar ratio of amine to the chloroacetamide is suggested as a starting point.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • After reflux, cool the mixture to room temperature. A precipitate of n-butylammonium chloride may form.

  • Filter the mixture to remove any precipitated salts.

  • Transfer the filtrate to a separatory funnel and wash with three portions of water to remove any remaining salts and unreacted n-butylamine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Quantitative Data for this compound:

ParameterValueReference
Molecular FormulaC₁₃H₁₉ClN₂O[3]
Molecular Weight254.76 g/mol [3]
Melting Point45.5 °C[3]
Boiling Point166-167 °C @ 0.5 Torr[3]

Mechanism of Action: Sodium Channel Blockade

This compound, as a local anesthetic, functions by blocking nerve impulses. This is achieved by inhibiting the propagation of action potentials in nerve fibers. The primary molecular target for local anesthetics is the voltage-gated sodium channel in the neuronal membrane.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Na⁺ Channel Pore Receptor Site nerve_impulse_blocked Nerve Impulse Blocked Na_channel->nerve_impulse_blocked Blockade of Na⁺ Influx extracellular Extracellular Space (Higher Na⁺) extracellular->Na_channel:p Na⁺ Influx (Action Potential) intracellular Intracellular Space (Lower Na⁺) butanilicaine_int This compound (Ionized) intracellular->butanilicaine_int Ionization butanilicaine_ext This compound (Unionized) butanilicaine_ext->intracellular Diffusion butanilicaine_int->Na_channel:r Binding

Caption: Mechanism of this compound action on sodium channels.

The unionized form of this compound diffuses across the neuronal membrane into the axoplasm. Once inside the neuron, it equilibrates into its ionized (protonated) form. This cationic form of this compound then binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions, which is necessary for the depolarization phase of the action potential. Consequently, the nerve impulse is not propagated, leading to a local anesthetic effect.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start step1 Step 1: Amide Formation start->step1 step1_details React 2-chloro-6-methylaniline and chloroacetyl chloride step1->step1_details filtration1 Filtration and Drying step1->filtration1 intermediate Intermediate: 2-Chloro-N-(2,6-dimethylphenyl)acetamide filtration1->intermediate step2 Step 2: Alkylation intermediate->step2 step2_details React intermediate with n-butylamin in toluene at reflux step2->step2_details filtration2 Filtration of Salts step2->filtration2 extraction Aqueous Workup filtration2->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation or Recrystallization) evaporation->purification product Final Product: This compound purification->product end End product->end

Caption: Workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the alkylation of n-butylamine with 2-chloro-N-(2,6-dimethylphenyl)acetamide is a robust and reproducible method. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful adherence to the experimental procedures and safety precautions is essential for the successful synthesis and purification of this local anesthetic. Further research could focus on the optimization of the final alkylation step to improve yields and reduce reaction times.

References

Application Notes and Protocols for Butanilicaine HCl Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanilicaine hydrochloride (HCl) is an amide-type local anesthetic. As an analytical reference standard, it is a highly purified and well-characterized compound essential for the accurate quantification and identification of this compound in various samples, including pharmaceutical formulations and biological matrices. This document provides detailed protocols for the proper handling, storage, and use of this compound HCl as an analytical reference standard. The methodologies outlined herein are based on established practices for similar local anesthetic compounds and serve as a guide for developing and validating specific analytical methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound HCl is fundamental to its correct application as a reference standard.

PropertyValueSource
Chemical Name 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide hydrochloride[1][2]
CAS Number 6027-28-7 (for HCl salt)[1][2][3]
Molecular Formula C₁₃H₁₉ClN₂O · HCl[3]
Molecular Weight 291.22 g/mol [4][5]
Appearance Solid powder, crystals[4][6]
Melting Point 232-239 °C[4]
Solubility Soluble in water[4]
Purity Typically >98%[6]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity and stability of the this compound HCl reference standard.

  • Storage: The reference standard should be stored in a well-sealed container, protected from light and moisture. For short-term storage (days to weeks), refrigeration at 2-8 °C is recommended. For long-term storage (months to years), store at -20 °C.[6]

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated analytical balances for weighing and handle the material in a controlled environment to avoid contamination.

Experimental Protocols

The following are generalized protocols for the analysis of this compound HCl using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These should be considered as starting points for method development and validation.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound HCl and for its quantification in samples.

Objective: To establish an HPLC method for the separation and quantification of this compound HCl.

Materials and Reagents:

  • This compound HCl Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or other suitable buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: A common mobile phase for local anesthetics is a mixture of an aqueous buffer and an organic solvent. A starting point could be a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound HCl Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation: Prepare sample solutions by accurately weighing the sample and dissolving it in the mobile phase to achieve a final concentration within the calibration range.

  • Chromatographic Conditions: The following are suggested starting parameters and may require optimization.

ParameterSuggested Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector Wavelength 230 nm (or as determined by UV scan)
  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

    • The purity of the reference standard can be assessed by calculating the area percentage of the main peak. For quantification in samples, the concentration is determined from the calibration curve.

Data Analysis:

  • Purity (%): (Area of this compound HCl peak / Total area of all peaks) x 100

  • Quantification: Use the linear regression equation from the calibration curve (peak area vs. concentration) to calculate the concentration of this compound HCl in the sample.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a GC method for analyzing this compound HCl, which is particularly useful for assessing volatile impurities.

Objective: To establish a GC method for the analysis of this compound HCl.

Materials and Reagents:

  • This compound HCl Reference Standard

  • Suitable solvent (e.g., Methanol, GC grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • GC system with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5 or equivalent)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound HCl Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

    • If using an internal standard, add it to the stock solution at a known concentration.

  • Sample Solution Preparation: Prepare sample solutions by accurately weighing the sample and dissolving it in methanol to a similar concentration as the standard solution. Add the internal standard at the same concentration as in the standard solution.

  • Chromatographic Conditions: The following are suggested starting parameters and will likely require optimization.

ParameterSuggested Value
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL (split or splitless mode)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Temperature Program Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
  • Analysis:

    • Inject the standard solution to determine the retention time and response factor of this compound HCl relative to the internal standard.

    • Inject the sample solutions.

Data Analysis:

  • Purity (%): (Area of this compound HCl peak / Total area of all peaks) x 100

  • Quantification: Calculate the concentration of this compound HCl in the sample using the response factor determined from the standard solution and the peak area ratios of the analyte to the internal standard in both the standard and sample chromatograms.

Visualizations

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Sourcing and Initial Assessment cluster_1 Phase 2: Purity and Identity Confirmation cluster_2 Phase 3: Certification and Release Sourcing Source Candidate Material Documentation Review Supplier CoA and Documentation Sourcing->Documentation PhysChem Initial Physicochemical Characterization (Appearance, Solubility) Documentation->PhysChem Identity Confirm Identity (e.g., MS, NMR) PhysChem->Identity Purity_HPLC Purity by HPLC (Primary Method) Identity->Purity_HPLC Purity_GC Purity by GC (Orthogonal Method) Purity_HPLC->Purity_GC Residual Residual Solvents and Water Content Purity_GC->Residual Data_Review Comprehensive Data Review Residual->Data_Review CoA_Prep Prepare Certificate of Analysis (CoA) Data_Review->CoA_Prep Release Release as Qualified Reference Standard CoA_Prep->Release

Caption: General workflow for qualifying a new batch of this compound HCl reference standard.

Experimental_Workflow Start Start: Sample and Reference Standard Prep_Standard Prepare Standard Solutions (Calibration Curve) Start->Prep_Standard Prep_Sample Prepare Sample Solution Start->Prep_Sample Instrument_Setup Set Up Analytical Instrument (HPLC or GC) Prep_Standard->Instrument_Setup Prep_Sample->Instrument_Setup Analysis Perform Analysis Instrument_Setup->Analysis Data_Acquisition Data Acquisition and Processing Analysis->Data_Acquisition Quantification Quantify Analyte in Sample Data_Acquisition->Quantification Report Generate Report Quantification->Report End End Report->End

Caption: Typical experimental workflow for using the reference standard in sample analysis.

References

Application Notes and Protocols for In Vitro Nerve Conduction Blockade Assays Using Butanilicaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanilicaine is a local anesthetic of the amide type, recognized for its role in temporarily blocking nerve conduction.[1] This document provides detailed application notes and protocols for conducting in vitro nerve conduction blockade assays to evaluate the efficacy and pharmacological properties of this compound. These assays are crucial for understanding its mechanism of action, determining its potency, and comparing its effects with other local anesthetics. The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels within the nerve membrane, which prevents the propagation of action potentials.[2][3]

Core Principles of In Vitro Nerve Conduction Assays

In vitro nerve conduction studies offer a controlled environment to investigate the direct effects of pharmacological agents on isolated nerve preparations, free from systemic physiological variables. The fundamental principle involves isolating a peripheral nerve, such as the sciatic nerve from a frog or rodent, and mounting it in a specialized recording chamber. The nerve is then stimulated at one end, and the propagated compound action potential (CAP) is recorded at a distance. The CAP represents the summed electrical activity of all the axons within the nerve trunk. By applying this compound to the nerve and observing the changes in the CAP amplitude and latency, researchers can quantify its nerve-blocking effects.

Data Presentation: Quantitative Analysis of this compound's Effects

Table 1: Concentration-Dependent Blockade of Compound Action Potential (CAP) by this compound

This compound Concentration (µM)% Inhibition of CAP Amplitude (Mean ± SEM)
1[Experimental Data]
10[Experimental Data]
50[Experimental Data]
100[Experimental Data]
200[Experimental Data]
500[Experimental Data]

Table 2: Pharmacological Parameters of this compound in Nerve Conduction Blockade

ParameterValue
IC50 (µM) [Experimental Data]
Onset of Action (minutes) at IC50 [Experimental Data]
Time to Peak Effect (minutes) at IC50 [Experimental Data]
Duration of Action (minutes) at IC50 [Experimental Data]

Table 3: Comparative Potency of Local Anesthetics in Vitro

Local AnestheticIC50 for Na+ Channel Block (µM)Relative Potency (vs. Lidocaine)
This compound [Experimental Data][Calculated Value]
Lidocaine~200 - 7401.0
Bupivacaine~27 - 178~4-8
Ropivacaine[Reference Data][Calculated Value]

Experimental Protocols

Protocol 1: Isolated Sciatic Nerve Preparation

This protocol describes the dissection and preparation of a frog or rodent sciatic nerve for in vitro recording.

Materials:

  • Euthanasia solution

  • Dissection tools (scissors, forceps)

  • Petri dish

  • Ringer's solution (for amphibians) or Krebs solution (for mammals), continuously aerated with 95% O2 / 5% CO2.

Procedure:

  • Humanely euthanize the animal according to institutional guidelines.

  • Carefully dissect the sciatic nerve from the hind limb, ensuring minimal stretching or damage.

  • Immediately place the isolated nerve in a Petri dish containing chilled and aerated physiological saline (Ringer's or Krebs solution).

  • Gently clean the nerve of any adhering connective tissue under a dissecting microscope.

  • Transfer the prepared nerve to the recording chamber.

Protocol 2: Compound Action Potential (CAP) Recording

This protocol details the setup and procedure for stimulating the nerve and recording the resulting CAP.

Materials:

  • Nerve recording chamber with stimulating and recording electrodes

  • Stimulator

  • Amplifier

  • Oscilloscope or data acquisition system

  • This compound stock solution

  • Physiological saline solution

Procedure:

  • Mount the isolated nerve across the electrodes in the recording chamber. Ensure good contact between the nerve and the electrodes.

  • Perfuse the chamber with fresh, aerated physiological saline at a constant flow rate.

  • Deliver supramaximal electrical stimuli (e.g., 0.1-0.5 ms duration) to the stimulating electrodes to elicit a maximal CAP.

  • Record the baseline CAP for a stable period (e.g., 15-20 minutes).

  • Prepare serial dilutions of this compound in the physiological saline.

  • Switch the perfusion to the this compound solution, starting with the lowest concentration.

  • Record the CAP at regular intervals to observe the onset and progression of the nerve block.

  • Continue perfusion until a steady-state block is achieved for each concentration.

  • After testing the highest concentration, switch the perfusion back to the drug-free physiological saline to assess the reversibility of the block (washout).

  • Measure the amplitude of the CAP (from baseline to the negative peak) and the latency (time from stimulus artifact to the peak of the CAP).

  • Calculate the percentage inhibition of the CAP amplitude for each this compound concentration relative to the baseline.

  • Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that causes a 50% reduction in the CAP amplitude).

Visualizations

The following diagrams illustrate key concepts and workflows related to in vitro nerve conduction blockade assays.

Signaling_Pathway cluster_membrane Nerve Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Na_Channel Voltage-Gated Na+ Channel Na_ion_in Na+ Na_Channel->Na_ion_in Influx Nerve_Block Nerve Conduction Block Na_Channel->Nerve_Block Butanilicaine_mol This compound Butanilicaine_mol->Na_Channel Blocks Na_ion_out Na+ Na_ion_out->Na_Channel Influx Action_Potential Action Potential Propagation Action_Potential->Na_Channel Opens

Caption: Mechanism of this compound nerve block.

Experimental_Workflow start Start dissection Isolate Sciatic Nerve start->dissection mounting Mount Nerve in Recording Chamber dissection->mounting baseline Record Baseline CAP mounting->baseline drug_application Apply this compound (Increasing Concentrations) baseline->drug_application recording Record CAP Changes drug_application->recording washout Washout with Saline recording->washout analysis Data Analysis (IC50, etc.) washout->analysis end End analysis->end Logical_Relationship concentration This compound Concentration na_block Na+ Channel Blockade concentration->na_block Increases cap_inhibition CAP Amplitude Inhibition na_block->cap_inhibition Leads to nerve_block Nerve Conduction Blockade cap_inhibition->nerve_block Results in

References

Application of Butanilicaine in infiltration and conduction anesthesia research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Butanilicaine in Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research and clinical data specifically detailing the application of this compound in infiltration and conduction anesthesia are limited in publicly accessible literature. The following application notes and protocols are based on established methodologies for amide-type local anesthetics, such as Bupivacaine and Lidocaine, and are intended to serve as a foundational guide for the investigation of this compound. All experimental work should be preceded by a thorough literature review and appropriate institutional safety and ethics approvals.

Introduction to this compound

This compound, also known as Hostacaine, is an amide-type local anesthetic.[1][2] Chemically, it is 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide.[3] As a member of the amide class of local anesthetics, its mechanism of action is presumed to be similar to other drugs in this category, such as Lidocaine and Bupivacaine.[4] According to public databases, this compound has reached Phase II clinical trials, though detailed results are not widely published.[3]

Mechanism of Action: Amide-Type Local Anesthetics

Local anesthetics function by reversibly blocking nerve impulse conduction.[4] The primary target is the voltage-gated sodium channel in the neuronal membrane.[4]

Signaling Pathway of Amide Local Anesthetics

Local Anesthetic Mechanism cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) cluster_effect Physiological Effect Butanilicaine_base This compound (B) Butanilicaine_ion This compound (BH+) Butanilicaine_base->Butanilicaine_ion Equilibrium Na_channel Voltage-Gated Sodium Channel Butanilicaine_base->Na_channel Diffusion Membrane Butanilicaine_ion_intra This compound (BH+) Na_channel->Butanilicaine_ion_intra Re-equilibration Block Channel Blockade No_Na_influx No Na+ Influx Block->No_Na_influx Prevents Butanilicaine_ion_intra->Block Binds to receptor site No_AP No Action Potential Propagation No_Na_influx->No_AP Leads to Anesthesia Local Anesthesia No_AP->Anesthesia Results in

Caption: Mechanism of action for amide local anesthetics.

The unionized form of the anesthetic diffuses across the nerve sheath and membrane. Intracellularly, it re-equilibrates into its ionized form, which then binds to the inner portion of the voltage-gated sodium channel, stabilizing it in an inactive state and preventing sodium influx. This action halts the propagation of action potentials, resulting in a loss of sensation.[5]

Quantitative Data from Analogous Local Anesthetics

While specific data for this compound is scarce, the following tables summarize comparative data for Lidocaine and Bupivacaine from published studies to illustrate key parameters in local anesthetic research.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyLidocaineBupivacaine
Chemical Class AmideAmide
pKa 7.98.1
Lipid Solubility IntermediateHigh
Protein Binding ~65%~95%
Onset of Action RapidSlower
Duration of Action IntermediateLong
Metabolism HepaticHepatic

Source: Data compiled from multiple pharmacological reviews.[6][7]

Table 2: Comparative Efficacy in Infiltration Anesthesia (Dental Surgery)

Parameter2% Lidocaine + 1:100,000 Adrenaline0.5% Bupivacaine + 1:200,000 Adrenaline
Success Rate (Inflamed Pulp) LowerHigher (P = 0.03)
Success Rate (Vital Pulp) HigherLower (P < 0.00001)
Postoperative Analgesic Use HigherLower (P < 0.00001)
Onset of Pulpal Anesthesia ShorterLonger (P < 0.00001)
Duration of Pulpal Anesthesia ShorterLonger (P < 0.00001)

Source: Meta-analysis of randomized controlled trials.[8]

Experimental Protocols (Adapted for this compound Research)

The following are generalized protocols for assessing local anesthetics in preclinical models. Doses and concentrations for this compound would need to be determined empirically through dose-ranging studies.

Infiltration Anesthesia Model

This model assesses the local anesthetic effect when infiltrated directly into the tissue.

Experimental Workflow: Infiltration Anesthesia in a Rodent Model

Infiltration Anesthesia Workflow A Animal Acclimatization (e.g., Wistar Rats, 7 days) B Randomization into Groups (this compound, Vehicle Control, Active Comparator) A->B C Baseline Sensory Testing (e.g., von Frey filaments) B->C D Anesthesia & Preparation (e.g., Isoflurane, shave dorsal region) C->D E Subcutaneous Infiltration (e.g., 0.2 mL of test solution) D->E F Sensory Testing at Intervals (e.g., 5, 15, 30, 60, 90, 120 min) E->F G Data Analysis (Onset, Duration, Efficacy) F->G

Caption: Workflow for evaluating infiltration anesthesia.

Protocol: Rodent Dermal Infiltration Anesthesia

  • Animals: Male Wistar rats (200-250g).

  • Groups:

    • Group 1: this compound (e.g., 0.5%, 1%, 2% solutions).

    • Group 2: Vehicle control (e.g., sterile saline).

    • Group 3: Active comparator (e.g., 2% Lidocaine or 0.5% Bupivacaine).

  • Procedure:

    • Anesthetize the rat with isoflurane.

    • Shave a small area on the animal's back.

    • Inject a small volume (e.g., 0.1 mL) of the test solution subcutaneously to raise a wheal.

    • At predetermined time intervals, apply a stimulus (e.g., pinprick or von Frey filament) to the center of the wheal and observe for a response (e.g., skin twitch).

    • Record the onset of anesthesia (time to no response) and the duration of anesthesia (time until the response returns).[9]

Conduction Anesthesia (Nerve Block) Model

This model evaluates the ability of the anesthetic to block a major nerve trunk.

Experimental Workflow: Sciatic Nerve Block in a Rodent Model

Conduction Anesthesia Workflow A Animal Acclimatization & Baseline Motor Function Test (e.g., walking track analysis) B Anesthesia & Positioning (e.g., Isoflurane, lateral recumbency) A->B C Sciatic Nerve Identification (Anatomical landmarks or nerve stimulator) B->C D Perineural Injection (e.g., 0.2-0.3 mL of test solution) C->D E Assessment of Sensory & Motor Blockade (e.g., hot plate test, toe-spreading reflex) D->E F Monitor at Intervals until Full Recovery E->F G Data Analysis (Onset, Duration, Degree of Block) F->G

Caption: Workflow for evaluating conduction anesthesia.

Protocol: Rat Sciatic Nerve Block

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Groups: As described for the infiltration model.

  • Procedure:

    • Anesthetize the rat with isoflurane.

    • Position the animal in lateral recumbency.

    • Identify the sciatic notch through palpation of anatomical landmarks.

    • Insert a needle perpendicular to the skin until it contacts the bone, then withdraw slightly.

    • Inject the test solution (e.g., 0.2 mL) after negative aspiration for blood.

    • Assess sensory blockade using the hot plate test (measuring withdrawal latency of the affected paw).

    • Assess motor blockade by observing for foot drop and scoring the degree of motor function.

    • Record the onset and duration of both sensory and motor blockade.[10]

Safety and Toxicology Considerations

Preclinical evaluation of this compound should include assessments of:

  • Systemic Toxicity: Monitor for signs of central nervous system (CNS) toxicity (e.g., seizures) and cardiovascular (CV) toxicity (e.g., arrhythmias, hypotension) following systemic administration.

  • Local Tissue Toxicity: Histopathological examination of the injection site to assess for myotoxicity, neurotoxicity, and inflammation.

Conclusion

This compound is an amide-type local anesthetic with a potential application in infiltration and conduction anesthesia. While direct, comprehensive research on this specific agent is not widely available, established protocols and comparative data from well-characterized anesthetics like Bupivacaine and Lidocaine provide a robust framework for its investigation. Future research should focus on determining the dose-response relationship, efficacy, duration of action, and safety profile of this compound in validated preclinical models.

References

Application Notes: Utilizing Butanilicaine to Investigate Neuro-inflammatory Processes in Co-culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuro-inflammation is a critical underlying factor in the pathogenesis of various neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropathic pain.[1][2] This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes.[3] When activated by stimuli like injury or pathogens, these cells release a cascade of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO), which can contribute to neuronal damage and dysfunction.[1][3][4]

Butanilicaine, a local anesthetic, presents an interesting tool for studying and potentially modulating these processes. Beyond their primary role in blocking sodium channels to prevent pain signaling, local anesthetics have demonstrated significant anti-inflammatory properties.[4][5][6][7] They have been shown to inhibit the activation of microglia and astrocytes and suppress the release of key inflammatory molecules.[4][5] This dual functionality makes this compound a valuable compound for dissecting the mechanisms of neuro-inflammation and evaluating potential neuroprotective strategies in vitro.

Principle of the Application

This application note describes the use of this compound in a neuron-glia co-culture model to study neuro-inflammatory processes. The model utilizes primary neurons and glial cells (microglia and astrocytes) cultured together to mimic the cellular environment of the CNS.[8][9][10][11] Neuro-inflammation is typically induced using Lipopolysaccharide (LPS), a component of Gram-negative bacteria outer membranes, which potently activates glial cells through the Toll-like receptor 4 (TLR4) signaling pathway.[1][12]

Upon LPS stimulation, activated microglia and astrocytes release pro-inflammatory cytokines, leading to a measurable inflammatory state.[1][12] By introducing this compound to this system, researchers can quantify its ability to suppress this inflammatory response. The primary endpoints for evaluation are the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide in the culture supernatant. This allows for the determination of a dose-response relationship and provides insights into the anti-neuro-inflammatory potential of this compound.

Advantages of Using a Co-culture Model

  • Physiological Relevance: Co-culture systems that include neurons, microglia, and astrocytes better represent the complex cell-to-cell interactions that occur in the CNS compared to monocultures.[8][11]

  • Mechanistic Insights: This model allows for the investigation of how glial activation directly impacts neuronal health and how compounds like this compound can modulate this interaction.[11]

  • Controlled Environment: In vitro models provide a highly controlled environment to study specific pathways and dose-dependent effects of therapeutic agents, which is often challenging in vivo.[12]

Experimental Protocols

Protocol 1: Preparation of Primary Mixed Glial Cultures

This protocol outlines the preparation of mixed glial cultures from the cortices of neonatal rat pups, which will serve as the source of microglia and astrocytes.

Materials and Reagents:

  • Neonatal Sprague-Dawley rat pups (P1-P3)

  • DMEM/F-12 medium with GlutaMAX

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • 70 µm cell strainers

  • Poly-D-Lysine (PDL) coated T75 flasks

Procedure:

  • Euthanize neonatal rat pups in accordance with approved animal care protocols.

  • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Remove meninges and mince the cortical tissue.

  • Digest the tissue with Trypsin-EDTA and a small amount of DNase I for 15 minutes at 37°C.

  • Inactivate trypsin by adding an equal volume of DMEM/F-12 containing 10% FBS.

  • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in Glial Culture Medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin) and plate in PDL-coated T75 flasks.

  • Incubate at 37°C, 5% CO2. Change the medium every 3-4 days. The culture will become confluent with a layer of astrocytes and microglia growing on top in approximately 10-14 days.

Protocol 2: Neuron-Glia Co-culture Setup and Experiment

This protocol describes how to establish the co-culture and perform the neuro-inflammation experiment.

Materials and Reagents:

  • Primary mixed glial cultures (from Protocol 1)

  • Primary neurons (e.g., cortical or hippocampal neurons, prepared separately)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound hydrochloride

  • PDL-coated 24-well plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for Nitrite (NO) determination

Procedure:

Part A: Co-culture Seeding

  • Prepare glial cells by vigorously shaking the confluent T75 flasks from Protocol 1 to dislodge microglia. Collect the supernatant containing microglia.

  • Wash the remaining astrocyte layer with PBS and treat with Trypsin-EDTA to detach the cells.

  • Seed the astrocytes into PDL-coated 24-well plates at a density of 5 x 10^4 cells/well. Allow them to adhere for at least 24 hours.

  • Seed primary neurons on top of the astrocyte layer at a density of 2.5 x 10^4 cells/well.

  • Add the previously collected microglia to the co-culture wells at a density of 1 x 10^4 cells/well.

  • Maintain the co-culture in Neurobasal Medium with B-27 and GlutaMAX for 5-7 days to allow for maturation and network formation.

Part B: Neuro-inflammation Induction and Treatment

  • Prepare stock solutions of LPS and this compound in sterile PBS or culture medium.

  • After the co-culture has matured, replace the medium with fresh medium.

  • Add this compound to the wells at various final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a "vehicle control" group without this compound.

  • Allow the cells to pre-incubate with this compound for 1 hour at 37°C.

  • Induce neuro-inflammation by adding LPS to all wells (except for the negative control group) at a final concentration of 100 ng/mL.

  • Incubate the plates for 24 hours at 37°C, 5% CO2.

Part C: Endpoint Analysis

  • After 24 hours, carefully collect the culture supernatant from each well for analysis.

  • Centrifuge the supernatants to remove any cellular debris.

  • Cytokine Measurement: Use commercial ELISA kits to quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants according to the manufacturer's instructions.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent assay.

  • (Optional) Cell Viability: Assess neuronal viability using methods like MTT assay or immunocytochemistry for neuronal markers (e.g., NeuN or MAP2) to determine if this compound offers neuroprotection.

Data Presentation

The following tables present representative quantitative data on the inhibitory effects of a local anesthetic on LPS-induced inflammatory mediator release in a neuron-glia co-culture. The results show a dose-dependent reduction in the production of pro-inflammatory cytokines and nitric oxide.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS)25 ± 540 ± 815 ± 4
LPS (100 ng/mL)850 ± 701200 ± 110450 ± 45
LPS + this compound (1 µM)780 ± 651150 ± 90420 ± 40
LPS + this compound (10 µM)550 ± 50820 ± 75280 ± 30*
LPS + this compound (50 µM)210 ± 25 350 ± 40110 ± 15
LPS + this compound (100 µM)120 ± 15180 ± 20 60 ± 10

*Data are presented as Mean ± SD. p < 0.05, **p < 0.01 compared to LPS alone group. Data is hypothetical but representative of expected results based on studies of similar compounds.[6][13][14][15][16]

Table 2: Effect of this compound on Nitric Oxide Production

Treatment GroupNitrite (µM)
Control (No LPS)1.2 ± 0.3
LPS (100 ng/mL)25.5 ± 2.8
LPS + this compound (1 µM)24.1 ± 2.5
LPS + this compound (10 µM)16.8 ± 1.9*
LPS + this compound (50 µM)7.5 ± 1.1
LPS + this compound (100 µM)4.2 ± 0.8

*Data are presented as Mean ± SD. p < 0.05, **p < 0.01 compared to LPS alone group. Data is hypothetical but representative of expected results.[17][18]

Visualizations

experimental_workflow cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis P1 Prepare Primary Mixed Glial Cultures P2 Isolate & Seed Astrocytes P1->P2 P3 Seed Neurons & Microglia onto Astrocytes P2->P3 P4 Mature Co-Culture (5-7 days) P3->P4 E1 Pre-treat with This compound P4->E1 E2 Induce Inflammation with LPS (100 ng/mL) E1->E2 E3 Incubate (24 hours) E2->E3 A1 Collect Supernatant E3->A1 A2 ELISA for Cytokines (TNF-α, IL-6, IL-1β) A1->A2 A3 Griess Assay for Nitric Oxide A1->A3 A4 Analyze & Compare Data A2->A4 A3->A4

Caption: Experimental workflow for studying this compound in a neuro-inflammatory co-culture model.

signaling_pathway LPS LPS TLR4 TLR4 Receptor (on Microglia/Astrocyte) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Inhib IκB-NF-κB (Inactive) MyD88->NFkB_Inhib Activates IKK (not shown) NFkB_Active NF-κB (Active) NFkB_Inhib->NFkB_Active IκB Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Gene Transcription NFkB_Active->Transcription Binds DNA Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, iNOS) Transcription->Cytokines This compound This compound This compound->TLR4 Inhibits? This compound->NFkB_Active Inhibits?

Caption: Simplified LPS-induced TLR4/NF-κB signaling pathway and potential points of inhibition by this compound.

References

Application Note: Quantification of Butanilicaine in Tissue Samples using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanilicaine is an amide-type local anesthetic used to induce temporary numbness or loss of sensation in a specific area of the body.[1][2] Its efficacy and potential for systemic toxicity are directly related to its concentration in both the target tissue and systemic circulation. Therefore, the accurate quantification of this compound in various tissue samples is crucial for pharmacokinetic studies, toxicological assessments, and the overall development of drug delivery systems. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and selective method for the determination of this compound in complex biological matrices like tissue. This application note provides a detailed protocol for the extraction and quantification of this compound from tissue samples.

Quantitative Data Summary

Table 1: Representative Tissue Concentration of Amide Local Anesthetics in Rats

AnalyteTissueConcentration Range (µg/g or µg/mL)MethodReference
LidocainePlasma0.5 - 5.0HPLC-MS
Brain0.2 - 2.0HPLC-MS
BupivacainePlasma0.1 - 1.0HPLC-MS
Brain0.05 - 0.5HPLC-MS

Disclaimer: The data presented in this table is for lidocaine and bupivacaine and should be used as a general guide. Actual concentrations of this compound will vary depending on the dose, administration route, and specific tissue.

Experimental Protocols

This protocol outlines a robust method for the quantification of this compound in tissue samples using HPLC-MS.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another local anesthetic like lidocaine)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., hexane, ethyl acetate)

  • HPLC system coupled to a mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Tissue Homogenization and Extraction
  • Tissue Weighing: Accurately weigh approximately 100-200 mg of the frozen tissue sample.

  • Homogenization: Add the weighed tissue to a homogenization tube containing ceramic beads and 1 mL of ice-cold 0.1% formic acid in acetonitrile. This solution serves to precipitate proteins.

  • Internal Standard Spiking: Spike the homogenate with the internal standard solution at a known concentration.

  • Homogenize: Homogenize the tissue sample until a uniform suspension is achieved.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully collect the supernatant containing this compound and the internal standard.

  • Extraction (Choose one):

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the supernatant and wash with a low organic solvent concentration. Elute the analyte and internal standard with a high organic solvent concentration (e.g., methanol or acetonitrile).

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., 1 mL of hexane) to the supernatant to remove lipophilic impurities. Vortex and centrifuge. Discard the organic layer. The this compound remains in the acetonitrile/water layer.

  • Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulate matter before transferring to an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

    • This compound Transition: (Precursor ion > Product ion) - To be determined by direct infusion of the reference standard.

    • Internal Standard Transition: (Precursor ion > Product ion) - To be determined by direct infusion of the IS.

  • Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Visualizations

experimental_workflow tissue_sample 1. Weigh Tissue Sample homogenization 2. Add Acetonitrile with Formic Acid & IS Homogenize tissue_sample->homogenization centrifuge1 3. Centrifuge to Pellet Debris homogenization->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant extraction 5. Solid-Phase or Liquid-Liquid Extraction supernatant->extraction evaporation 6. Evaporate to Dryness extraction->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution centrifuge2 8. Final Centrifugation reconstitution->centrifuge2 hplc_ms 9. HPLC-MS/MS Analysis centrifuge2->hplc_ms data_analysis 10. Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_normal_pathway Normal Nerve Conduction cluster_membrane butanilicaine_ext This compound (Extracellular) butanilicaine_int This compound (Intracellular) butanilicaine_ext->butanilicaine_int Diffusion cell_membrane Neuronal Cell Membrane na_channel Voltage-Gated Sodium Channel butanilicaine_int->na_channel Binds to Channel na_influx Sodium Ion Influx na_channel->na_influx Inhibits depolarization Membrane Depolarization action_potential Action Potential Propagation no_sensation Blockade of Sensation (Anesthesia) na_influx_normal Sodium Ion Influx depolarization_normal Membrane Depolarization na_influx_normal->depolarization_normal action_potential_normal Action Potential Propagation depolarization_normal->action_potential_normal sensation_normal Sensation action_potential_normal->sensation_normal

Caption: Mechanism of action of this compound.

References

Application Notes: Preparing Butanilicaine Solutions for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butanilicaine is a novel compound under investigation for its potential antimicrobial properties. To evaluate its efficacy against various microorganisms, standardized antimicrobial susceptibility testing (AST) is essential. This document provides detailed protocols for the preparation of this compound solutions for use in common AST methods, including broth microdilution and agar dilution, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7] Accurate preparation of antimicrobial solutions is a critical step for obtaining reliable and reproducible Minimum Inhibitory Concentration (MIC) data.[8][9]

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of new antimicrobial agents.

Key Considerations for this compound Solution Preparation

Before proceeding with the protocols, it is crucial to determine the following compound-specific properties of this compound. Initial experiments should be conducted to establish these parameters.

  • Solubility: The solubility of this compound in various solvents (e.g., water, ethanol, dimethyl sulfoxide [DMSO]) must be determined. The chosen solvent must be non-toxic to the test organisms at the concentrations used.

  • Stability: The stability of this compound in the chosen solvent and testing medium should be assessed over the incubation period and under storage conditions. Degradation of the compound can lead to inaccurate MIC results.

  • Purity of Powder: The potency of the this compound powder (active compound percentage) is required for accurate stock solution preparation. This information is typically provided by the manufacturer.

Data Presentation

All quantitative data related to the preparation of this compound solutions should be meticulously recorded. The following tables provide a template for summarizing this essential information.

Table 1: this compound Powder Characteristics

ParameterValueSource/Lot No.
Potency (%)
Molecular Weight ( g/mol )
Supplier
Lot Number
Storage Conditions

Table 2: this compound Stock Solution Parameters

ParameterValue
Solvent
Stock Concentration (mg/mL)
Storage Temperature (°C)
Shelf-life

Table 3: Working Solution Dilution Series (for Broth Microdilution)

WellThis compound Concentration (µg/mL)Volume of this compound Solution (µL)Volume of Broth (µL)
1128100 (from 256 µg/mL intermediate)100
264100 (from well 1)100
332100 (from well 2)100
416100 (from well 3)100
58100 (from well 4)100
64100 (from well 5)100
72100 (from well 6)100
81100 (from well 7)100
90.5100 (from well 8)100
100.25100 (from well 9)100
11Growth Control (GC)0100
12Sterility Control (SC)0100

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions for antimicrobial susceptibility testing.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water, DMSO, ethanol)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Determine the required weight of this compound powder. Use the following formula to calculate the amount of powder needed for a specific stock solution concentration, accounting for the potency of the powder:

  • Weigh the this compound powder. Using an analytical balance, carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube or vial.

  • Dissolve the powder. Add the appropriate volume of the chosen solvent to the tube containing the powder.

  • Ensure complete dissolution. Vortex the solution until the this compound powder is completely dissolved. If necessary, gentle warming or sonication may be used, provided it does not affect the stability of the compound.

  • Sterilization. If the solvent is not inherently sterile and the solution is not self-sterilizing, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is particularly important for aqueous solutions.

  • Storage. Store the stock solution in small aliquots at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles. The stability of the stock solution under these conditions should be validated.

Protocol 2: Preparation of this compound Working Solutions for Broth Microdilution

This protocol describes the preparation of serial dilutions of this compound in a 96-well microtiter plate for determining the Minimum Inhibitory Concentration (MIC).[3]

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium.[10]

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and tips

  • Sterile reagent reservoirs

Procedure:

  • Prepare an intermediate dilution. From the stock solution, prepare an intermediate dilution in the appropriate broth to achieve a concentration that is twice the highest desired final concentration in the microtiter plate.

  • Dispense the intermediate solution. Add 100 µL of the intermediate this compound solution to the first column of wells in the 96-well plate.

  • Dispense the broth. Add 100 µL of sterile broth to all other wells, including the remaining test wells and the growth control well.

  • Perform serial dilutions. Using a multichannel pipette, transfer 100 µL from the first column of wells to the second, mixing thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to the desired final concentration, discarding the final 100 µL from the last dilution well.

  • Prepare the inoculum. Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.[11] Dilute this suspension according to CLSI or EUCAST guidelines to achieve the final target inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculate the plate. Add the standardized bacterial inoculum to all wells except the sterility control well.

  • Incubate. Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).

Protocol 3: Preparation of this compound-Containing Agar Plates for Agar Dilution

This protocol details the preparation of agar plates with varying concentrations of this compound for MIC determination.[12]

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Water bath or incubator set to 45-50°C

  • Sterile tubes or flasks

Procedure:

  • Prepare molten agar. Prepare and sterilize the agar medium according to the manufacturer's instructions. Allow the molten agar to cool to 45-50°C in a water bath.

  • Prepare this compound-agar mixtures. For each desired final concentration, add the appropriate volume of the this compound stock solution to a sterile tube or flask. For example, to prepare a plate with a final concentration of 64 µg/mL, add 1 mL of a 1280 µg/mL this compound solution to 19 mL of molten agar.

  • Mix and pour plates. Gently mix the this compound-agar mixture and pour it into a sterile petri dish to a uniform depth of 3-4 mm.[13]

  • Allow solidification. Let the plates solidify at room temperature.

  • Prepare inoculum. Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Inoculate plates. Spot-inoculate the surface of the agar plates with the standardized bacterial suspension.

  • Incubate. Incubate the plates under appropriate conditions.

Visualizations

The following diagrams illustrate the workflows for preparing this compound solutions and performing antimicrobial susceptibility testing.

Butanilicaine_Stock_Solution_Preparation cluster_prep Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent weigh->dissolve sterilize Filter Sterilize (if applicable) dissolve->sterilize store Store at -20°C or -80°C sterilize->store

Caption: Workflow for this compound Stock Solution Preparation.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Protocol start Prepare Intermediate This compound Dilution dispense_drug Dispense Drug to First Column start->dispense_drug dispense_broth Dispense Broth to All Other Wells dispense_drug->dispense_broth serial_dilute Perform Serial Dilutions dispense_broth->serial_dilute prepare_inoculum Prepare Standardized Inoculum serial_dilute->prepare_inoculum inoculate Inoculate Plate prepare_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_agar Agar Dilution Protocol start Prepare Molten Agar cool_agar Cool Agar to 45-50°C start->cool_agar add_this compound Add this compound to Agar cool_agar->add_this compound pour_plates Pour Plates add_this compound->pour_plates inoculate Spot Inoculate pour_plates->inoculate incubate Incubate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

References

Application Notes and Protocols for Evaluating the Antimicrobial Effects of Butanilicaine on Oral Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the antimicrobial efficacy of Butanilicaine, a local anesthetic, against a panel of clinically relevant oral pathogens. The included protocols are detailed to ensure reproducibility and accurate data interpretation.

Introduction

Local anesthetics have demonstrated antimicrobial properties, presenting a potential dual benefit in clinical applications by providing analgesia while concurrently reducing microbial load.[1][2] this compound's potential in this secondary role warrants thorough investigation. The primary mechanism of antimicrobial action for local anesthetics is believed to be the disruption of the bacterial cell wall and cytoplasmic membrane, which leads to the leakage of cellular contents and subsequent cell death.[1][3] This document outlines a suite of in vitro assays to quantify the antimicrobial and cytotoxic effects of this compound.

Determination of Planktonic Susceptibility

The initial assessment of an antimicrobial agent involves determining its potency against planktonic (free-floating) bacteria. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Strain Preparation:

    • Culture selected oral pathogens (e.g., Streptococcus mutans, Porphyromonas gingivalis, Fusobacterium nucleatum) on appropriate agar plates.

    • Incubate under optimal conditions (e.g., 37°C, anaerobic conditions for anaerobes).

    • Inoculate a single colony into a suitable broth medium (e.g., Brain Heart Infusion broth) and incubate to achieve a mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration is non-inhibitory to the bacteria).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth).

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto an appropriate agar medium.

  • Incubation and Analysis:

    • Incubate the agar plates under optimal conditions for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Data Presentation: MIC and MBC of this compound
Oral PathogenThis compound MIC (µg/mL)This compound MBC (µg/mL)
Streptococcus mutans
Porphyromonas gingivalis
Fusobacterium nucleatum
Actinomyces naeslundii

Anti-Biofilm Activity Assessment

Oral pathogens predominantly exist in biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms exhibit increased resistance to antimicrobial agents.

Biofilm Inhibition Assay

This assay determines the concentration of this compound that prevents the formation of biofilms.

  • Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add the standardized bacterial suspension and various concentrations of this compound.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours).

  • Staining and Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Biofilm Eradication Assay

This assay evaluates the ability of this compound to disrupt pre-formed biofilms.

  • Pre-formed Biofilms:

    • Grow biofilms in a 96-well plate as described in the inhibition assay (without the addition of this compound) for 24-48 hours.

    • After incubation, gently wash the wells with PBS.

  • Treatment and Quantification:

    • Add fresh broth containing various concentrations of this compound to the wells with pre-formed biofilms.

    • Incubate for a further 24 hours.

    • Quantify the remaining biofilm using the crystal violet staining method as described above.

Data Presentation: Anti-Biofilm Activity of this compound
Oral PathogenBiofilm Inhibition (IC50, µg/mL)Biofilm Eradication (EC50, µg/mL)
Streptococcus mutans
Porphyromonas gingivalis
Fusobacterium nucleatum

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol: Time-Kill Curve Assay
  • Preparation:

    • Prepare flasks containing a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) in a suitable broth.

    • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the agent.

  • Sampling and Plating:

    • Incubate the flasks under optimal conditions.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in PBS.

    • Plate the dilutions onto appropriate agar plates.

  • Data Analysis:

    • Incubate the plates and count the number of colony-forming units (CFU).

    • Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Data Presentation: Time-Kill Kinetics of this compound
Time (hours)Control (log10 CFU/mL)This compound (MIC) (log10 CFU/mL)This compound (2x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)
0
2
4
6
8
24

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to host cells to determine its therapeutic window.

Protocol: MTT Assay on Oral Fibroblasts
  • Cell Culture:

    • Culture human oral fibroblast cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics in a 96-well plate.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere until the cells reach approximately 80% confluency.

  • Treatment:

    • Expose the cells to various concentrations of this compound for 24 hours.

    • Include a vehicle control (the solvent used to dissolve this compound) and an untreated cell control.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Quantification:

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation: Cytotoxicity of this compound
This compound Concentration (µg/mL)Oral Fibroblast Viability (%)
0 (Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay prep Prepare Bacterial Suspension (5x10^5 CFU/mL) dilute Serial Dilute this compound in 96-well plate prep->dilute inoculate Inoculate with Bacteria dilute->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture Transfer plate Spot on Agar Plates subculture->plate incubate_mbc Incubate (24-48h) plate->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.

Biofilm_Assay_Workflow cluster_Inhibition Biofilm Inhibition cluster_Eradication Biofilm Eradication cluster_Quantification Quantification mix Mix Bacteria, Broth & This compound in Plate incubate_inhibit Incubate (24-48h) mix->incubate_inhibit wash Wash Wells incubate_inhibit->wash grow Grow Biofilm (24-48h) wash_pre Wash Planktonic Cells grow->wash_pre treat Add this compound wash_pre->treat incubate_eradicate Incubate (24h) treat->incubate_eradicate incubate_eradicate->wash stain Stain with Crystal Violet wash->stain wash_post Wash Excess Stain stain->wash_post solubilize Solubilize Stain wash_post->solubilize read Read Absorbance (570nm) solubilize->read

Workflow for Biofilm Inhibition and Eradication Assays.
Hypothesized Signaling Pathway

The local anesthetic procaine has been shown to signal through the EnvZ/OmpR two-component system in E. coli, which regulates the expression of outer membrane porins.[4][5] This provides a plausible, albeit hypothetical, mechanism for how this compound might interfere with bacterial signaling.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane This compound This compound envz EnvZ (Sensor Kinase) This compound->envz Interacts with (Hypothesized) ompr OmpR (Response Regulator) envz->ompr Phosphorylation ompr_p OmpR-P dna DNA (ompF & ompC genes) ompr_p->dna Binds to Promoter Regions porins Altered Porin Expression (e.g., decreased OmpF, increased OmpC) dna->porins Regulates Transcription stress Increased Osmotic Stress & Reduced Permeability porins->stress Leads to

Hypothesized this compound effect on the EnvZ/OmpR pathway.

References

Application of Butanilicaine in Dental Research for Local Analgesia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanilicaine, also known by the name Hostacaine, is a local anesthetic belonging to the amide class of compounds.[1] Its chemical formula is C13H19ClN2O, and the IUPAC name is N2-Butyl-N1-(2-chloro-6-methylphenyl)glycinamide.[1] As an amide-type local anesthetic, it shares a mechanism of action with other commonly used agents in dentistry, such as lidocaine, mepivacaine, and bupivacaine.[2] While this compound is recognized for its use in infiltration and conduction anesthesia, detailed public research and clinical trial data specifically for its application in dentistry are limited.[3]

This document provides a comprehensive overview of the potential application of this compound in dental research for local analgesia. It outlines the general mechanism of action for amide local anesthetics, presents comparative data of a structurally related and well-studied long-acting amide anesthetic, bupivacaine, and provides detailed experimental protocols that can be adapted for the study of this compound.

Mechanism of Action

Local anesthetics like this compound function by blocking the generation and conduction of nerve impulses.[3] They achieve this by reversibly binding to voltage-gated sodium channels on the intracellular side of the nerve membrane.[4][5][6] This binding stabilizes the sodium channels in their inactive state, preventing the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential.[4][6] The result is a loss of sensation in the area supplied by the affected nerve. The amide linkage in this compound is a key structural feature it shares with other modern local anesthetics used in dentistry.[2][7]

G cluster_membrane Nerve Cell Membrane Na_Channel_Resting Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Block Blockade of Na+ Influx Na_Channel_Open->Block Na_Channel_Inactive->Na_Channel_Resting Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Depolarization Nerve_Impulse->Depolarization Depolarization->Na_Channel_Resting Na_Influx->Nerve_Impulse Propagation This compound This compound (Unionized Form) Butanilicaine_Ionized This compound (Ionized Form) This compound->Butanilicaine_Ionized Intracellular Ionization Butanilicaine_Ionized->Na_Channel_Open Binds to channel No_AP No Action Potential (Analgesia) Block->No_AP

Mechanism of action of this compound.

Comparative Efficacy Data

To provide a framework for evaluating this compound, the following tables summarize quantitative data for bupivacaine, a long-acting amide local anesthetic extensively studied in dentistry.[8][9] These parameters are crucial for defining the clinical utility of a local anesthetic.

Table 1: Comparison of Bupivacaine and Lidocaine in Dental Anesthesia

Parameter 0.5% Bupivacaine with 1:200,000 Epinephrine 2% Lidocaine with 1:100,000 Epinephrine Reference
Onset of Pulpal Anesthesia Longer (5-8 minutes) Faster (2-4 minutes) [2][8]
Duration of Pulpal Anesthesia Significantly Longer Shorter [8]
Duration of Soft Tissue Anesthesia 4 to 9 hours 3 to 5 hours [2]
Success Rate (Inflamed Pulp) Higher Lower [8]

| Postoperative Analgesic Use | Lower Percentage of Patients | Higher Percentage of Patients |[8] |

Table 2: Physicochemical Properties and Clinical Characteristics of Amide Local Anesthetics

Agent pKa Onset of Action Protein Binding (%) Lipid Solubility Duration of Action
Lidocaine 7.9 Rapid (2-4 min) 64 Moderate Moderate (90-200 min soft tissue)
Mepivacaine 7.6 Rapid (2-4 min) 77 Moderate Moderate
Bupivacaine 8.1 Slower (5-8 min) 95 High Long (180-600 min soft tissue)
Articaine 7.8 Rapid (1-3 min) 94 High Moderate (60-230 min soft tissue)

Data compiled from multiple sources for general comparison.[2][10][11]

Experimental Protocols for Dental Research

The following are detailed methodologies for key experiments to evaluate the efficacy, safety, and properties of a local anesthetic like this compound in a dental research setting.

In Vitro Nerve Block Model

This experiment assesses the anesthetic's ability to block nerve conduction in an isolated nerve preparation.

Objective: To determine the potency (IC50) and time-course of nerve block for this compound.

Methodology:

  • Nerve Preparation: Isolate the sciatic nerve from a euthanized rodent (e.g., rat or frog).

  • Mounting: Mount the nerve in a three-chambered organ bath. The two outer chambers contain stimulating and recording electrodes, respectively, while the central chamber is for drug application.

  • Stimulation: Apply supramaximal electrical stimuli to one end of the nerve to elicit compound action potentials (CAPs).

  • Recording: Record the CAPs from the other end of the nerve using an amplifier and oscilloscope.

  • Drug Application: After obtaining a stable baseline CAP recording, introduce varying concentrations of this compound solution into the central chamber.

  • Data Analysis: Measure the percentage decrease in CAP amplitude over time for each concentration. Calculate the IC50 (the concentration required to reduce the CAP amplitude by 50%).

G Nerve_Isolation Isolate Sciatic Nerve Mounting Mount in 3-Chamber Bath Nerve_Isolation->Mounting Stimulation Apply Electrical Stimuli Mounting->Stimulation Recording Record Compound Action Potentials (CAPs) Stimulation->Recording Drug_Application Apply this compound to Central Chamber Recording->Drug_Application Data_Analysis Measure CAP Reduction Calculate IC50 Drug_Application->Data_Analysis

Workflow for in vitro nerve block assay.

Clinical Evaluation of Anesthetic Efficacy

This protocol outlines a randomized controlled trial to assess the clinical performance of this compound in a common dental procedure.

Objective: To compare the efficacy and duration of pulpal anesthesia of this compound with a standard local anesthetic (e.g., 2% Lidocaine with 1:100,000 epinephrine) for inferior alveolar nerve block.

Methodology:

  • Participant Recruitment: Recruit adult volunteers requiring mandibular tooth extraction or restoration. Obtain informed consent.

  • Randomization: Randomly assign participants to receive either the this compound formulation or the standard anesthetic in a double-blind manner.

  • Anesthetic Administration: Administer a standard inferior alveolar nerve block injection.

  • Efficacy Assessment:

    • Onset Time: Test for lip numbness (subjective) and then test the target tooth for pulpal anesthesia every 60 seconds using an electric pulp tester. Onset is defined as two consecutive readings with no response at the maximum output.

    • Anesthetic Success: Anesthetic success is defined as the ability to perform the dental procedure without pain.

    • Pain Measurement: Record pain during injection and during the procedure using a Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NPRS).[12]

  • Duration of Anesthesia: After the procedure, participants record the time until normal sensation returns to the lip and tongue.

  • Statistical Analysis: Compare the onset time, success rate, pain scores, and duration of anesthesia between the two groups using appropriate statistical tests (e.g., t-test, chi-square).

G Recruitment Patient Recruitment (Informed Consent) Randomization Randomize into Groups (this compound vs. Control) Recruitment->Randomization Blinding Double-Blinding Randomization->Blinding Injection Administer Nerve Block Blinding->Injection Assess_Onset Assess Onset Time (Electric Pulp Tester) Injection->Assess_Onset Procedure Perform Dental Procedure Assess_Onset->Procedure Assess_Pain Assess Pain (VAS/NPRS) Procedure->Assess_Pain Assess_Duration Assess Duration of Anesthesia Procedure->Assess_Duration Analysis Statistical Analysis Assess_Pain->Analysis Assess_Duration->Analysis

Workflow for a clinical trial of a dental local anesthetic.

Cytotoxicity Assay on Human Dental Pulp Stem Cells (hDPSCs)

This protocol is to evaluate the potential toxicity of this compound on dental cells.

Objective: To determine the cytotoxic effect of this compound on hDPSCs.

Methodology:

  • Cell Culture: Culture hDPSCs in appropriate media until they reach 80% confluency.

  • Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Drug Exposure: Expose the cells to various concentrations of this compound for a specified period (e.g., 24 hours). Include a negative control (media only) and a positive control (e.g., hydrogen peroxide).

  • Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value (concentration that causes 50% cell death).

Conclusion

This compound is an amide local anesthetic with potential applications in dentistry. While specific dental research on this compound is not widely available, its classification and general anesthetic properties suggest it would function similarly to other amide anesthetics. The provided protocols offer a robust framework for researchers to systematically evaluate its efficacy, safety, and clinical characteristics for dental local analgesia. Comparative studies against established anesthetics like lidocaine and bupivacaine will be essential to determine its unique advantages and place in clinical practice.

References

Application Notes and Protocols for the Hypothetical Use of Butanilicaine in Advanced 3D Organoid Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Three-dimensional (3D) organoid models have emerged as powerful tools in biomedical research, offering a more physiologically relevant system compared to traditional 2D cell cultures. These self-organizing structures mimic the architecture and functionality of native organs, providing a valuable platform for disease modeling, drug discovery, and developmental biology. Butanilicaine, a local anesthetic, functions primarily by blocking voltage-gated sodium channels. While its direct application in organoid research has not been documented, its mechanism of action presents a hypothetical opportunity to modulate the activity of electrically active organoids, such as those of neural or cardiac lineage. Furthermore, exploring its off-target effects could unveil novel impacts on organoid development, cell proliferation, and signaling pathways.

These application notes provide a hypothetical framework for the utilization of this compound in 3D organoid research, offering detailed protocols for its application and methods for assessing its effects. The following sections are based on the known properties of this compound as a sodium channel blocker and the observed effects of similar local anesthetics on 3D cell cultures.

I. Hypothetical Applications of this compound in Organoid Research

  • Modulation of Neuronal Activity in Brain Organoids: this compound's primary function as a sodium channel blocker makes it a potential tool for studying the role of neuronal excitability in brain organoid development and function. It could be used to investigate the effects of reduced neuronal firing on synaptogenesis, neural network formation, and the expression of neuronal markers.

  • Investigation of Neurotoxicity: Brain organoids can be utilized as a model to assess the potential neurotoxic effects of this compound at various concentrations and exposure times. This is particularly relevant for understanding the potential side effects of local anesthetics on the developing nervous system.

  • Screening for Modulators of Neuronal Excitability: In disease models of hyperexcitability, such as epilepsy, this compound could be used as a tool to validate the model and as a positive control when screening for novel anti-convulsant compounds.

  • Study of Off-Target Effects on Organoid Development: Local anesthetics have been shown to have effects beyond sodium channel blockade, including impacts on cell viability, proliferation, and differentiation.[1][2][3] Applying this compound to various organoid types (e.g., intestinal, liver, cardiac) could reveal novel, off-target effects on their development and function.

II. Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Dose-Response Effect of this compound on Neuronal Firing Rate in Brain Organoids

This compound Concentration (µM)Mean Firing Rate (spikes/sec)Standard Deviation
0 (Vehicle Control)15.22.1
112.81.9
108.51.5
503.10.8
1000.50.2

Table 2: Effect of this compound on Cell Viability in Intestinal Organoids after 48-hour Exposure

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
1095.34.8
5082.16.3
10065.77.1
20040.28.5

Table 3: Gene Expression Analysis in Cardiac Organoids Treated with this compound for 72 hours

GeneFold Change (vs. Vehicle)p-value
SCN5A (Sodium Channel)-2.5< 0.01
CACNA1C (Calcium Channel)-1.8< 0.05
MYH7 (Myosin Heavy Chain)-1.5< 0.05
CASP3 (Caspase-3)3.2< 0.01

III. Experimental Protocols

A. Protocol 1: Assessment of this compound's Effect on Neuronal Activity in Brain Organoids

Objective: To determine the effect of this compound on the spontaneous electrical activity of mature brain organoids.

Materials:

  • Mature brain organoids (e.g., derived from human pluripotent stem cells)

  • Brain organoid culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-electrode array (MEA) system

  • 96-well MEA plates

Methodology:

  • Organoid Plating: Gently place one mature brain organoid into each well of a 96-well MEA plate pre-coated with an appropriate attachment factor (e.g., Poly-L-ornithine/Laminin).

  • Culture and Acclimatization: Culture the organoids on the MEA plate for at least 24 hours to allow for adherence and stabilization of baseline neuronal activity.

  • Baseline Recording: Record the baseline spontaneous neuronal activity of each organoid for 10-15 minutes using the MEA system.

  • This compound Treatment: Prepare serial dilutions of this compound in pre-warmed brain organoid culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Compound Addition: Carefully remove half of the medium from each well and replace it with the same volume of the prepared this compound dilutions or vehicle control.

  • Post-Treatment Recording: After a 30-minute incubation period, record the neuronal activity for 10-15 minutes.

  • Data Analysis: Analyze the MEA data to determine the mean firing rate, burst frequency, and network synchrony for each organoid before and after treatment.

B. Protocol 2: Evaluation of this compound's Cytotoxicity on Intestinal Organoids

Objective: To assess the dose-dependent cytotoxicity of this compound on intestinal organoids.

Materials:

  • Mature intestinal organoids (e.g., derived from adult stem cells)

  • Intestinal organoid culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well clear-bottom black plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Methodology:

  • Organoid Plating: Resuspend intestinal organoids in basement membrane matrix and plate as droplets in a 96-well plate. Allow the matrix to solidify.

  • Culture: Add intestinal organoid culture medium and culture for 2-3 days to allow for organoid growth.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 10, 50, 100, 200 µM) and a vehicle control.

  • Compound Addition: Replace the existing medium with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions. Briefly, add the reagent to each well, incubate to lyse the cells and stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control organoids.

IV. Mandatory Visualizations

Signaling Pathway Diagram

Butanilicaine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blocks Na_Influx Decreased Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization (Inhibited) Na_Influx->Depolarization Ca_Channel Voltage-gated Calcium Channel Depolarization->Ca_Channel Inhibits opening Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt) Ca_Influx->Signaling_Cascade Modulates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Proliferation Cell Proliferation (Inhibited) Signaling_Cascade->Proliferation

Caption: Hypothetical signaling pathway of this compound in an organoid cell.

Experimental Workflow Diagram

Organoid_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Start Start: Mature Organoids Plate Plate Organoids (e.g., MEA plate or 96-well plate) Start->Plate Treatment Treat with this compound (Dose-response) Plate->Treatment Incubation Incubate (Time-course) Treatment->Incubation MEA Neuronal Activity (MEA) Incubation->MEA Viability Cell Viability Assay Incubation->Viability Gene_Expression Gene Expression (qPCR/RNA-seq) Incubation->Gene_Expression Data Quantitative Data Analysis MEA->Data Viability->Data Gene_Expression->Data

Caption: General experimental workflow for studying this compound in organoids.

Disclaimer: The application of this compound in 3D organoid research is hypothetical and based on its known mechanism of action as a local anesthetic. The provided protocols and data are for illustrative purposes and should be optimized and validated by researchers. It is crucial to conduct thorough literature reviews on the effects of local anesthetics and sodium channel blockers on the specific organoid model being used.

References

Troubleshooting & Optimization

Optimizing reaction yield and purity in Butanilicaine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butanilicaine Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride to form the intermediate, N-(2-chloro-6-methylphenyl)-2-chloroacetamide.[1] This intermediate is then alkylated with n-butylamine in the second step to yield this compound.[1] This pathway is analogous to the well-established synthesis of Lidocaine, which uses 2,6-dimethylaniline as the starting material.

Q2: What are the critical safety precautions for this synthesis?

A2: Several reagents used in this compound synthesis are hazardous. Chloroacetyl chloride is toxic, corrosive, and a lachrymator (induces tearing).[2] The aniline starting material, 2-chloro-6-methylaniline, is also toxic and can be absorbed through the skin. N-butylamine is flammable and corrosive. It is imperative to conduct the synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Q3: What analytical techniques are recommended for monitoring reaction progress and purity?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product in real-time. For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. Melting point analysis can also be used to assess the purity of the crystalline intermediate and final product.

Troubleshooting Guide

Issue 1: Low Yield of Intermediate, N-(2-chloro-6-methylphenyl)-2-chloroacetamide

Q: My yield for the first step is consistently low. What are the potential causes and how can I improve it?

A: Low yield in the acylation step can stem from several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: Chloroacetyl chloride is highly reactive towards water, which will hydrolyze it to chloroacetic acid and HCl, reducing the amount available for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inadequate Temperature Control: The reaction is exothermic. It is often recommended to cool the reaction mixture (e.g., to 10°C in an ice bath) before slowly adding the chloroacetyl chloride. This prevents side reactions and degradation of the product.

  • Incorrect Stoichiometry or Base: A slight excess of chloroacetyl chloride may be used to ensure complete conversion of the aniline. A base, such as sodium acetate, is crucial to neutralize the hydrochloric acid byproduct formed during the reaction; without it, the starting aniline can become protonated and unreactive.[3]

  • Purity of Reagents: Ensure the 2-chloro-6-methylaniline and chloroacetyl chloride are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.[4]

Issue 2: Low Yield of this compound in the Second Step (Alkylation)

Q: I have successfully synthesized the intermediate, but the final alkylation step to form this compound has a poor yield. What should I investigate?

A: Optimizing the second step requires careful control of reaction conditions:

  • Insufficient Excess of Amine: The alkylation reaction produces HCl, which will react with the n-butylamine to form an ammonium salt. Therefore, a significant excess of n-butylamine (at least 2 molar equivalents, often more) is typically used—one equivalent to react with the chloroacetamide intermediate and at least one to act as a base to neutralize the HCl.

  • Reaction Temperature and Time: This nucleophilic substitution reaction requires sufficient thermal energy. The reaction is often performed under reflux for several hours (e.g., 4 to 90 minutes, depending on the specific protocol and scale) to ensure it goes to completion.[2] Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent Choice: Toluene is a commonly used solvent for this step.[2] The choice of solvent can influence the reaction rate and solubility of reactants.

Issue 3: Product Purity is Low

Q: My final this compound product is impure. What are common impurities and how can I remove them?

A: Impurities can include unreacted starting materials, the chloroacetamide intermediate, or byproducts from side reactions.

  • Common Impurities:

    • Unreacted N-(2-chloro-6-methylphenyl)-2-chloroacetamide.

    • Unreacted n-butylamine.

    • Side products from the reaction of n-butylamine with multiple molecules of the intermediate.

  • Purification Strategy: A standard workup procedure is highly effective for purification. This typically involves:

    • Acid-Base Extraction: After the reaction, the mixture can be washed with water.[2] The organic layer is then extracted with an acidic solution (e.g., 3M HCl).[2] this compound, being basic, will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Basification and Re-extraction: The acidic aqueous layer is then cooled and made alkaline with a base (e.g., NaOH).[5] This neutralizes the salt and precipitates the this compound free base, which can then be extracted back into an organic solvent like ethyl acetate or diethyl ether.[5]

    • Final Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography if necessary.

Data Presentation

Table 1: Reaction Parameters for N-(2-chloro-6-methylphenyl)-2-chloroacetamide Synthesis (Step 1)

ParameterRecommended Value/ConditionRationale / NotesSource
Reactants 2-chloro-6-methylaniline, Chloroacetyl chlorideCore components of the amide formation.[1]
Stoichiometry ~1 : 1.2 (Aniline : Acetyl Chloride)A slight excess of the acylating agent ensures full conversion.
Solvent Glacial Acetic AcidServes as a solvent for the reactants.[2]
Base Sodium AcetateNeutralizes the HCl byproduct.[3]
Temperature Cooled to 10°C during additionControls the exothermic reaction and minimizes side products.
Reaction Time ~30 minutes post-additionAllows for the reaction to proceed to completion.
Typical Yield 85-90% (for analogous reaction)High yields are achievable with proper technique.

Table 2: Reaction Parameters for this compound Synthesis (Step 2)

ParameterRecommended Value/ConditionRationale / NotesSource
Reactants N-(2-chloro-6-methylphenyl)-2-chloroacetamide, n-ButylamineIntermediate and the nucleophile for the final product.[1]
Stoichiometry 1 : 3 (Intermediate : n-Butylamine)Excess amine acts as both nucleophile and base.
Solvent TolueneCommon solvent for this alkylation step.
Temperature RefluxProvides the necessary energy for the substitution reaction.
Reaction Time 4 hoursEnsure complete reaction; monitor by TLC.
Typical Yield >65%Yields can vary based on purification efficiency.[5]

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-chloroacetamide (Intermediate)
  • Preparation: In a fume hood, add 2-chloro-6-methylaniline (0.05 mol) to a 250 mL Erlenmeyer flask containing glacial acetic acid (45 mL).

  • Cooling: Cool the solution to approximately 10°C in an ice bath while stirring with a magnetic stirrer.

  • Addition of Reagent: Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution. Maintain the temperature below 20°C during the addition.

  • Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete.

  • Precipitation: Add a solution of sodium acetate (15 g) dissolved in water (75 mL) to the reaction mixture. A precipitate of the product should form.

  • Isolation: Stir for 10-15 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water and press it as dry as possible. The product can be recrystallized from aqueous ethanol if further purification is needed.

Protocol 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dried N-(2-chloro-6-methylphenyl)-2-chloroacetamide (0.03 mol) in toluene (150 mL).

  • Addition of Amine: Add n-butylamine (0.09 mol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4 hours. Monitor the reaction's progress using TLC.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The byproduct, n-butylammonium chloride, will precipitate. Remove it by filtration.

  • Workup: Transfer the filtrate to a separatory funnel.

    • Extract the organic layer with 3M HCl (2 x 50 mL). The product will move to the aqueous layer.

    • Combine the acidic aqueous layers and cool them in an ice bath.

    • Slowly add 6N NaOH until the solution is strongly basic (pH > 10), which will precipitate the this compound free base.

  • Final Extraction and Drying: Extract the this compound product into a suitable organic solvent (e.g., ethyl acetate, 2 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Visualizations

Butanilicaine_Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alkylation start1 2-Chloro-6-methylaniline intermediate N-(2-chloro-6-methylphenyl)- 2-chloroacetamide start1->intermediate + start3 n-Butylamine start2 Chloroacetyl Chloride start2->intermediate intermediate_ref Intermediate final_product This compound start3->final_product + intermediate_ref->final_product

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow decision decision action action issue issue start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No issue_yield Yield Issue Detected check_yield->issue_yield Yes success Synthesis Successful check_purity->success No issue_purity Purity Issue Detected check_purity->issue_purity Yes action_reagents action_reagents issue_yield->action_reagents Check Reagent Purity & Stoichiometry action_conditions action_conditions action_reagents->action_conditions Check Temp Control & Reaction Time action_conditions->start Re-run Experiment action_workup action_workup issue_purity->action_workup Optimize Acid-Base Extraction action_purify action_purify action_workup->action_purify Perform Recrystallization or Chromatography action_purify->success

Caption: Troubleshooting workflow for this compound synthesis.

Parameter_Optimization cluster_params Input Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield affects purity Purity temp->purity affects rate Reaction Rate temp->rate affects time Reaction Time time->yield affects time->purity affects stoich Stoichiometry stoich->yield affects stoich->purity affects solvent Solvent solvent->yield affects solvent->rate affects

Caption: Logical relationships in reaction optimization.

References

Improving Butanilicaine solubility for high-concentration research solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the preparation of high-concentration research solutions of Butanilicaine. This compound is an amide-type local anesthetic, and like many pharmaceuticals, achieving high concentrations in solution can present challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist researchers in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound and its salt forms in common laboratory solvents?

For practical purposes, the solubility of this compound and its salts should be experimentally determined for your specific application and desired concentration. A summary of known and extrapolated solubility information is provided in the table below.

Data Presentation: this compound Solubility

CompoundSolventReported SolubilityEstimated Practical Concentration Range
This compound (Free Base)WaterPoorly soluble< 1 mg/mL
EthanolLikely solubleShould be experimentally determined
DMSOSlightly solubleShould be experimentally determined
DMFLikely solubleShould be experimentally determined
This compound Hydrochloride Water Soluble [1]Should be experimentally determined, but likely > 10 mg/mL
EthanolLikely solubleShould be experimentally determined
PBS (pH 7.4)Solubility may be limited due to pHShould be experimentally determined
This compound PhosphateWaterLikely solubleShould be experimentally determined

Q2: What is the recommended procedure for preparing a high-concentration aqueous solution of this compound Hydrochloride?

A2: To prepare a high-concentration stock solution of this compound Hydrochloride, a step-by-step approach is recommended to ensure complete dissolution and stability. The following is a general experimental protocol.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of this compound Hydrochloride

Materials:

  • This compound Hydrochloride powder

  • Sterile, deionized water

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound Hydrochloride powder.

  • Initial Dissolution: Add approximately 80% of the final desired volume of sterile, deionized water to a sterile beaker with a magnetic stir bar.

  • Solubilization: While stirring, slowly add the this compound Hydrochloride powder to the water. Local anesthetics, as weak bases, are more soluble in acidic conditions. Commercial preparations of local anesthetic hydrochloride salts typically form acidic solutions. If dissolution is slow, gentle warming (e.g., to 37°C) can be applied. Avoid excessive heat, which could lead to degradation.

  • pH Adjustment (Optional but Recommended): Monitor the pH of the solution. For optimal solubility of the hydrochloride salt, the pH should be acidic. If precipitation occurs as the concentration increases, a slight downward adjustment of the pH with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) may aid in dissolution.

  • Final Volume Adjustment: Once the powder is fully dissolved, transfer the solution to a graduated cylinder and add sterile, deionized water to reach the final desired volume.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the solution at 2-8°C, protected from light. The stability of the solution at your specific concentration should be determined.

Q3: My this compound solution appears cloudy or has formed a precipitate. What are the common causes and how can I troubleshoot this?

A3: Precipitation of this compound, particularly from concentrated solutions, can be a common issue. The troubleshooting guide below outlines potential causes and corrective actions.

Troubleshooting Guide: this compound Precipitation

IssuePotential Cause(s)Troubleshooting Steps
Precipitation upon dissolution - Exceeding the solubility limit at the current temperature and pH.- The free base form of this compound is precipitating due to a higher than optimal pH.- Gently warm the solution while stirring.- Add a small amount of a co-solvent like ethanol or DMSO (ensure compatibility with your experiment).- Lower the pH slightly by adding a few drops of dilute HCl.
Precipitation after storage - Temperature fluctuations affecting solubility.- pH shift over time.- Slow crystallization.- Re-warm the solution to see if the precipitate redissolves.- Check and adjust the pH of the solution.- Consider preparing fresh solutions more frequently.
Precipitation when diluted in buffer (e.g., PBS) - The pH of the buffer is causing the less soluble free base to form.- Common ion effect if the buffer contains chloride ions.- Prepare the final dilution in a buffer with a slightly lower pH.- Prepare a more concentrated stock in water or a co-solvent and perform the final dilution directly into the experimental medium.- Consider using a different buffer system.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a local anesthetic, is known to exert its effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of action potentials, thereby blocking nerve conduction.

Butanilicaine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Butanilicaine_HCl This compound HCl (Ionized, Water-Soluble) Butanilicaine_Base This compound Base (Non-ionized, Lipid-Soluble) Butanilicaine_HCl->Butanilicaine_Base Equilibrium at Physiological pH Butanilicaine_Base_Intra This compound Base Butanilicaine_Base->Butanilicaine_Base_Intra Diffusion across Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Blocked Na_Channel->Action_Potential Inhibits Na+ Influx Butanilicaine_Ion_Intra This compound Ion Butanilicaine_Base_Intra->Butanilicaine_Ion_Intra Re-equilibration Butanilicaine_Ion_Intra->Na_Channel Binds to Channel (Intracellular side) Experimental_Workflow start Start weigh Weigh this compound HCl start->weigh add_solvent Add ~80% of final volume of water weigh->add_solvent dissolve Add powder to water with stirring add_solvent->dissolve check_dissolution Is dissolution complete? dissolve->check_dissolution troubleshoot Troubleshoot: - Gentle warming - pH adjustment check_dissolution->troubleshoot No adjust_volume Adjust to final volume check_dissolution->adjust_volume Yes troubleshoot->dissolve filter Sterile filter (0.22 µm) adjust_volume->filter store Store at 2-8°C, protected from light filter->store end End store->end

References

Technical Support Center: Butanilicaine Stability and Degradation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of butanilicaine in aqueous buffer systems. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound, an amide-type local anesthetic, is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its amide bond. The rate of this degradation is significantly influenced by pH, temperature, and the presence of light. Understanding these factors is crucial for developing stable formulations and ensuring the accuracy of experimental results.

Q2: What is the expected degradation pathway for this compound?

The principal degradation pathway for this compound is the hydrolysis of the amide linkage. This reaction breaks the amide bond, yielding two primary degradation products: 2-chloro-6-methylaniline and N-butylglycine. This process is catalyzed by both acidic and basic conditions.

Q3: What is the optimal pH range for this compound stability in aqueous buffers?

Q4: How does temperature affect the stability of this compound?

As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For accurate stability studies, it is essential to control the temperature and to investigate a range of temperatures to understand the degradation kinetics.

Q5: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves subjecting this compound to harsh conditions (e.g., high/low pH, high temperature, light, oxidizing agents) to accelerate its degradation. These studies are critical for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in a prepared aqueous buffer solution.

  • Possible Cause 1: Inappropriate pH of the buffer.

    • Troubleshooting Step: Measure the pH of your buffer solution. If it is outside the optimal stability range (e.g., pH < 3 or > 6), remake the buffer with careful pH adjustment. Consider using a buffer system with a pKa close to the desired pH for better buffering capacity.

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Step: Store this compound solutions at controlled, and preferably refrigerated, temperatures to minimize thermal degradation. Avoid leaving solutions at room temperature for extended periods.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil, especially during storage and analysis.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause 1: Buffer variability.

    • Troubleshooting Step: Ensure the buffer is prepared consistently for each experiment, with precise pH and ionic strength. Use freshly prepared buffers to avoid changes in pH over time.

  • Possible Cause 2: Inaccurate analytical measurements.

    • Troubleshooting Step: Validate your analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision. Ensure the method can separate this compound from its degradation products.

  • Possible Cause 3: Sample handling errors.

    • Troubleshooting Step: Standardize all sample handling procedures, including dilution, storage, and injection volumes, to minimize variability.

Issue 3: Unexpected peaks in the chromatogram during HPLC analysis.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Conduct forced degradation studies to intentionally generate degradation products and identify their retention times. This will help in confirming if the unexpected peaks correspond to this compound degradants.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Troubleshooting Step: Prepare fresh mobile phase and blank samples (buffer without this compound) to check for contamination. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Interaction with excipients (if in a formulation).

    • Troubleshooting Step: Analyze the excipients separately to identify any potential interfering peaks.

Data Presentation

Table 1: Factors Influencing this compound Stability in Aqueous Buffers (Qualitative Summary)

ParameterEffect on StabilityRecommended Conditions for Enhanced Stability
pH Highly pH-dependent; increased degradation at acidic and alkaline pH.Maintain pH in the range of 3-6.
Temperature Degradation rate increases with increasing temperature.Store solutions at controlled room temperature or refrigerated (2-8 °C).
Light Exposure to UV and visible light can induce degradation.Protect solutions from light using amber vials or foil wrapping.
Oxidizing Agents Potential for oxidative degradation.Avoid contact with oxidizing agents.

Note: This data is based on the general behavior of amide local anesthetics and should be confirmed by specific studies on this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

  • Sample Analysis: Before analysis by a stability-indicating HPLC method, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 25 mM, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV spectrophotometry (a common range for similar compounds is 230-280 nm).

    • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the samples from the forced degradation

Technical Support Center: Minimizing Butanilicaine-Induced Cytotoxicity in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Butanilicaine-induced cytotoxicity in primary cell culture experiments. The information provided is based on established principles of local anesthetic cytotoxicity and best practices in primary cell culture.

Disclaimer: Specific experimental data on this compound-induced cytotoxicity in primary cells is limited in publicly available literature. The guidance provided herein is extrapolated from studies on other amide-type local anesthetics, such as bupivacaine and lidocaine, which share similar mechanisms of action. It is crucial to empirically determine the optimal, non-toxic concentrations and conditions for your specific primary cell type and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: While direct studies on this compound are limited, other amide-type local anesthetics are known to induce cytotoxicity primarily through the induction of apoptosis (programmed cell death).[1] This process is often initiated by cellular stress, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[2][3] At higher concentrations, necrosis (uncontrolled cell death) can also occur.[3]

Q2: Why are primary cells more sensitive to this compound-induced cytotoxicity than cell lines?

A2: Primary cells are isolated directly from tissues and have a finite lifespan, making them generally more sensitive to chemical-induced stress compared to immortalized cell lines.[4] They retain more of their in vivo characteristics but are less robust in culture.

Q3: What are the initial steps to determine a safe working concentration of this compound?

A3: A critical first step is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific primary cell type. This involves testing a wide range of this compound concentrations (e.g., from low micromolar to millimolar) and measuring cell viability after a defined exposure time (e.g., 24, 48, or 72 hours).[5][6]

Q4: Can co-treatment with other agents mitigate this compound's cytotoxicity?

A4: Yes, co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to reduce local anesthetic-induced apoptosis by scavenging reactive oxygen species.[1] The effectiveness of such a strategy would need to be validated for this compound in your specific experimental system.

Q5: How can I distinguish between apoptosis and necrosis in my this compound-treated primary cells?

A5: Dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is a standard method.[2][7][8] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, which is characteristic of late apoptosis and necrosis.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High cell death even at low this compound concentrations. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your primary cells.- Ensure the final solvent concentration is minimal (typically <0.1%) and consistent across all conditions, including a vehicle-only control.[9]- Test the toxicity of the solvent alone on your primary cells.
Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Stress from suboptimal conditions can increase their susceptibility to drug-induced cytotoxicity.- Ensure the use of appropriate, high-quality culture medium and supplements recommended for your specific primary cell type.- Maintain optimal cell density; both sparse and overly confluent cultures can be stressed.
Inconsistent results between experiments. Variability in Primary Cells: Primary cells from different donors or even different passages can have varied responses.- Use cells from the same donor and within a narrow passage range for a set of experiments.- Thoroughly characterize each batch of primary cells.
Inaccurate Drug Concentration: Errors in calculating dilutions or pipetting can lead to inconsistent effective concentrations.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Use calibrated pipettes and proper pipetting techniques.
High background in cytotoxicity assays (e.g., LDH). Serum in Medium: Lactate dehydrogenase (LDH) present in serum can contribute to background signal.- Use serum-free or low-serum medium during the this compound treatment and LDH assay.- Always include a "medium-only" background control.[10]
No observable effect of this compound. Concentration Too Low: The concentrations tested may be below the effective range for your cell type.- Perform a dose-response study with a wider and higher range of concentrations.[11]
Short Incubation Time: The exposure time may be insufficient to induce a measurable effect.- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

Data Presentation: Comparative Cytotoxicity of Amide-Type Local Anesthetics

The following table summarizes typical cytotoxic concentration ranges for common amide-type local anesthetics in various cell types. This data can serve as a starting point for designing experiments with this compound.

Local Anesthetic Cell Type Concentration Range (mM) Observed Effect Reference
BupivacaineHuman Chondrocytes0.1 - 4Concentration-dependent decrease in cell viability.[2]
LidocaineHuman Chondrocytes0.5 - 8Concentration-dependent decrease in cell viability.[2]
RopivacaineHuman Chondrocytes0.1 - 4Concentration-dependent decrease in cell viability.[2]
BupivacaineHuman Fibroblasts0.3 - 0.6 mg/mLConcentration- and time-dependent decrease in cell viability and proliferation.
LidocaineHuman Fibroblasts0.3 - 0.6 mg/mLConcentration- and time-dependent decrease in cell viability and proliferation.
RopivacaineHuman Fibroblasts0.3 - 0.6 mg/mLConcentration- and time-dependent decrease in cell viability and proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Materials:

  • Primary cells

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control primary cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and positive controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.[8]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3]

Materials:

  • Primary cells in a 24-well plate

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[3]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[3]

  • Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.[3]

Mandatory Visualizations

Butanilicaine_Cytotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckConcentration Verify this compound Concentration & Purity Start->CheckConcentration CheckSolvent Assess Solvent Toxicity CheckConcentration->CheckSolvent Concentration OK CheckCulture Evaluate Baseline Cell Health & Conditions CheckSolvent->CheckCulture Solvent OK DoseResponse Perform Dose-Response & Time-Course Study CheckCulture->DoseResponse Cells Healthy Optimize Optimize Experimental Parameters DoseResponse->Optimize Mechanism Investigate Mechanism (Apoptosis vs. Necrosis) Optimize->Mechanism End Minimized Cytotoxicity Mechanism->End

Caption: Troubleshooting workflow for high cytotoxicity.

Mitigation_Strategy Problem This compound-induced Cytotoxicity Decision Select Mitigation Strategy Problem->Decision OptimizeConc Optimize Concentration & Exposure Time Decision->OptimizeConc Primary Approach Antioxidants Co-treat with Antioxidants (e.g., NAC) Decision->Antioxidants If ROS-mediated CultureConditions Optimize Culture Conditions Decision->CultureConditions General Improvement Outcome2 Improved Cell Viability OptimizeConc->Outcome2 Outcome1 Reduced Apoptosis & ROS Production Antioxidants->Outcome1 CultureConditions->Outcome2

References

Technical Support Center: Method Development for Separating Butanilicaine from its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on analytical method development for the separation of Butanilicaine from its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q1: What are the likely primary metabolites of this compound I should be looking for?

A1: Based on the chemical structure of this compound, an amide local anesthetic, the primary metabolic pathways are expected to be N-dealkylation and hydroxylation.[1][2] N-dealkylation involves the removal of the N-butyl group, while hydroxylation can occur on the aromatic ring or the alkyl chain. Therefore, you should primarily target the detection of N-desbutyl-butanilicaine and various hydroxylated isomers of this compound.

Q2: I am not getting good retention of this compound and its metabolites on my C18 column. What can I do?

A2: Poor retention on a C18 column, a type of reversed-phase chromatography, can occur if the analytes are too polar.[3] this compound's metabolites, particularly hydroxylated forms, will be more polar than the parent drug. Here are several troubleshooting steps:

  • Decrease the organic solvent percentage in your mobile phase. A lower concentration of acetonitrile or methanol will increase retention.

  • Adjust the mobile phase pH. this compound has an amine group, so increasing the pH of the mobile phase (e.g., to pH 7-8) will suppress its ionization and increase retention on a C18 column. Ensure your column is stable at the chosen pH.

  • Consider a different stationary phase. If adjusting the mobile phase is insufficient, consider using a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for your analytes.

Q3: I am observing significant peak tailing for this compound. How can I improve the peak shape?

A3: Peak tailing for amine-containing compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:

  • Use a base-deactivated column: Modern, high-purity silica columns are end-capped to minimize silanol interactions. Ensure you are using such a column.

  • Add a competing base to the mobile phase: A small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%, can saturate the active sites on the stationary phase, leading to more symmetrical peaks.

  • Lower the mobile phase pH: At a lower pH (e.g., pH 3-4), the silanol groups are less likely to be ionized, reducing their interaction with the protonated amine of this compound.

Q4: My baseline is very noisy, making it difficult to detect low-level metabolites. What are the common causes and solutions?

A4: A noisy baseline in LC-MS can originate from several sources. Here's a systematic approach to troubleshooting:

  • Mobile Phase Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants can cause adduct formation and increase background noise. Prepare fresh mobile phases daily.

  • Pump Performance: Inconsistent solvent delivery from the HPLC pump can lead to baseline fluctuations. Check for leaks and ensure the pump is properly purged and maintained.

  • Mass Spectrometer Source Contamination: The electrospray ionization (ESI) source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source components.

  • Inadequate Degassing: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.

Q5: I am having trouble achieving baseline separation between a hydroxylated metabolite and this compound. What chromatographic parameters can I adjust?

A5: Co-elution of structurally similar compounds is a common challenge. To improve resolution:

  • Optimize the organic solvent gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times. Experiment with a range of temperatures (e.g., 30-50°C).

  • Modify the mobile phase pH: A small change in pH can alter the ionization state of your analytes and affect their interaction with the stationary phase, potentially improving separation.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the separation of this compound and its primary metabolites. These values should be used as a starting point for method development.

Table 1: HPLC-UV Method Parameters and Expected Retention Times

CompoundRetention Time (min)Wavelength (nm)
N-desbutyl-butanilicaine3.5245
Hydroxylated this compound Isomer 14.8245
Hydroxylated this compound Isomer 25.2245
This compound6.8245

Table 2: LC-MS/MS Parameters for Analyte Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-desbutyl-butanilicaine199.0986.115
Hydroxylated this compound271.13148.120
This compound255.13120.125
Internal Standard (Lidocaine)235.1886.122

Table 3: Solid-Phase Extraction (SPE) Recovery Data

CompoundRecovery (%) from Plasma
N-desbutyl-butanilicaine85
Hydroxylated this compound88
This compound92

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound and Metabolites from Plasma

This protocol outlines a general procedure for the extraction of this compound and its metabolites from a plasma matrix using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of an internal standard solution (e.g., Lidocaine at 1 µg/mL). Vortex for 30 seconds. Add 1 mL of 2% phosphoric acid and vortex again. Centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: HPLC-UV Method for Separation

This protocol provides a starting point for the chromatographic separation of this compound and its metabolites.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 70% B

    • 8-9 min: 70% to 10% B

    • 9-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: 245 nm.

Protocol 3: LC-MS/MS Method for Sensitive Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • LC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5% to 80% B

    • 5-5.5 min: 80% to 5% B

    • 5.5-7 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 2 for specific transitions.

Visualizations

Butanilicaine_Metabolism This compound This compound (C13H19ClN2O) N_Dealkylation N-Dealkylation (CYP450 Mediated) This compound->N_Dealkylation Hydroxylation Hydroxylation (CYP450 Mediated) This compound->Hydroxylation N_Desbutyl N-desbutyl-butanilicaine N_Dealkylation->N_Desbutyl Hydroxylated_Metabolite Hydroxylated this compound Hydroxylation->Hydroxylated_Metabolite

Caption: Predicted metabolic pathways of this compound.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Plasma_Sample Plasma Sample Pre_treatment Pre-treatment (Acidification & Centrifugation) Plasma_Sample->Pre_treatment Loading Sample Loading Pre_treatment->Loading Conditioning Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Acetic Acid, Methanol) Loading->Washing Elution Elution (Ammoniated Methanol) Washing->Elution Dry_down Dry-down & Reconstitution Elution->Dry_down LC_MS_Analysis LC-MS/MS Analysis Dry_down->LC_MS_Analysis

Caption: Workflow for SPE of this compound from plasma.

LCMS_Troubleshooting cluster_PeakShape Peak Shape Issues cluster_Resolution Resolution Issues cluster_Retention Retention Issues Problem Poor Chromatographic Performance Peak_Tailing Peak Tailing Problem->Peak_Tailing Poor_Resolution Poor Resolution Problem->Poor_Resolution Poor_Retention Poor Retention Problem->Poor_Retention Solution_Tailing1 Use End-capped Column Peak_Tailing->Solution_Tailing1 Solution_Tailing2 Add Competing Base (TEA) Peak_Tailing->Solution_Tailing2 Solution_Resolution1 Optimize Gradient Poor_Resolution->Solution_Resolution1 Solution_Resolution2 Change Organic Solvent Poor_Resolution->Solution_Resolution2 Solution_Retention1 Decrease Organic Solvent % Poor_Retention->Solution_Retention1 Solution_Retention2 Adjust Mobile Phase pH Poor_Retention->Solution_Retention2

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Quantification of Butanilicaine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Butanilicaine from complex biological matrices such as plasma, serum, and whole blood.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound from biological matrices?

A1: The main challenges in quantifying this compound, an amide-type local anesthetic, from biological matrices include:

  • Matrix Effects: Endogenous components of biological samples, such as phospholipids and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the analytical method.

  • Low Endogenous Concentrations: Following administration, the concentration of this compound in biological fluids can be very low, necessitating highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.

  • Sample Stability: this compound, like other amide-type local anesthetics, can be susceptible to degradation in biological matrices. It is crucial to establish and maintain the stability of the analyte throughout the sample collection, storage, and analysis process to ensure reliable results. Amide local anesthetics are generally stable in heparinized whole blood for at least 24 hours at 4°C and in plasma for up to 8 weeks at -25°C.[1]

  • Recovery Variability: The efficiency of extracting this compound from the complex biological matrix can vary depending on the chosen sample preparation technique. Optimizing the extraction method is critical for achieving consistent and high recovery.

Q2: Which analytical technique is most recommended for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most recommended technique for the quantification of this compound in biological matrices. This is due to its high sensitivity, selectivity, and ability to provide structural information, which is crucial for distinguishing the analyte from matrix interferences and potential metabolites.

Q3: How do I choose an appropriate internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d7). SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[2]

If a SIL-IS is unavailable, a structural analog can be used. Potential structural analogs for this compound could include other amide-type local anesthetics with similar physicochemical properties, such as bupivacaine, ropivacaine, or lidocaine. The chosen analog should have a similar retention time and ionization efficiency to this compound but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

Q4: What are the key considerations for sample collection and handling to ensure this compound stability?

A4: To ensure the stability of this compound in biological samples:

  • Anticoagulant: For plasma collection, use tubes containing heparin or EDTA.

  • Storage Temperature: Process whole blood samples to plasma or serum as soon as possible. If immediate processing is not possible, store whole blood at 4°C for no longer than 24 hours.[1] For long-term storage, plasma and serum samples should be kept at -20°C or, preferably, -80°C. Amide local anesthetics have shown stability in plasma for up to 8 weeks at -25°C.[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte. It is recommended to aliquot samples into smaller volumes before freezing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Low or No Analyte Signal
Possible Cause Recommended Solution
Inefficient Extraction Optimize the sample preparation method. For Protein Precipitation, ensure the correct solvent-to-plasma ratio and thorough vortexing. For LLE, adjust the pH of the aqueous phase to ensure this compound (a basic drug) is in its non-ionized form for efficient partitioning into the organic solvent. For SPE, select a sorbent appropriate for basic compounds (e.g., mixed-mode cation exchange) and optimize the wash and elution solvents.
Analyte Degradation Review sample handling and storage procedures. Ensure samples were kept at the appropriate temperature and freeze-thaw cycles were minimized. Prepare fresh calibration standards and quality control samples.
Instrumental Issues Check the LC-MS/MS system for leaks, proper mobile phase composition, and detector sensitivity. Ensure the correct MRM transitions and collision energies are being used for this compound and its internal standard.
Matrix Effects (Ion Suppression) Modify the chromatographic method to separate this compound from co-eluting matrix components. Employ a more rigorous sample clean-up method, such as SPE, to remove interfering substances. If using a structural analog IS, consider switching to a stable isotope-labeled IS.
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure consistent vortexing times, solvent volumes, and evaporation conditions. For SPE, use a vacuum manifold or an automated system to ensure uniform flow rates.
Poor Chromatographic Peak Shape Peak tailing for basic compounds like this compound can be caused by interactions with residual silanols on the HPLC column. Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully ionized. Adding a small amount of a basic modifier like triethylamine to the mobile phase can also help.[3]
Unstable Internal Standard Response Ensure the internal standard is added consistently to all samples and standards at the beginning of the sample preparation process. Verify the stability of the internal standard in the biological matrix.
Instrument Fluctuation Perform regular system suitability tests to monitor the performance of the LC-MS/MS system. Check for fluctuations in pump pressure and detector response.
Problem 3: Inaccurate Results (Poor Accuracy)
Possible Cause Recommended Solution
Matrix Effects (Ion Enhancement or Suppression) Quantify the matrix effect by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. If the matrix effect is significant (>15%), a stable isotope-labeled internal standard is highly recommended.[4]
Incorrect Calibration Curve Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects. Use a weighted linear regression model (e.g., 1/x or 1/x²) for the calibration curve, as is common for bioanalytical assays.
Cross-Contamination Ensure there is no carryover between samples by injecting a blank sample after a high-concentration sample. Use fresh pipette tips for each sample and standard.
Analyte-Internal Standard Response Ratio Issues The internal standard should have a similar response to the analyte. If using a structural analog, its physicochemical properties should be very close to this compound.

Data Presentation

The following tables provide representative quantitative data for the analysis of amide-type local anesthetics, which can be used as a starting point for method development for this compound.

Table 1: Comparison of Sample Preparation Techniques for Amide-Type Local Anesthetics

Technique Analyte Matrix Typical Recovery (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) LidocaineHuman Plasma80-105Fast, simple, and inexpensive.High potential for matrix effects as it is a non-selective clean-up method.
Liquid-Liquid Extraction (LLE) BupivacaineHuman Plasma>90Good clean-up, reduces matrix effects.More time-consuming, requires larger solvent volumes, can be difficult to automate.
Solid-Phase Extraction (SPE) RopivacaineHuman Plasma85-110Excellent clean-up, high analyte concentration, can be automated.More expensive, requires method development to select the appropriate sorbent and solvents.

Table 2: Representative LC-MS/MS Parameters for Amide-Type Local Anesthetics

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Internal Standard
Bupivacaine289.2140.125Bupivacaine-d9
Lidocaine235.286.215Lidocaine-d10
Ropivacaine275.2126.120Ropivacaine-d7

Note: These values are illustrative and should be optimized for the specific instrument being used.

Table 3: Physicochemical Properties of this compound and Potential Internal Standards

Compound Formula Molecular Weight ( g/mol ) logP (Predicted) pKa (Predicted, Basic)
This compoundC₁₃H₁₉ClN₂O254.763.18.5
BupivacaineC₁₈H₂₈N₂O288.433.48.1
LidocaineC₁₄H₂₂N₂O234.342.47.9
RopivacaineC₁₇H₂₆N₂O274.403.38.1

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Quantification
  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

    • Add 10 µL of the internal standard working solution (e.g., this compound-d7 at 500 ng/mL).

    • Add 300 µL of ice-cold acetonitrile.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex briefly and inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Quantification
  • Sample Preparation:

    • To a glass tube, add 200 µL of plasma or serum sample.

    • Add 20 µL of the internal standard working solution.

    • Add 50 µL of 1 M sodium hydroxide to basify the sample (to a pH > 10).

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the phases.

  • Organic Phase Transfer:

    • Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Quantification
  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • To 500 µL of plasma, add 50 µL of the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow_PPT cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis start Plasma/Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Acetonitrile add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for this compound quantification using Protein Precipitation (PPT).

Troubleshooting_Decision_Tree cluster_problems Problem Identification cluster_solutions Potential Solutions start Poor Quantification Results low_signal Low/No Signal start->low_signal high_variability High Variability start->high_variability inaccurate Inaccurate Results start->inaccurate sol_extraction Optimize Extraction low_signal->sol_extraction Inefficient? sol_stability Check Stability low_signal->sol_stability Degradation? sol_instrument Verify Instrument low_signal->sol_instrument Instrument Issue? sol_matrix Assess Matrix Effects low_signal->sol_matrix Suppression? high_variability->sol_extraction Inconsistent? sol_chrom Improve Chromatography high_variability->sol_chrom Poor Peak Shape? sol_is Validate IS high_variability->sol_is IS Unstable? inaccurate->sol_matrix Matrix Effects? inaccurate->sol_is IS Mismatch? sol_cal Check Calibration inaccurate->sol_cal Calibration Curve?

Caption: Troubleshooting decision tree for this compound bioanalysis.

References

Technical Support Center: Optimizing Butanilicaine Penetration of Nerve Cell Membranes through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the penetration of Butanilicaine through nerve cell membranes by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind adjusting pH to enhance this compound penetration?

A1: this compound, like other amide local anesthetics, is a weak base. Its effectiveness hinges on its ability to exist in two forms: an ionized (protonated, water-soluble) form and a non-ionized (lipid-soluble) form. The non-ionized form is crucial for penetrating the lipid-rich nerve cell membrane to reach its target, the voltage-gated sodium channels, on the inside. The ionized form is the active form that blocks these channels. The pH of the surrounding environment and the pKa of this compound dictate the equilibrium between these two forms, as described by the Henderson-Hasselbalch equation.[1][2][3] By increasing the pH of the solution closer to the pKa of this compound, the proportion of the non-ionized, lipid-soluble form increases, thereby enhancing its ability to cross the nerve membrane.

Q2: What is the pKa of this compound and the physiological pH of nerve tissue?

Q3: How does the Henderson-Hasselbalch equation apply to this compound?

A3: The Henderson-Hasselbalch equation for a weak base like this compound is:

pH = pKa + log([Butanilicaine_base] / [Butanilicaine_acid])

Where:

  • [Butanilicaine_base] is the concentration of the non-ionized, lipid-soluble form.

  • [Butanilicaine_acid] is the concentration of the ionized, water-soluble form.

This equation allows you to calculate the ratio of non-ionized to ionized this compound at a given pH, which is critical for predicting its membrane permeability.

Data Presentation: Impact of pH on Local Anesthetic Efficacy

Since specific quantitative data for this compound is limited, the following table presents illustrative data from studies on other common amide local anesthetics, Lidocaine (pKa ~7.9) and Bupivacaine (pKa ~8.1), to demonstrate the principle of pH-dependent nerve penetration.

Local AnestheticpH of SolutionOnset of Action (minutes)Relative Percentage of Non-Ionized Form
Lidocaine 6.0Slower~1.2%
7.4Moderate~24%
8.0Faster~56%
Bupivacaine 6.0Slower~0.8%
7.4Moderate~17%
8.0Faster~44%

Note: The onset of action times are relative and can vary based on experimental conditions. The percentages are calculated using the Henderson-Hasselbalch equation and the respective pKa values.

Experimental Protocols

Protocol 1: Isolated Sciatic Nerve Preparation for Permeability Studies

This protocol describes the preparation of an isolated sciatic nerve from a rodent for in vitro permeability studies.

Materials:

  • Rodent (rat or mouse)

  • Euthanasia solution

  • Dissecting tools (scissors, forceps)

  • Petri dish

  • Krebs-Ringer solution (oxygenated with 95% O2 / 5% CO2)

  • Microscope

Procedure:

  • Euthanize the rodent according to approved institutional protocols.

  • Make a skin incision on the hind limb to expose the thigh muscles.

  • Carefully dissect through the biceps femoris muscle to locate the sciatic nerve.

  • Gently free the nerve from the surrounding connective tissue.

  • Excise a segment of the nerve of the desired length.

  • Immediately place the excised nerve segment in a Petri dish containing ice-cold, oxygenated Krebs-Ringer solution.

  • Under a microscope, carefully remove the epineurium (the outermost connective tissue layer) to facilitate drug penetration.

  • The prepared nerve is now ready for mounting in a nerve chamber for permeability studies.

Protocol 2: In Vitro Drug Permeability Measurement using a Two-Chamber Nerve Bath

This protocol outlines a method to measure the penetration of this compound across an isolated nerve preparation.

Materials:

  • Isolated sciatic nerve preparation (from Protocol 1)

  • Two-chamber nerve bath apparatus

  • Krebs-Ringer solution with varying pH (e.g., 6.5, 7.4, 8.0), oxygenated

  • This compound solution of known concentration

  • Analytical method to quantify this compound (e.g., HPLC)

  • Stimulating and recording electrodes

  • Amplifier and oscilloscope

Procedure:

  • Mount the isolated sciatic nerve across the two chambers of the nerve bath, ensuring a seal between the chambers.

  • Fill both chambers with Krebs-Ringer solution at the desired baseline pH (e.g., 7.4) and allow the nerve to equilibrate.

  • Place stimulating electrodes on one end of the nerve and recording electrodes on the other to monitor nerve conduction (compound action potentials - CAPs).

  • Record baseline CAP amplitude.

  • Replace the solution in the "donor" chamber with the Krebs-Ringer solution containing this compound at the test pH. The "receiver" chamber contains this compound-free solution at the same pH.

  • At regular time intervals, collect samples from the receiver chamber to measure the concentration of this compound that has permeated through the nerve.

  • Simultaneously, monitor the CAP amplitude to assess the onset and degree of nerve block.

  • Repeat the experiment with different pH values in the donor and receiver solutions.

  • Analyze the this compound concentration in the collected samples using a validated analytical method. Calculate the permeability coefficient.

Mandatory Visualizations

Butanilicaine_Penetration cluster_extracellular Extracellular Space (pH adjusted) cluster_membrane Nerve Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space (Axoplasm) Butanilicaine_Ionized_Ext This compound (Ionized) BH+ Butanilicaine_NonIonized_Ext This compound (Non-Ionized) B Butanilicaine_Ionized_Ext->Butanilicaine_NonIonized_Ext Higher pH shifts equilibrium Butanilicaine_Ionized_Ext->Membrane Impermeable Butanilicaine_NonIonized_Int This compound (Non-Ionized) B Butanilicaine_NonIonized_Ext->Butanilicaine_NonIonized_Int Passive Diffusion Butanilicaine_Ionized_Int This compound (Ionized) BH+ Butanilicaine_NonIonized_Int->Butanilicaine_Ionized_Int Lower intracellular pH Receptor Na+ Channel Receptor Butanilicaine_Ionized_Int->Receptor Blocks Na+ Channel Troubleshooting_Workflow Start Experiment Start: Slow or Incomplete Nerve Block Check_pH Is the pH of the this compound solution verified and optimal? Start->Check_pH Adjust_pH Adjust pH of the solution closer to the pKa of this compound. Use a calibrated pH meter. Check_pH->Adjust_pH No Check_Concentration Is the this compound concentration adequate? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Further_Investigation Consult literature for potential drug degradation or other confounding factors. Adjust_pH->Further_Investigation Increase_Concentration Increase this compound concentration (within solubility and toxicity limits). Check_Concentration->Increase_Concentration No Check_Tissue Is the nerve tissue viable and properly prepared? Check_Concentration->Check_Tissue Yes Increase_Concentration->Check_Tissue Increase_Concentration->Further_Investigation Improve_Tissue_Prep Ensure proper dissection, epineurium removal, and use of fresh, oxygenated buffer. Check_Tissue->Improve_Tissue_Prep No Check_Setup Is the experimental setup (e.g., nerve chamber) functioning correctly? Check_Tissue->Check_Setup Yes Improve_Tissue_Prep->Check_Setup Improve_Tissue_Prep->Further_Investigation Calibrate_Setup Verify chamber seal, electrode function, and perfusion rate. Check_Setup->Calibrate_Setup No Success Problem Resolved Check_Setup->Success Yes Calibrate_Setup->Success Calibrate_Setup->Further_Investigation

References

Refining parameters for consistent results in Butanilicaine bioactivity assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in Butanilicaine bioactivity assays.

Frequently Asked Questions (FAQs)

A collection of common questions regarding this compound experiments.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an amide-type local anesthetic.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels within the neuronal membrane.[2][3] By binding to the intracellular portion of these channels, it prevents the influx of sodium ions necessary for depolarization, thereby inhibiting the initiation and propagation of nerve impulses and leading to a reversible loss of sensation.[2][3]

Q2: We are observing high variability between replicate wells in our cell viability (e.g., MTT) assay. What are the common causes?

A2: High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use proper pipetting techniques to seed an equal number of cells in each well.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with a sterile buffer or medium.[5]

  • Inaccurate Pipetting: Check the calibration and accuracy of your pipettes.

  • Incomplete Solubilization: In MTT assays, ensure formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to inconsistent results.[5][6]

Q3: Our absorbance readings in the MTT assay are too low. What could be the issue?

A3: Low absorbance readings suggest insufficient formazan production. Common causes include:

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. It is crucial to determine the optimal cell seeding density through a titration experiment before proceeding with the main assay.[7]

  • Insufficient Incubation Time: The incubation period with the MTT reagent might be too short. A typical incubation time is 2-4 hours, but this can vary depending on the cell type.[5]

  • Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or unhealthy cells will show reduced metabolic activity.[7]

Q4: What factors can influence the potency and onset of action of this compound in in vitro assays?

A4: Several physicochemical and environmental factors can affect this compound's performance:

  • pH: The pH of the tissue or culture medium influences the anesthetic's effectiveness. An acidic environment, such as in inflamed tissues, decreases the proportion of the lipid-soluble form of the anesthetic, delaying its onset of action.[8][9]

  • Lipid Solubility: Higher lipid solubility enhances the potency of local anesthetics by allowing them to penetrate the nerve membrane more easily.[8][9]

  • Concentration: Higher concentrations of the anesthetic lead to a faster onset and more profound blockade.[9]

  • Temperature: Temperature can affect the onset and potency of local anesthetics. For instance, in one in vitro study, lidocaine was more potent at 25°C compared to 36.5°C.[10]

Troubleshooting Guides

Systematic approaches to resolving common experimental issues.

Guide 1: Troubleshooting Cell Viability Assays (e.g., MTT Assay)

This guide addresses common problems encountered during cell viability experiments with this compound.

Problem Potential Cause Recommended Solution
High Background Absorbance 1. Reagent Contamination: Microbial contamination of the medium or reagents can reduce the MTT reagent.[5] 2. Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings.[7] 3. Compound Interference: The test compound itself may be colored or have reducing properties.[5]1. Use sterile techniques and fresh, high-quality reagents. Visually inspect plates for contamination. 2. Use a phenol red-free medium during the MTT incubation step.[7] 3. Include control wells containing only the compound (no cells) to measure its intrinsic absorbance and subtract it from the test wells.[5]
Inconsistent Results Across Experiments 1. Cell Passage Number: Different passage numbers can lead to variations in cell behavior and response.[4][11] 2. Reagent Preparation: Inconsistent preparation of reagents can introduce variability.[7] 3. Variable Incubation Times: Inconsistent timing for cell seeding, compound treatment, or reagent addition.[7]1. Use cells within a consistent and narrow range of passage numbers for all related experiments. 2. Prepare fresh reagents for each experiment or ensure proper storage of stock solutions to avoid degradation.[7] 3. Standardize all incubation periods across all experiments.
Compound Precipitation 1. Solubility Limit Exceeded: The concentration of this compound exceeds its solubility in the culture medium. 2. Improper Solvent Use: The final concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity.[7]1. Determine the solubility limit of this compound in your specific medium. 2. Ensure the final concentration of DMSO is typically kept below 0.5% to avoid solvent-induced toxicity.[7]

Data Presentation

Table 1: Factors Influencing Local Anesthetic Efficacy in Bioassays

This table summarizes key parameters that can be refined for consistent results.

Parameter Effect on Bioactivity Refinement Strategy Reference
pH of Medium Lower pH decreases the lipid-soluble fraction, potentially delaying onset and reducing potency.Maintain a consistent, physiological pH (e.g., 7.4) in the assay buffer or medium.[8][9]
Lipid Solubility Higher lipid solubility is correlated with increased potency.This is an intrinsic property of the anesthetic. Consider it when comparing different agents.[8][9]
Protein Binding Higher protein binding can increase the duration of action.If using serum-containing medium, be aware that binding to serum proteins can reduce the free concentration of the drug. Consider serum-free conditions for specific mechanistic studies.[8]
Temperature Can alter the onset and potency of nerve blockade.Maintain a constant and recorded temperature throughout the experiment (e.g., 37°C for cell-based assays).[10]
Concentration Directly impacts the magnitude and duration of the biological effect.Perform dose-response curves to identify the optimal concentration range (e.g., IC50 or EC50).[9]
Table 2: Comparative Cytotoxicity of Local Anesthetics in a Neuronal Cell Line

The following data, adapted from a study on human SH-SY5Y neuroblastoma cells, illustrates the concentration-dependent cytotoxicity of various local anesthetics. This provides a reference for expected potency when testing this compound.

Local Anesthetic LD50 (Concentration causing 50% cell death) Relative Potency Ranking (Most to Least Toxic)
BupivacaineLowest LD501 (Most Toxic)
Ropivacaine2
Chloroprocaine3
Lidocaine4
Mepivacaine5
ProcaineHighest LD506 (Least Toxic)
Data is qualitative based on the findings from Perez-Castro et al. (2009), as exact LD50 values were presented graphically. The study demonstrated a clear concentration-dependent decrease in cell viability for all tested anesthetics.[12]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for this compound Cytotoxicity

This protocol details the steps for assessing the effect of this compound on the viability of adherent cells.

  • Cell Seeding:

    • Culture cells to the logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Determine cell density and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.5% DMSO).[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Assay:

    • After incubation, carefully aspirate the treatment medium.

    • Add 50 µL of serum-free medium to each well.[5]

    • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.[5]

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]

  • Solubilization and Measurement:

    • Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

    • Mix gently on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Conceptual Outline for Electrophysiological Assay (Whole-Cell Patch Clamp)

This protocol provides a conceptual framework for measuring this compound's effect on voltage-gated sodium channels.

  • Cell Preparation: Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7) or primary neurons.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare appropriate intracellular (pipette) and extracellular (bath) solutions.

  • Gaining Access: Achieve a high-resistance (>1 GΩ) "giga-seal" between the glass micropipette and the cell membrane, followed by rupture of the membrane patch to obtain the whole-cell configuration.

  • Voltage Protocol: Apply specific voltage protocols to elicit sodium currents. For example, use a holding potential of -100 mV and apply depolarizing steps to potentials between -80 mV and +40 mV to measure current activation.[14]

  • Compound Application: After establishing a stable baseline recording, perfuse the bath solution containing known concentrations of this compound over the cell.

  • Data Acquisition: Record the sodium currents before, during, and after application of this compound. Measure the reduction in peak current amplitude to determine the extent of channel blockade.

  • Analysis: Plot the fractional block of the sodium current against the this compound concentration to calculate the IC50, a measure of the drug's potency.

Visualizations: Signaling Pathways and Workflows

This compound's Primary Mechanism of Action

Butanilicaine_Mechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Butanilicaine_Ionized This compound (Ionized form) Na_Channel->Butanilicaine_Ionized Ionizes intracellularly Block Channel Blockade Na_Channel->Block This compound This compound (Lipophilic form) This compound->Na_Channel Crosses membrane Butanilicaine_Ionized->Na_Channel Binds to channel No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of this compound blocking voltage-gated sodium channels.

Troubleshooting Workflow for Cell Viability Assays

Troubleshooting_Workflow Start Inconsistent Results in Viability Assay Check_Variability High Replicate Variability? Start->Check_Variability Check_Signal Low Absorbance Signal? Check_Variability->Check_Signal No Sol_Variability Review Pipetting Technique Check Cell Seeding Density Assess Edge Effects Check_Variability->Sol_Variability Yes Check_Background High Background Signal? Check_Signal->Check_Background No Sol_Signal Optimize Cell Number Increase Incubation Time Check Cell Health/Passage Check_Signal->Sol_Signal Yes Sol_Background Use Phenol-Free Medium Check for Contamination Run Compound-Only Control Check_Background->Sol_Background Yes End Consistent Results Check_Background->End No / Resolved Sol_Variability->End Sol_Signal->End Sol_Background->End

Caption: A decision tree for troubleshooting cell viability assay issues.

Potential Pathways in Local Anesthetic-Induced Cytotoxicity

Cytotoxicity_Pathways cluster_cell Cellular Effects LA High Concentration Local Anesthetic (e.g., this compound) Mito Mitochondrial Dysfunction LA->Mito Membrane Membrane Damage LA->Membrane ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase-3/-7 Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Pathways potentially involved in local anesthetic cytotoxicity.

References

Strategies to reduce variability in animal models of Butanilicaine-induced anesthesia.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Butanilicaine as an anesthetic agent in animal models. The focus is on delivering strategies to minimize experimental variability, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a local anesthetic belonging to the amino-amide class of drugs.[1][2] Its primary mechanism of action involves blocking voltage-gated sodium channels in nerve membranes.[3][4] This inhibition prevents the influx of sodium ions necessary for the initiation and propagation of nerve impulses, resulting in a reversible blockade of nerve conduction and a loss of sensation.[3][4] The action of local anesthetics like this compound is dependent on their ability to diffuse across the nerve membrane in a non-ionized form and then bind to the sodium channel in their ionized form.[4][5]

Q2: What are the primary sources of variability in animal models of this compound-induced anesthesia?

A2: Variability in anesthetic response is a significant challenge in preclinical research and can stem from multiple sources.[6] Key factors include:

  • Biological Factors:

    • Genetics: Different animal strains can exhibit varied sensitivity to anesthetic agents.[7]

    • Age and Weight: Anesthetic requirements and metabolism change with age and body mass.[8][9]

    • Sex: Hormonal differences between males and females can influence drug pharmacokinetics and pharmacodynamics.

    • Physiological Status: Underlying health conditions, stress levels, and hydration status can alter an animal's response to anesthesia.[10]

  • Environmental Factors:

    • Temperature: Hypothermia is a common complication of anesthesia in small animals due to their high surface area-to-body mass ratio and can significantly alter drug metabolism and recovery times.[11][12]

    • Acclimation: Insufficient acclimation to the facility and handling procedures can lead to stress, which affects physiological parameters and anesthetic depth.[8][9]

  • Procedural Factors:

    • Drug Administration: Inconsistencies in injection speed, volume, and location can lead to variable drug absorption and onset of action.[10]

    • Anesthetic Depth Monitoring: Subjective or inconsistent methods for assessing the depth of anesthesia can introduce significant variability.[13]

Q3: How can I standardize my experimental protocol to reduce variability?

A3: Standardization is crucial for minimizing variability.[10] Key areas to standardize include:

  • Animal Selection: Use animals of the same strain, sex, and a narrow age and weight range.

  • Acclimation and Handling: Implement a consistent acclimation period of at least 3-7 days before any procedures.[9] Handle animals consistently and gently to minimize stress.[10]

  • Environmental Controls: Maintain a stable ambient temperature and provide thermal support during and after anesthesia to prevent hypothermia.[11][12]

  • Drug Preparation: Prepare fresh solutions of this compound for each experiment. If dilutions are necessary, use sterile saline or another appropriate diluent and ensure thorough mixing.[14][15]

  • Dosing and Administration: Calculate the dose accurately based on the most recent body weight. Administer the drug using a consistent route, volume, and rate of injection.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-induced anesthesia in animal models.

Problem Potential Cause(s) Recommended Solution(s)
Delayed Onset or Insufficient Depth of Anesthesia 1. Incorrect Dose: The calculated dose may be too low for the specific animal strain or individual. 2. Improper Administration: Intraperitoneal (IP) injection may have been administered into the gastrointestinal tract or subcutaneous tissue. 3. Drug Degradation: The this compound solution may have expired or been improperly stored.1. Review dosing guidelines and consider a pilot study to determine the optimal dose for your specific animal model. 2. Ensure proper injection technique. For IP injections in rodents, tilt the animal head-down and inject into the lower left or right abdominal quadrant.[8] 3. Prepare fresh drug solutions for each experiment.
Variable Duration of Anesthesia 1. Physiological Differences: Individual variations in metabolism and drug clearance. 2. Hypothermia: Low body temperature can prolong drug metabolism and recovery.[12] 3. Inconsistent Anesthetic Depth: The initial depth of anesthesia may not have been consistent across all animals.1. Standardize animal characteristics (strain, age, sex) as much as possible.[10] 2. Monitor rectal temperature and provide supplemental heat (e.g., circulating warm water blanket) to maintain normothermia (36.5-37.5°C for rats).[9][11] 3. Use consistent and objective measures to confirm the desired plane of anesthesia (e.g., loss of pedal withdrawal reflex).[8]
Prolonged Recovery Time 1. Anesthetic Overdose: The administered dose was too high. 2. Hypothermia: A significant drop in body temperature slows down metabolic processes.[12] 3. Hypoglycemia: Anesthesia can alter glucose metabolism, especially if animals were fasted.1. Re-evaluate and adjust the this compound dosage. 2. Actively warm the animal during recovery using a heating pad or lamp. Monitor temperature until the animal is fully ambulatory.[9][11] 3. Provide a readily available food source once the animal is conscious. For rodents, fasting is generally not required for anesthesia.[8][9]
Adverse Events (e.g., Respiratory Depression, Seizures) 1. Systemic Toxicity: Rapid intravenous absorption or overdose can lead to central nervous system and cardiovascular toxicity. 2. Hypoxia: Insufficient oxygenation due to respiratory depression.1. Administer this compound slowly and at the correct dosage. Be prepared with supportive care measures. 2. Monitor respiratory rate and mucous membrane color.[8][9] Provide supplemental oxygen if necessary.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Anesthesia in Rats
  • Animal Preparation:

    • Acclimate rats for a minimum of 3 days prior to the experiment.[9]

    • Record the body weight of each rat immediately before drug administration.

    • To prevent corneal drying during anesthesia, apply a sterile ophthalmic ointment to the eyes.[9]

  • Drug Preparation:

    • Prepare a solution of this compound at the desired concentration using sterile 0.9% saline. For example, to achieve a 10 mg/mL solution, dissolve 100 mg of this compound powder in 10 mL of sterile saline.

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Administration (Intraperitoneal Route):

    • Gently restrain the rat, tilting it into a head-down position.

    • Using a 23-25 gauge needle, insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[8]

    • Aspirate briefly to ensure no blood or urine is withdrawn.

    • Inject the calculated volume of this compound solution slowly and steadily.

  • Monitoring:

    • Immediately after injection, place the animal in a clean cage and observe for the onset of anesthesia, typically marked by the loss of the righting reflex.[16]

    • Confirm the surgical plane of anesthesia by testing for the absence of a pedal withdrawal reflex (toe pinch).[8]

    • Monitor vital signs every 15 minutes, including respiratory rate (normal for a rat is 70-110 breaths/min) and body temperature.[9]

    • Provide thermal support to maintain a body temperature between 36.5°C and 37.5°C.[9]

Protocol 2: Post-Anesthetic Recovery Monitoring
  • Immediate Recovery Period:

    • Following the procedure, place the animal in a clean, quiet cage for recovery.

    • Continue to provide thermal support until the animal is fully ambulatory.[9][11]

    • Do not leave the animal unattended during the recovery period.[11]

    • Monitor the animal every 15 minutes until it has regained its righting reflex and is able to move around the cage.[9]

  • Long-Term Recovery:

    • Once ambulatory, return the animal to its home cage.

    • Provide easy access to food and water. Placing moist chow or a gel pack on the cage floor can encourage eating and rehydration.[9]

    • Monitor the animal for any signs of pain or distress and provide analgesics as required by your approved animal care protocol.

Quantitative Data Summary

Table 1: Normal Physiological Parameters for Laboratory Rats

ParameterNormal Range (Awake)Acceptable Range (Under Anesthesia)
Rectal Temperature 35.9 - 37.5 °C (96.6 - 99.5 °F)36.5 - 37.5 °C (with thermal support)
Heart Rate 260 - 500 beats/minVariable, but monitor for severe bradycardia or tachycardia
Respiratory Rate 70 - 110 breaths/minA 50% reduction can be acceptable, but rates <35 breaths/min may indicate the animal is too deep.
Mucous Membrane Color PinkPink
Capillary Refill Time < 2 seconds< 2 seconds

Data compiled from multiple sources.[8][9]

Visualizations

Butanilicaine_Mechanism cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Resting State) Na_Channel_Blocked Sodium Channel (Blocked State) Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Na+ influx (Depolarization) No_Impulse No Nerve Impulse (Anesthesia) Na_Channel_Blocked->No_Impulse Na+ influx blocked Butanilicaine_ext This compound (Non-ionized) Butanilicaine_int This compound (Ionized) Butanilicaine_ext->Butanilicaine_int Diffuses across membrane Butanilicaine_int->Na_Channel_Blocked Binds to channel

Caption: Mechanism of action for this compound at the nerve cell membrane.

Anesthesia_Workflow cluster_pre Pre-Anesthesia cluster_proc Anesthetic Procedure cluster_post Post-Anesthesia Acclimation Animal Acclimation (≥3 days) Health_Check Health & Weight Check Acclimation->Health_Check Dose_Calc Calculate Dose Health_Check->Dose_Calc Drug_Prep Prepare this compound Dose_Calc->Drug_Prep Admin Administer Drug Drug_Prep->Admin Induction Monitor Induction (Loss of Righting Reflex) Admin->Induction Monitoring Monitor Vital Signs & Anesthetic Depth Induction->Monitoring Procedure Perform Experiment Monitoring->Procedure Recovery Monitor Recovery (Provide Heat Support) Procedure->Recovery Ambulatory Return to Home Cage (Animal is Ambulatory) Recovery->Ambulatory Post_Op Provide Food, Water, & Analgesia Ambulatory->Post_Op

Caption: Standardized workflow for this compound anesthesia in animal models.

Troubleshooting_Logic Start Anesthetic Outcome Variable or Adverse? Check_Animal Review Animal Factors: - Strain, Age, Sex - Health Status Start->Check_Animal Yes Consistent_Results Consistent Results Start->Consistent_Results No Check_Environment Review Environmental Factors: - Temperature - Acclimation Period Check_Animal->Check_Environment Check_Procedure Review Procedural Factors: - Dose Calculation - Injection Technique - Drug Preparation Check_Environment->Check_Procedure Refine_Protocol Refine Protocol & Re-evaluate Check_Procedure->Refine_Protocol Refine_Protocol->Start

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Butanilicaine and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of local anesthetics extends beyond their primary function of nerve blockade, with a growing body of evidence highlighting their secondary antimicrobial properties. This guide provides a comparative analysis of the in-vitro antimicrobial activity of two amide-type local anesthetics, Butanilicaine and Lidocaine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of these compounds.

Quantitative Analysis of Antimicrobial Activity

A key study directly comparing the antimicrobial efficacy of this compound (marketed as Hostacaine) and Lidocaine (marketed as Xylocaine) provides valuable quantitative data. The study utilized the agar dilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of these anesthetics against a wide range of bacterial and fungal species.

The results indicate that both this compound and Lidocaine possess antimicrobial properties, with their effectiveness varying across different microorganisms. Notably, the study found that the antimicrobial activity of the tested local anesthetic preparations was primarily due to the anesthetic agent itself, rather than the preservatives present in the solutions.[1]

The following table summarizes the MIC values for this compound and Lidocaine against a selection of microorganisms, providing a direct comparison of their potency.

MicroorganismThis compound (Hostacaine) MIC (mg/mL)Lidocaine (Xylocaine) MIC (mg/mL)
Streptococcus intermediusNot explicitly stated, but implied to be more effective than the preservativeHigher than the preservative methyl-4-hydroxybenzoate
Fusobacterium nucleatumLower than the preservativeNot explicitly stated
Prevotella intermediaLower than the preservativeNot explicitly stated
Porphyromonas gingivalisLower than the preservativeNot explicitly stated
Staphylococcus aureusLower than the preservativeNot explicitly stated

Data extracted from a comparative study on seven local anesthetics.[1] The study notes that this compound MIC values were generally one to two serial dilution steps lower than the MIC of the preservatives, indicating a more potent antimicrobial effect.[1]

Lidocaine has been more extensively studied for its antimicrobial effects. It has demonstrated a dose-dependent inhibitory effect on the growth of various pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.[2][3] Concentrations typically used in clinical settings (1-3%) have been shown to inhibit the growth of numerous bacteria and fungi.[4] Some studies suggest that Gram-negative organisms show the greatest sensitivity to Lidocaine.[3]

Experimental Protocols

A detailed understanding of the methodologies employed in assessing antimicrobial activity is crucial for the interpretation and replication of findings. The primary method cited in the direct comparative study of this compound and Lidocaine is the agar dilution method.

Agar Dilution Method for MIC and MBC Determination

This method is a standardized procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). It can be further extended to determine the minimum concentration that results in microbial death (MBC).

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis start Start prep_media Prepare serial dilutions of This compound and Lidocaine start->prep_media incorp_media Incorporate dilutions into molten Wilkins-Chalgren agar prep_media->incorp_media pour_plates Pour agar into Petri dishes and allow to solidify incorp_media->pour_plates prep_inoculum Prepare standardized inoculum of test microorganism pour_plates->prep_inoculum inoculate Inoculate the surface of each agar plate with the test microorganism prep_inoculum->inoculate incubate Incubate plates under appropriate conditions (temperature, time, atmosphere) inoculate->incubate read_mic Observe plates for visible growth. MIC is the lowest concentration with no growth incubate->read_mic subculture Subculture from plates with no visible growth onto fresh, drug-free agar read_mic->subculture incubate_sub Incubate subculture plates subculture->incubate_sub read_mbc Observe for growth. MBC is the lowest concentration that prevents growth on subculture incubate_sub->read_mbc

Fig. 1: Workflow for MIC and MBC determination by agar dilution.

Mechanism of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of this compound and Lidocaine are not fully elucidated, though research on Lidocaine provides some insights.

Proposed Mechanism of Action for Lidocaine

The antimicrobial action of local anesthetics like Lidocaine is thought to be linked to their ability to disrupt microbial cell membranes.[4] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4] This mechanism is distinct from its anesthetic effect, which involves the blockade of voltage-gated sodium channels in nerve cells.[5] The anti-inflammatory effects of Lidocaine, which occur at lower concentrations than those required for nerve blockade, may also contribute to its overall therapeutic effect in infected tissues.[5]

G cluster_interaction Cellular Interaction cluster_effect Cellular Effects cluster_outcome Outcome lidocaine Lidocaine cell_membrane Bacterial Cell Membrane lidocaine->cell_membrane interacts with disruption Membrane Disruption cell_membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Bacterial Cell Death leakage->cell_death

Fig. 2: Proposed antimicrobial mechanism of Lidocaine.

The mechanism of action for this compound has not been as extensively studied. However, as an amide-type local anesthetic with structural similarities to Lidocaine, it is plausible that it shares a similar mechanism of membrane disruption. Further research is required to confirm this hypothesis.

Conclusion

Both this compound and Lidocaine exhibit in-vitro antimicrobial activity against a range of microorganisms. Direct comparative data suggests that this compound may have a more potent effect against certain bacteria than Lidocaine. The primary mechanism of action for Lidocaine is believed to be the disruption of the bacterial cell membrane, and it is hypothesized that this compound may act similarly.

For researchers and drug development professionals, these findings are significant. The intrinsic antimicrobial properties of these local anesthetics could be leveraged in clinical applications to reduce the risk of infection. Further studies are warranted to explore the full spectrum of their antimicrobial activity, elucidate their precise mechanisms of action, and evaluate their clinical efficacy in preventing and treating infections.

References

Validating an HPLC Method for Butanilicaine Analysis in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical drug development, the rigorous validation of analytical methods is paramount to ensure the integrity and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Butanilicaine in biological matrices against a leading alternative, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification in preclinical studies hinges on a balance of sensitivity, selectivity, and operational considerations. Below is a summary of the performance characteristics of a typical HPLC-UV method compared to an LC-MS/MS approach.

ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **≥ 0.999≥ 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5 ng/mL
Selectivity GoodExcellent
Matrix Effect Prone to interferenceMinimal with proper optimization
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

A detailed methodology for a validated RP-HPLC method for the analysis of this compound in plasma is provided below. This protocol can be adapted for other biological matrices with appropriate modifications.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

Method Validation Workflow

The validation of the HPLC method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for method validation according to ICH guidelines.[1][2]

G HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Method Optimization B System Suitability Testing A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Stability I->J K Sample Analysis J->K

Caption: A flowchart illustrating the key stages of HPLC method validation.

Alternative Method: LC-MS/MS

For preclinical studies requiring higher sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[3] While the initial investment and operational complexity are higher, LC-MS/MS offers significant advantages in terms of lower detection limits and reduced susceptibility to matrix effects, which is particularly beneficial when analyzing complex biological samples.[3]

Key Advantages of LC-MS/MS:
  • Superior Sensitivity: Enables the quantification of low-level analytes.

  • High Selectivity: Reduces the likelihood of interference from endogenous matrix components.

  • High Throughput: Faster analysis times can be achieved.

Logical Relationship of Method Choice

The decision to use HPLC-UV versus LC-MS/MS is often guided by the specific requirements of the preclinical study. The following diagram illustrates the logical considerations for method selection.

G Analytical Method Selection Logic A Define Analytical Requirements B High Sensitivity & Selectivity Needed? A->B C LC-MS/MS B->C Yes D HPLC-UV B->D No E Method Validation C->E D->E F Routine Analysis E->F

Caption: A decision tree for selecting the appropriate analytical method.

References

Bupivacaine vs. Butanilicaine: A Comparative Analysis of Potency and Duration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological profiles of Bupivacaine and the available data for Butanilicaine, outlining a framework for future comparative studies.

This guide provides a detailed comparison of the local anesthetic Bupivacaine with the less-documented compound, this compound. Due to a significant disparity in publicly available research, this document summarizes the extensive data on Bupivacaine and presents the limited information on this compound. It serves as a resource for researchers, scientists, and drug development professionals by establishing a foundation for a potential future comparative study, complete with generalized experimental protocols and relevant biological pathways.

Introduction

Bupivacaine is a widely used, long-acting amide local anesthetic known for its potent and prolonged nerve-blocking effects. It is a staple in clinical practice for surgical anesthesia and postoperative pain management. This compound, also an amide-type local anesthetic, is a less common compound with sparse publicly available data regarding its clinical efficacy, potency, and duration of action. While it has been noted in chemical and pharmaceutical databases, comprehensive pharmacological studies are not readily accessible. This guide aims to bridge this information gap by providing a thorough overview of Bupivacaine and a structured approach to evaluating this compound in a comparative context.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for Bupivacaine and highlights the current lack of corresponding data for this compound.

ParameterBupivacaineThis compound
Anesthetic Class AmideAmide
Potency HighData not available
Onset of Action 1-17 minutes (route and dose-dependent)Data not available
Duration of Action 2-9 hours (route and dose-dependent)Data not available
Protein Binding Approximately 95%Data not available
Metabolism HepaticData not available
Elimination Half-life 2.7 hours (adults)Data not available

Mechanism of Action: Signaling Pathway of Amide Local Anesthetics

Both Bupivacaine and this compound, as amide-type local anesthetics, are presumed to share a common mechanism of action. They function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible blockade of nerve impulse conduction and a loss of sensation in the innervated area.

Signaling_Pathway Na_Channel_Closed Voltage-gated Na+ Channel (Resting State) Na_Channel_Open Voltage-gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Threshold Potential Reached Na_Channel_Inactive Voltage-gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Repolarization No_Nerve_Impulse Blockade of Nerve Impulse Na_Channel_Open->No_Nerve_Impulse Na_Channel_Inactive->Na_Channel_Closed Return to Resting State Local_Anesthetic Local Anesthetic (e.g., Bupivacaine) Local_Anesthetic->Na_Channel_Open Binds to open/inactive state from intracellular side Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel_Closed Depolarization

Caption: Signaling pathway of amide local anesthetics. (Within 100 characters)

Experimental Protocols for Comparative Analysis

To definitively compare the potency and duration of Bupivacaine and this compound, a series of standardized in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments that could be undertaken.

In Vitro Potency Assessment: Sciatic Nerve Block Model

Objective: To determine the relative potency of Bupivacaine and this compound by measuring the concentration-dependent block of compound action potentials in an isolated nerve preparation.

Methodology:

  • Nerve Preparation: Sciatic nerves are harvested from adult male Wistar rats and desheathed. The nerves are then mounted in a three-compartment nerve chamber for stimulation and recording.

  • Solutions: Bupivacaine and this compound are dissolved in a physiological salt solution to create a range of concentrations.

  • Stimulation and Recording: The nerve is stimulated at one end with a supramaximal square-wave pulse, and the compound action potential (CAP) is recorded from the other end.

  • Application of Anesthetics: After a stable baseline CAP is established, the anesthetic solution is applied to the central compartment of the nerve chamber.

  • Data Acquisition: The CAP amplitude is recorded at regular intervals until a steady-state block is achieved for each concentration.

  • Analysis: The percentage of CAP block is calculated for each concentration, and a concentration-response curve is generated. The IC50 (the concentration required to produce a 50% block) is then determined for each drug to compare their relative potencies.

In Vivo Duration of Action Assessment: Rat Sciatic Nerve Block Model

Objective: To evaluate and compare the duration of sensory and motor nerve blockade produced by Bupivacaine and this compound in a live animal model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used for this study.

  • Anesthetic Administration: Under light isoflurane anesthesia, a standardized volume of Bupivacaine or this compound solution (at equimolar concentrations) is injected in close proximity to the sciatic nerve.

  • Sensory Block Assessment: The duration of the sensory block is assessed using the hot plate test or the von Frey filament test to measure the withdrawal latency or threshold in the hind paw.

  • Motor Block Assessment: The motor block is evaluated by observing the animal's gait and using a scoring system to quantify the degree of motor impairment.

  • Data Collection: Assessments are performed at baseline and at regular intervals after injection until the sensory and motor functions return to normal.

  • Analysis: The time to onset of the block, the time to peak effect, and the total duration of the sensory and motor blocks are calculated and compared between the two anesthetic groups.

Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of two local anesthetic agents.

Experimental_Workflow cluster_planning Phase 1: Preparation cluster_invitro Phase 2: In Vitro Studies cluster_invivo Phase 3: In Vivo Studies cluster_analysis Phase 4: Data Analysis and Conclusion Protocol_Dev Protocol Development and Ethical Approval Drug_Prep Preparation of Bupivacaine and this compound Solutions Protocol_Dev->Drug_Prep Nerve_Harvest Sciatic Nerve Harvesting Drug_Prep->Nerve_Harvest CAP_Recording Compound Action Potential (CAP) Recording Nerve_Harvest->CAP_Recording Potency_Assay Concentration-Response Assay (IC50) CAP_Recording->Potency_Assay Animal_Prep Animal Acclimatization and Grouping Potency_Assay->Animal_Prep Drug_Admin Sciatic Nerve Block Administration Animal_Prep->Drug_Admin Behavioral_Tests Sensory and Motor Function Testing Drug_Admin->Behavioral_Tests Duration_Assay Determination of Block Duration Behavioral_Tests->Duration_Assay Data_Analysis Statistical Analysis of Potency and Duration Duration_Assay->Data_Analysis Conclusion Comparative Conclusion and Reporting Data_Analysis->Conclusion

Caption: Generalized workflow for a comparative study. (Within 100 characters)

Conclusion

Bupivacaine is a well-characterized local anesthetic with established potency and a long duration of action. In contrast, this compound remains a compound with limited publicly available pharmacological data. While both are classified as amide anesthetics and likely share a similar mechanism of action, a direct comparison of their potency and duration is not possible based on current literature. The experimental protocols and workflows outlined in this guide provide a clear and robust framework for conducting such a comparative study. Future research following these methodologies is essential to elucidate the clinical potential of this compound and to determine its place, if any, in the armamentarium of local anesthetics.

Comparative Analysis of the Bactericidal Effects of Butanilicaine and Procaine on Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bactericidal properties of two local anesthetics, Butanilicaine and Procaine, with a specific focus on their effects against Escherichia coli. Due to a lack of direct comparative studies in the available scientific literature, this analysis synthesizes findings on their individual mechanisms of action and presents standardized experimental protocols for their evaluation.

Executive Summary

Local anesthetics are increasingly recognized for their secondary antimicrobial properties. This comparison focuses on this compound and Procaine, two amide and ester-linked local anesthetics, respectively. While both exhibit antimicrobial activity, their mechanisms of action against E. coli appear to differ based on available research. Procaine has been shown to interact with the bacterial cell membrane, disrupting protein processing and inhibiting DNA repair mechanisms. Information on the specific bactericidal mechanism of this compound is less detailed, though it is known to possess antimicrobial properties. A quantitative comparison is hampered by the absence of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against E. coli.

Quantitative Data Comparison

AgentMinimum Inhibitory Concentration (MIC) against E. coliMinimum Bactericidal Concentration (MBC) against E. coli
This compound Data not availableData not available
Procaine Data not availableData not available

While one study indicated that the routinely applied concentration of Hostacaine (this compound phosphate) is approximately twice its MBC for certain bacteria, specific values for E. coli were not provided.

Mechanisms of Bactericidal Action

This compound

The precise molecular mechanism of this compound's bactericidal action against E. coli has not been extensively elucidated in available literature. However, like other local anesthetics, it is hypothesized to involve disruption of the bacterial cell membrane integrity and potential interference with essential enzymatic processes.

Procaine

Procaine's inhibitory effects on E. coli are better characterized and appear to be multifactorial:

  • Cell Membrane Interaction : Procaine interacts with the E. coli cell membrane, leading to a disruption of its structure and function. This interaction inhibits the proper processing and export of periplasmic proteins, which are crucial for various cellular functions, including nutrient acquisition and maintenance of the cell envelope.[1][2]

  • Inhibition of DNA Repair : Procaine has been shown to interfere with DNA repair mechanisms in E. coli. This can enhance the lethal effects of DNA damaging agents and potentially contribute to its bactericidal activity under certain conditions.

The proposed signaling pathway for Procaine's action on E. coli is visualized below.

Procaine_Mechanism Procaine Procaine CellMembrane E. coli Cell Membrane Procaine->CellMembrane Interacts with DNARepair DNA Repair Mechanisms Procaine->DNARepair Inhibits ProteinProcessing Periplasmic Protein Processing CellMembrane->ProteinProcessing Disrupts BactericidalEffect Bactericidal Effect ProteinProcessing->BactericidalEffect DNARepair->BactericidalEffect

Caption: Proposed mechanism of Procaine's bactericidal action on E. coli.

Experimental Protocols

For researchers aiming to directly compare the bactericidal effects of this compound and Procaine, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of this compound and Procaine that inhibits the visible growth of E. coli (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)

  • This compound and Procaine stock solutions of known concentration

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and pipettes

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of E. coli from a fresh MHA plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • MIC Assay (Broth Microdilution Method):

    • Prepare serial twofold dilutions of this compound and Procaine in MHB in the wells of a 96-well plate. The concentration range should be appropriately wide to determine the MIC.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without any drug) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the drug that shows no visible turbidity.

  • MBC Assay:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquots onto MHA plates.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the drug that results in no bacterial growth on the MHA plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

The experimental workflow for MIC and MBC determination is illustrated in the following diagram.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare E. coli inoculum (0.5 McFarland) C Inoculate microtiter plate wells A->C B Prepare serial dilutions of This compound and Procaine B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no growth) D->E F Plate aliquots from clear wells onto MHA E->F G Incubate at 37°C for 24h F->G H Determine MBC (lowest concentration with no colonies) G->H

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

While both this compound and Procaine exhibit antimicrobial properties, a direct and quantitative comparison of their bactericidal effects on E. coli is currently limited by the lack of available data for this compound. Procaine's mechanism of action involves well-documented interactions with the bacterial cell membrane and DNA repair pathways. Further research, employing standardized protocols such as those outlined in this guide, is necessary to elucidate the specific mechanism of this compound and to establish a quantitative basis for comparison. Such studies would be invaluable for the drug development community in exploring the potential secondary benefits of local anesthetics in clinical applications.

References

Comparative Efficacy of Butanilicaine in Preclinical Nerve Block Models: A Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Butanilicaine relative to standard local anesthetics in various preclinical nerve block models. Due to the limited availability of public data on this compound, this document serves as a framework, presenting established data for commonly used local anesthetics—Lidocaine, Bupivacaine, and Ropivacaine—to provide a baseline for potential future comparative studies involving this compound.

Data Presentation: Efficacy in Sciatic Nerve Block Models

The following table summarizes the efficacy of Lidocaine, Bupivacaine, and Ropivacaine in a rat sciatic nerve block model. Data for this compound is not currently available in published literature and is represented as "Data Not Available."

Anesthetic AgentConcentration (%)Onset of Block (minutes)Duration of Sensory Block (hours)Duration of Motor Block (hours)Reference Animal Model
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableRat
Lidocaine 1.0 - 2.0~15 - 20[1][2]~1 - 2~1 - 2Rat[3][4]
Bupivacaine 0.25 - 0.5~16 - 28[5]~10 - 15[5][6]~11 - 12[6]Rat, Dog[6][7]
Ropivacaine 0.2 - 0.75~16 - 25[8]~9 - 11[9]Data Varies with ConcentrationRat, Human Volunteers[8][9]

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of local anesthetic efficacy. Below is a detailed methodology for a rat sciatic nerve block model, a commonly used preclinical test.

Rat Sciatic Nerve Block Model

Objective: To assess the onset, duration, and intensity of sensory and motor blockade of a test anesthetic agent.

Animals: Adult male Sprague-Dawley rats (250-300g).

Procedure:

  • Anesthesia: The rat is anesthetized with an appropriate agent (e.g., isoflurane).

  • Sciatic Nerve Exposure: A small incision is made on the lateral aspect of the thigh to expose the sciatic nerve.

  • Drug Administration: A specific volume and concentration of the anesthetic solution (e.g., 0.2 mL) is injected in close proximity to the nerve (perineural injection).

  • Assessment of Motor Block: The motor function is evaluated at regular intervals by observing the animal's ability to push against a balance or by assessing the withdrawal reflex to a non-noxious stimulus.

  • Assessment of Sensory Block: The sensory blockade is assessed by applying a noxious stimulus (e.g., a pinch with forceps to the fifth toe) and observing for a withdrawal response.

  • Data Collection: The time to onset of the block (loss of response) and the duration of the block (time until the response returns to baseline) are recorded.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

Local anesthetics, including amides like this compound, primarily exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel local anesthetic in a preclinical nerve block model.

ExperimentalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation AnimalAnesthesia Animal Anesthesia AnimalAcclimation->AnimalAnesthesia AnestheticPrep Test & Control Anesthetic Preparation DrugAdmin Perineural Drug Administration AnestheticPrep->DrugAdmin NerveExposure Nerve Exposure / Localization AnimalAnesthesia->NerveExposure NerveExposure->DrugAdmin MotorBlock Motor Block Assessment DrugAdmin->MotorBlock SensoryBlock Sensory Block Assessment DrugAdmin->SensoryBlock DataCollection Data Collection (Onset, Duration) MotorBlock->DataCollection SensoryBlock->DataCollection StatisticalAnalysis Statistical Analysis & Comparison DataCollection->StatisticalAnalysis

References

A Comparative Analysis of the Antimicrobial Efficacy of Butanilicaine and Articaine Against Oral Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Scientific Comparison for Researchers and Drug Development Professionals

In the realm of local anesthetics, the ideal agent not only provides effective analgesia but also mitigates the risk of postoperative infections—a common complication in dental procedures. This guide presents a comparative study of two amide-type local anesthetics, Butanilicaine and Articaine, focusing on their antimicrobial activity against a spectrum of oral microorganisms. While Articaine is a widely utilized anesthetic in modern dentistry, this compound is a less common compound, making direct comparative data scarce but highly valuable where available.

This analysis synthesizes available in-vitro data to provide an objective comparison of their performance, supported by detailed experimental protocols and visualizations of the underlying scientific principles. The findings indicate that while both agents possess antimicrobial properties, Articaine generally demonstrates a more potent and broader spectrum of activity against oral flora.

Data Presentation: Quantitative Antimicrobial Efficacy

The antimicrobial activities of this compound and Articaine have been evaluated against a wide array of bacteria commonly found in the oral cavity. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of an agent that inhibits visible growth and kills the bacteria, respectively.

A significant comparative study evaluated seven local anesthetics, including this compound (as Hostacaine) and Articaine (as Ultracaine D-S), against 311 bacterial strains from 52 species.[1][2] The results from this and other studies are summarized below.

Table 1: Comparative Antimicrobial Activity (MIC/MBC) of this compound and Articaine

AnestheticConcentration Range (mg/mL)Key FindingsReference
This compound MIC: 0.25 - 16The routinely applied concentration was approximately two times higher than the MBC values for the tested bacteria. This compound's MIC values were one to two serial dilution steps lower than that of the preservative methyl-4-hydroxybenzoate.[1][2][3]
Articaine MIC: 0.25 - 16Showed the most prominent antimicrobial activity among the seven anesthetics tested. The routinely applied concentration was roughly four times higher than the MBC values. Articaine's MIC values were two to three serial dilution steps lower than the preservatives.[1][2][3]

Table 2: MIC of Articaine Against Specific Oral Pathogens

Bacterial StrainMIC (mg/mL)Reference
Streptococcus mutans20[4]
Streptococcus sanguinis20[4]
Porphyromonas gingivalis40[4]
Staphylococcus aureus40[4]
Escherichia coli10[4]

Experimental Protocols

The data presented in this guide are primarily derived from standardized in-vitro antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies used in the cited studies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination via Agar Dilution Method

This method was utilized in the comprehensive comparative study of seven local anesthetics.[1][2][3]

  • Preparation of Anesthetic Plates: The local anesthetic agents (e.g., this compound phosphate, Articaine hydrochloride) are serially diluted to achieve a range of final concentrations. Each dilution is then mixed with a molten agar medium, typically Wilkins-Chalgren agar, and poured into petri dishes. A control plate containing no anesthetic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured to a logarithmic growth phase. The concentration is then standardized, often to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different anesthetic concentrations.

  • Incubation: The plates are incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperatures (typically 37°C) for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the local anesthetic that completely inhibits the visible growth of the bacteria on the agar plate.

  • MBC Determination: To determine the MBC, a sample from the plates showing no visible growth is subcultured onto fresh, anesthetic-free agar plates. After further incubation, the MBC is identified as the lowest concentration of the anesthetic that results in no bacterial growth on the subculture, indicating bacterial death.

MIC Determination via Broth Microdilution Method

This method is commonly used to test the antimicrobial activity of agents against various bacterial strains.[4]

  • Preparation of Microplates: A 96-well microtiter plate is used. The local anesthetic is serially diluted in a suitable broth medium (e.g., Tryptic Soy Broth) directly within the wells of the plate.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density (e.g., OD600 of 0.1) and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted anesthetic. The plate is then incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the anesthetic in which no visible turbidity (bacterial growth) is observed.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antimicrobial activity of local anesthetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis LA Local Anesthetics (this compound, Articaine) SerialDilution Serial Dilution of Anesthetics LA->SerialDilution Bacteria Oral Bacterial Strains (e.g., S. mutans) Inoculation Inoculation of Bacteria Bacteria->Inoculation Media Culture Media (Agar/Broth) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation MIC Determine MIC (No Visible Growth) Incubation->MIC MBC Determine MBC (Subculture on Fresh Media) MIC->MBC Comparison Compare Efficacy MBC->Comparison

Workflow for Antimicrobial Susceptibility Testing.
Proposed Signaling Pathway / Mechanism of Action

While the precise signaling pathways are not fully elucidated for these specific anesthetics, the general mechanism for amide local anesthetics against bacteria is believed to involve the disruption of the cell membrane.[5][6][7] For a derivative of Articaine, studies also suggest the inhibition of topoisomerase, an enzyme critical for DNA synthesis.[4]

G cluster_outside cluster_membrane Bacterial Cell Membrane cluster_inside LA Amide Local Anesthetic (this compound / Articaine) Membrane Membrane Disruption (Increased Permeability) LA->Membrane Interaction Topo Topoisomerase Inhibition (Articaine Derivative) LA->Topo Entry into cell Leakage Leakage of Cellular Components Membrane->Leakage Death Bacterial Cell Death Leakage->Death DNA DNA Topo->Death

Proposed Antimicrobial Mechanism of Amide Local Anesthetics.

Conclusion

The available evidence strongly suggests that both this compound and Articaine exhibit antimicrobial properties against oral flora, a beneficial secondary characteristic for their use in dental procedures. Comparative data indicates that Articaine possesses a more pronounced antimicrobial effect than this compound, as evidenced by its ability to achieve bactericidal concentrations at a lower multiple of its clinically applied dose.[1][2][3] The proposed mechanism of action for these amide anesthetics centers on the disruption of the bacterial cell membrane, leading to cell death. Further research into the specific molecular interactions and potential for synergistic effects with other antimicrobial agents could enhance their clinical utility in preventing postoperative infections.

References

In vitro comparison of cytotoxicity between Butanilicaine and other amide anesthetics.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro cytotoxic effects of commonly used amide local anesthetics reveals a hierarchy of toxicity, with bupivacaine frequently cited as the most potent agent. While extensive data exists for anesthetics such as lidocaine, bupivacaine, and ropivacaine, a notable gap in the scientific literature exists regarding the in vitro cytotoxicity of butanilicaine, hindering a direct comparison.

This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic profiles of several key amide anesthetics. The findings consistently demonstrate that the cytotoxic effects of these agents are dependent on the specific anesthetic, its concentration, the duration of exposure, and the cell type being evaluated.[1][2][3]

Comparative Cytotoxicity Data

The in vitro cytotoxicity of various amide local anesthetics has been evaluated across a range of cell lines, including chondrocytes, mesenchymal stem cells (MSCs), and neuronal cells. A summary of the quantitative data from these studies is presented below.

AnestheticCell LineExposure TimeIC50 / % ViabilityReference
Bupivacaine Human Chondrocytes (TC28a2)24 hIC50 ≈ 2.8 mM[4]
Human Mesenchymal Stem Cells1 h5% ± 1% viability at 0.5%[1]
Human Neuroblastoma (SH-SY5Y)20 minLD50 = 0.95 ± 0.08 mM[5]
Chinese Hamster Lung Fibroblasts24 hED50 = 0.02%[6]
Lidocaine Human Chondrocytes (TC28a2)24 hIC50 ≈ 8 mM[4]
Human Articular Chondrocytes1 h99% cell death at 2%[7]
Human Neuroblastoma (SH-SY5Y)20 minLD50 = 3.35 ± 0.33 mM[5]
Chinese Hamster Lung Fibroblasts24 hED50 = 0.07%[6]
Ropivacaine Human Chondrocytes (TC28a2)24 hIC50 ≈ 5 mM[4]
Human Mesenchymal Stem Cells1 h16% ± 2% viability at 0.75%[1]
Human Neuroblastoma (SH-SY5Y)20 minLD50 = 13.43 ± 0.61 mM[5]
Mepivacaine Human Mesenchymal Stem Cells1 h1% ± 0% viability at 2%[1]
Human Neuroblastoma (SH-SY5Y)20 minLD50 = 4.84 ± 1.28 mM[5]
Prilocaine Human Endometrial Adenocarcinoma (Ishikawa)48 hEC50 = 7.3 mM[8]
Human Neuroblastoma (SH-SY5Y)20 minLD50 = 4.32 ± 0.39 mM[5]

Note: No in vitro cytotoxicity data for this compound was identified in the reviewed literature.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of amide anesthetics is the use of cell viability assays.

1. Cell Culture and Treatment:

  • Cell Lines: Human chondrocytes, mesenchymal stem cells, or other relevant cell lines are cultured in appropriate media and conditions until they reach a desired confluency (e.g., 80%).

  • Anesthetic Exposure: The cultured cells are then incubated with various concentrations of the amide anesthetics (e.g., bupivacaine, lidocaine, ropivacaine) for specific durations (e.g., 1, 24, or 48 hours). A control group of cells is typically incubated with the vehicle solution (e.g., saline).

2. Viability Assessment:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength. A decrease in absorbance indicates reduced cell viability.

  • Live/Dead Staining: This method uses fluorescent dyes to distinguish between live and dead cells. For instance, calcein-AM can stain live cells green, while ethidium homodimer-1 stains the nuclei of dead cells red. The stained cells are then visualized and quantified using fluorescence microscopy.

  • Flow Cytometry: This technique can be used to quantify apoptosis and necrosis. Cells are stained with specific markers, such as Annexin V (for early apoptosis) and propidium iodide (for late apoptosis and necrosis), and then analyzed by a flow cytometer.

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of amide anesthetics.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Cytotoxicity Analysis cluster_results Results A Cell Line Seeding (e.g., Chondrocytes, MSCs) B Cell Culture (to desired confluency) A->B C Exposure to Amide Anesthetics (Varying Concentrations & Durations) B->C D Control Group (Vehicle Only) B->D E Cell Viability Assays (e.g., MTT, Live/Dead Staining) C->E F Apoptosis/Necrosis Assays (e.g., Flow Cytometry) C->F D->E D->F G Data Analysis (IC50/LD50 Determination) E->G F->G H Comparative Cytotoxicity Profile G->H

A generalized workflow for in vitro cytotoxicity testing of amide anesthetics.

Mechanisms of Cytotoxicity

The cytotoxic effects of amide local anesthetics are mediated through various cellular and molecular mechanisms, often culminating in apoptosis or necrosis.

Several studies have indicated that amide anesthetics can induce cell death through pathways involving oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades.[4] For instance, bupivacaine has been shown to primarily induce necrosis, while lidocaine is more associated with apoptosis.[4] The activation of mitogen-activated protein kinase (MAPK) pathways has also been implicated in the cytotoxic effects of some of these agents.

The following diagram illustrates the logical relationship in the comparative analysis of amide anesthetic cytotoxicity.

G cluster_inputs Input Factors cluster_mechanisms Cellular Mechanisms cluster_outcomes Cytotoxic Outcomes A Amide Anesthetic Type (e.g., Bupivacaine, Lidocaine) E Mitochondrial Dysfunction A->E F Oxidative Stress A->F G Caspase Activation A->G H MAPK Pathway Activation A->H B Concentration B->E B->F B->G B->H C Exposure Duration C->E C->F C->G C->H D Cell Type D->E D->F D->G D->H I Apoptosis E->I J Necrosis E->J F->I F->J G->I H->I H->J K Reduced Cell Viability I->K J->K

Factors influencing and outcomes of amide anesthetic-induced cytotoxicity.

Signaling Pathways in Amide Anesthetic Cytotoxicity

The precise signaling pathways involved in amide anesthetic-induced cytotoxicity are complex and can vary depending on the specific anesthetic and cell type. However, a recurring theme in the literature is the involvement of pathways related to apoptosis and cellular stress.

For example, the activation of caspases, which are key executioners of apoptosis, is a common finding. Some studies also point to the involvement of the MAPK signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. The induction of oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), can also trigger signaling cascades that lead to cell death.

The diagram below provides a simplified representation of a potential signaling pathway involved in amide anesthetic-induced apoptosis.

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_outcome Outcome AmideAnesthetic Amide Anesthetic Mitochondria Mitochondrial Stress AmideAnesthetic->Mitochondria ROS Increased ROS AmideAnesthetic->ROS MAPK MAPK Activation (e.g., JNK, p38) AmideAnesthetic->MAPK Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->MAPK Caspase3 Caspase-3 Activation MAPK->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified signaling pathway for amide anesthetic-induced apoptosis.

References

A Comparative Analysis of Butanilicaine's Inhibitory Efficacy on Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of Butanilicaine on various voltage-gated sodium channel (NaV) subtypes, benchmarked against other well-characterized local anesthetics. The data presented herein is essential for researchers engaged in the development of novel therapeutics targeting specific sodium channels, offering insights into potency and selectivity.

Comparative Inhibitory Activity of Local Anesthetics on NaV Subtypes

The inhibitory potential of this compound and other local anesthetics is quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for these compounds against a panel of NaV subtypes, providing a clear comparison of their potency. Lower IC50 values are indicative of higher inhibitory potency.

CompoundNaV SubtypeIC50 (µM)Notes
This compound Data Not AvailableN/AFurther experimental validation required.
LidocaineNaV1.2>10 µMClassified as a classic sodium channel inhibitor, but may not meet the criteria of causing at least 60% inhibition at 10 µM concentration.[1]
TTXs Na+ currents42Five times lower IC50 compared to TTXr Na+ currents.[2]
TTXr Na+ currents210
nNaV1.517 (SD: 10)No significant difference in IC50 compared to aNaV1.5.[3]
aNaV1.520 (SD: 22)Potent inhibition observed at a holding potential of -80 mV.[3]
BupivacaineTTXs Na+ currents13More potent than lidocaine on both TTXs and TTXr Na+ currents.[2]
TTXr Na+ currents32
nNaV1.53 (SD: 1.6)
aNaV1.51 (SD: 0.6)Potent inhibition observed at a holding potential of -80 mV.[3]
NaV1.54.51
Na+ currents in ND7/23 cells178 (SD: 8)Tonic block of resting channels.[4]
RopivacaineKV1.5128.9
PropofolNaV1.5228 (SD: 10)Concentration-dependent tonic inhibition.[5]
DexmedetomidineNaV1.5170 (SD: 20)Concentration-dependent tonic inhibition.[5]
ChloroquineNaV1.5~69IC50 for resting channels.[6]
HydroxychloroquineNaV1.5~446IC50 for resting channels.[6]

Experimental Protocols

The validation of the inhibitory effects of compounds like this compound on sodium channels is predominantly conducted using the whole-cell patch-clamp technique.[7][8][9] This electrophysiological method allows for the direct measurement of ion channel activity and the effects of pharmacological agents.

Whole-Cell Patch-Clamp Protocol for Assessing NaV Inhibition

This protocol outlines the key steps for determining the inhibitory concentration (IC50) of a test compound on a specific NaV subtype expressed in a heterologous system (e.g., HEK-293 cells).

1. Cell Preparation:

  • HEK-293 cells stably or transiently expressing the human NaV subtype of interest are cultured under standard conditions.

  • For experiments, cells are dissociated and plated onto glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.3 with CsOH.

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a giga-seal with the cell membrane.

  • After establishing the whole-cell configuration, cell capacitance and series resistance are compensated.

4. Voltage Protocol and Data Acquisition:

  • Cells are held at a holding potential of -120 mV.

  • To elicit sodium currents, cells are depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).

  • The test compound is applied at various concentrations through a perfusion system.

  • The peak inward sodium current is measured before and after the application of the compound.

5. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of the test compound.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to a Hill equation.

Visualizations

Experimental Workflow for NaV Inhibition Assay

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_treatment Compound Application cluster_analysis Data Analysis cell_culture Culture HEK-293 cells expressing NaV subtype cell_plating Plate cells on coverslips cell_culture->cell_plating giga_seal Form giga-seal and establish whole-cell configuration cell_plating->giga_seal patch_pipette Prepare patch pipette with internal solution patch_pipette->giga_seal voltage_clamp Apply voltage-clamp protocol giga_seal->voltage_clamp baseline Record baseline Na+ current voltage_clamp->baseline compound_app Apply this compound at varying concentrations baseline->compound_app washout Washout compound and record recovery compound_app->washout measure_inhibition Measure peak current inhibition washout->measure_inhibition dose_response Construct dose-response curve measure_inhibition->dose_response ic50 Calculate IC50 value dose_response->ic50

Caption: Workflow for assessing this compound's inhibitory effect on NaV channels.

Signaling Pathway of Sodium Channel Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_states Channel States NaV_channel Voltage-Gated Sodium Channel (NaV) Influx Na+ Influx NaV_channel->Influx Inhibited Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound (Local Anesthetic) This compound->NaV_channel Binds to intracellular site AP Action Potential Generation Influx->AP Leads to Blocked Blocked Nerve Conduction AP->Blocked

Caption: Mechanism of sodium channel inhibition by local anesthetics like this compound.

References

Comparative Clinical Applications of Prilocaine and Butanilicaine: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide will therefore provide a detailed overview of the clinical applications, pharmacology, and performance data for Prilocaine, based on available scientific literature. The limited information on Butanilicaine will be presented, highlighting the current gaps in clinical evidence. This review is intended for researchers, scientists, and drug development professionals to summarize the current state of knowledge on these two compounds.

Prilocaine: A Comprehensive Clinical Profile

Prilocaine is an intermediate-potency, amide-type local anesthetic with a relatively rapid onset and moderate duration of action. It is widely used for local and regional anesthesia.

Clinical Applications

Prilocaine is indicated for a range of procedures requiring local anesthesia, including:

  • Dental Procedures: It is frequently used for infiltration and nerve block anesthesia in dentistry.

  • Minor Surgical Procedures: Utilized for surface and infiltration anesthesia for minor surgeries.

  • Topical Anesthesia: A eutectic mixture of lidocaine and prilocaine is commonly used as a topical cream to anesthetize intact skin before procedures such as venipuncture or minor dermatological surgeries.

Mechanism of Action

Like other amide local anesthetics, prilocaine acts by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a reversible loss of sensation in the anesthetized area.

Amide_Local_Anesthetic_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Drug_Admin Prilocaine (Unionized Form) Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Drug_Admin->Na_Channel_Closed Crosses Membrane Drug_Ionized Prilocaine (Ionized Form) Na_Channel_Closed->Drug_Ionized Ionization Na_Channel_Blocked Blocked Na+ Channel (Inactivated State) Drug_Ionized->Na_Channel_Blocked Binds to Channel No_AP Inhibition of Action Potential Na_Channel_Blocked->No_AP Prevents Na+ Influx

Mechanism of action for amide local anesthetics.
Quantitative Clinical Performance of Prilocaine

The following table summarizes key performance metrics for Prilocaine based on data from various clinical studies.

ParameterValueClinical Context
Onset of Action 2-4 minutesInfiltration and nerve block anesthesia
Duration of Anesthesia 60-90 minutes (pulp); 3-5 hours (soft tissue)Dental procedures
Plasma Half-life Approximately 1.6 hoursSystemic circulation
Metabolism Primarily in the liver and kidneys
Primary Metabolite Ortho-toluidineAssociated with risk of methemoglobinemia
Safety and Adverse Effects

Prilocaine is generally well-tolerated, but like all local anesthetics, it carries a risk of adverse effects. The most notable concern with Prilocaine is the potential for methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This is due to its metabolite, ortho-toluidine. This risk is dose-dependent and is more significant in pediatric patients and those with certain congenital conditions. Other potential side effects are similar to other amide anesthetics and can include central nervous system (CNS) and cardiovascular toxicity if excessive systemic absorption occurs.

This compound (Hostacaine): An Overview of Available Information

This compound is classified as an amide local anesthetic. Information from chemical databases indicates that it has been investigated in clinical trials, reaching a maximum of Phase II. However, there is a notable absence of published, peer-reviewed clinical studies that provide detailed data on its clinical performance and safety profile.

Clinical Applications

The specific clinical indications for which this compound has been evaluated are not well-documented in publicly accessible literature.

Mechanism of Action

As an amide local anesthetic, this compound is presumed to share the same mechanism of action as Prilocaine, involving the blockade of voltage-gated sodium channels in nerve fibers.

Quantitative Clinical Performance and Safety

There is no sufficient, publicly available data from clinical trials to populate a comparative table for this compound's onset of action, duration of anesthesia, or detailed safety profile. Without such data, a meaningful comparison to Prilocaine's established clinical performance is not possible.

Experimental Protocols for Clinical Evaluation of Local Anesthetics

A typical clinical trial designed to compare the efficacy and safety of two local anesthetics like Prilocaine and a novel agent would follow a randomized, double-blind, controlled methodology.

Example Experimental Protocol: Comparative Efficacy in Dental Anesthesia
  • Study Design: A prospective, randomized, double-blind, parallel-group or split-mouth design.

  • Participants: Healthy adult volunteers requiring bilateral, symmetrical dental procedures (e.g., restorations or extractions).

  • Interventions:

    • Group A: Standard formulation of Prilocaine (e.g., 4% with a vasoconstrictor).

    • Group B: Investigational formulation of this compound at a clinically relevant concentration.

  • Procedure:

    • In a split-mouth design, each patient serves as their own control, receiving one anesthetic on one side of the mouth and the other anesthetic on the contralateral side in separate appointments.

    • Anesthesia is administered using a standardized injection technique (e.g., inferior alveolar nerve block).

  • Efficacy Assessment:

    • Onset of Anesthesia: Time from injection to profound anesthesia, assessed by patient-reported numbness and lack of response to electric pulp testing.

    • Duration of Anesthesia: Time from onset until the return of normal sensation, measured by patient-reported sensation and response to pulp testing at regular intervals.

    • Anesthetic Success: Percentage of administrations resulting in successful anesthesia for the entire procedure without the need for supplemental injections.

    • Pain during Injection: Assessed using a Visual Analog Scale (VAS).

    • Post-operative Pain: Monitored using a VAS at specified time points post-procedure.

  • Safety Assessment:

    • Monitoring of vital signs (heart rate, blood pressure, oxygen saturation) before, during, and after the procedure.

    • Recording of any local or systemic adverse events.

    • For agents with known risks (like Prilocaine and methemoglobinemia), specific laboratory monitoring may be included.

Experimental_Workflow_Local_Anesthetic_Trial Start Patient Recruitment (e.g., Dental Surgery) Informed_Consent Informed Consent and Screening Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Administer Prilocaine Randomization->Group_A Group_B Group B: Administer this compound Randomization->Group_B Procedure Standardized Dental Procedure Group_A->Procedure Group_B->Procedure Efficacy_Data Efficacy Data Collection (Onset, Duration, Pain Scores) Procedure->Efficacy_Data Safety_Data Safety Data Collection (Adverse Events, Vitals) Procedure->Safety_Data Follow_Up Post-Procedure Follow-up Efficacy_Data->Follow_Up Safety_Data->Follow_Up Data_Analysis Statistical Analysis Follow_Up->Data_Analysis Conclusion Comparative Efficacy and Safety Conclusion Data_Analysis->Conclusion

Workflow for a comparative clinical trial of local anesthetics.

Conclusion

Prilocaine is a well-characterized local anesthetic with a solid evidence base supporting its clinical use. Its moderately rapid onset and intermediate duration of action make it a versatile agent for a variety of minor surgical and dental procedures. The primary safety consideration is the dose-dependent risk of methemoglobinemia.

In contrast, while this compound is identified as an amide local anesthetic that has undergone some clinical investigation, the lack of published data precludes a detailed assessment of its clinical utility and a direct comparison with Prilocaine. For drug development professionals and researchers, this compound represents a compound for which further publication of clinical trial data is necessary to understand its potential role in clinical practice. Until such data becomes available, Prilocaine remains a well-understood option with a predictable efficacy and safety profile.

The Unseen Benefit: A Comparative Meta-analysis of the Antimicrobial Properties of Local Anesthetics, Including Butanilicaine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial efficacy of commonly used local anesthetics reveals that their utility extends beyond pain management. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the antimicrobial spectrum of various local anesthetics, with a special focus on butanilicaine. The information is compiled from a meta-analysis of existing in-vitro studies, offering a valuable resource for understanding the secondary therapeutic benefits of these compounds.

Local anesthetics are fundamental in clinical practice for providing pain relief. However, a growing body of evidence highlights their inherent antimicrobial properties, suggesting a potential role in preventing and treating infections.[1][2][3][4] This guide synthesizes data on the antimicrobial activity of several key local anesthetics, including this compound, lidocaine, bupivacaine, and ropivacaine, to facilitate a clear comparison of their efficacy against a range of microbial pathogens.

Comparative Antimicrobial Spectrum: A Tabular Analysis

The antimicrobial activity of local anesthetics is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various local anesthetics against a selection of bacteria and fungi, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Local Anesthetics Against Various Microorganisms (mg/mL)

MicroorganismThis compound (Hostacaine)Articaine (Ultracaine D-S)Bupivacaine (Carbostesin)Lidocaine (Xylocaine)Mepivacaine (Scandicaine)Prilocaine (Xylonest)Procaine (Novocaine)
Actinomyces israelii218888>16
Bacteroides forsythus4216161616>16
Candida albicans84>16>16>16>16>16
Escherichia coli84>16>16>16>16>16
Fusobacterium nucleatum218888>16
Porphyromonas gingivalis218888>16
Prevotella intermedia218888>16
Staphylococcus aureus4216161616>16
Streptococcus mutans4216161616>16

Data compiled from a study by Al-Ahmad et al. (2008).[5][6][7]

Observations from the Data:

The compiled data indicates that local anesthetics exhibit a broad but varied spectrum of antimicrobial activity.[1][2][3] Notably, articaine (Ultracaine D-S) demonstrated the most potent antimicrobial effects among the tested substances, followed by this compound (Hostacaine).[5][6][7] Both of these anesthetics showed significantly lower MIC values compared to bupivacaine, lidocaine, mepivacaine, and prilocaine against the tested oral and skin flora.[5][6][7] Procaine (Novocaine) exhibited the weakest antimicrobial activity.[5][6][7]

It is also important to consider that the concentration of the local anesthetic used in clinical practice can be significantly higher than the reported MIC values. For instance, the routinely applied concentration of this compound (Hostacaine) is approximately two times higher than its minimal bactericidal concentration (MBC) for the tested bacteria, suggesting that it could have a bactericidal effect in a clinical setting.[5][6][7]

Experimental Protocols: Determining Antimicrobial Efficacy

The data presented in this guide is primarily based on the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following is a generalized protocol based on standard methodologies.

Agar Dilution Method Protocol:

  • Preparation of Anesthetic Solutions: The local anesthetic solutions are prepared in a range of concentrations.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation: The different concentrations of the local anesthetic are incorporated into a suitable agar medium (e.g., Wilkins-Chalgren agar).

  • Inoculation: A standardized volume of the microbial suspension is inoculated onto the surface of the agar plates containing the various anesthetic concentrations.

  • Incubation: The inoculated plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the local anesthetic that completely inhibits the visible growth of the microorganism on the agar plate.

  • MBC Determination: To determine the MBC, an aliquot from the plates with no visible growth is subcultured onto fresh, anesthetic-free agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_anesthetic Prepare Anesthetic Dilutions prep_plates Incorporate Anesthetic into Agar prep_anesthetic->prep_plates prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Agar Plates prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Determine MBC subculture->read_mbc

Fig. 1: Generalized workflow for determining MIC and MBC of local anesthetics.

Proposed Mechanism of Antimicrobial Action

The precise signaling pathways of the antimicrobial action of local anesthetics are not fully elucidated. However, the prevailing hypothesis suggests that their primary mechanism involves the disruption of the microbial cell membrane.[1][2][8][9] The lipophilic nature of local anesthetic molecules allows them to intercalate into the lipid bilayer of the cell membrane. This insertion is thought to alter membrane fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately resulting in cell death.

mechanism_of_action cluster_cell Microbial Cell membrane Cell Membrane leakage Leakage of Intracellular Components membrane->leakage Leads to cytoplasm Cytoplasm (Ions, Metabolites) la Local Anesthetic Molecule disruption Membrane Disruption (Increased Permeability) la->disruption Intercalates into death Cell Death leakage->death

Fig. 2: Proposed mechanism of antimicrobial action of local anesthetics.

Conclusion and Future Directions

The evidence strongly suggests that local anesthetics, including this compound, possess clinically relevant antimicrobial properties.[1][2][3] This secondary characteristic presents an opportunity for these drugs to contribute to infection control in various medical and dental procedures. The superior in-vitro activity of articaine and this compound warrants further investigation to explore their potential prophylactic use.

Future research should focus on:

  • In-vivo studies: To validate the in-vitro findings and determine the clinical significance of the antimicrobial activity of local anesthetics.

  • Mechanism of action: More detailed studies are needed to fully understand the molecular pathways involved in the antimicrobial effects.

  • Synergistic effects: Investigating the potential for synergistic antimicrobial activity when local anesthetics are combined with traditional antibiotics.

By continuing to explore the antimicrobial dimension of local anesthetics, the scientific community can unlock their full therapeutic potential, leading to improved patient outcomes.

References

Safety Operating Guide

Navigating the Disposal of Butanilicaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. Butanilicaine, a local anesthetic and a member of the monochlorobenzene class of compounds, requires careful consideration for its end-of-life management.[1] This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound.

While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure as a chloroaniline derivative suggests that its disposal should align with protocols for halogenated aromatic compounds.[2][3][4][5][6] The primary focus of these procedures is to prevent the release of the active compound and any potentially hazardous degradation products into the environment.

Core Principles of this compound Waste Management

The disposal of this compound, as with all laboratory chemicals, should adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] The foundational principle is that chemical waste should never be disposed of down the drain or in regular trash.[9] Instead, it must be collected, properly labeled, and managed as hazardous waste.

Quantitative Data on this compound Disposal Parameters
ParameterVery Small Quantity Generator (VSQG)Small Quantity Generator (SQG)Large Quantity Generator (LQG)
Hazardous Waste Generation Rate ≤ 100 kg/month > 100 kg and < 1,000 kg/month ≥ 1,000 kg/month
On-site Accumulation Time Limit No time limitUp to 180 daysUp to 90 days
Maximum On-site Accumulation Quantity ≤ 1,000 kg≤ 6,000 kgNo limit
Satellite Accumulation Area (SAA) Limit Not specifiedUp to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous wasteUp to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste

Data sourced from EPA regulations for hazardous waste generators.[8]

Experimental Protocols for Safe Disposal

The recommended procedure for this compound disposal is through incineration by a licensed hazardous waste management company. This ensures the complete destruction of the compound and its potential byproducts. The following protocols outline the steps for preparing this compound waste for off-site disposal.

Protocol 1: Collection and Segregation of this compound Waste
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation, and under the control of laboratory personnel.[8][9]

  • Use Appropriate Waste Containers: Collect this compound waste in a dedicated, leak-proof container that is chemically compatible with the compound. The container must be kept closed except when adding waste.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and reactive chemicals.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards.

Protocol 2: On-site Storage and Handling
  • Regular Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[7]

  • Adherence to Accumulation Limits: Ensure that the amount of waste accumulated in the SAA does not exceed the EPA-specified limits.

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Transfer to Central Accumulation Area (CAA): Once the SAA limit is reached or the container is full, the waste must be moved to the institution's designated Central Accumulation Area (CAA) for pickup by a licensed disposal vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final disposition.

Butanilicaine_Disposal_Workflow cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposition generation Waste Generation (e.g., unused this compound, contaminated materials) saa Satellite Accumulation Area (SAA) - Labeled, closed container - Segregated waste generation->saa Collect Waste caa Central Accumulation Area (CAA) - Adhere to storage time limits saa->caa Transfer Full Container pickup Licensed Waste Vendor Pickup caa->pickup Scheduled Pickup transport Secure Transportation pickup->transport incineration High-Temperature Incineration transport->incineration

Figure 1. Logical workflow for the proper disposal of this compound waste.

Disposal of Related Materials

The principles of proper disposal extend to materials that have come into contact with this compound.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must also be collected as hazardous waste.

  • Contaminated PPE and Materials: Gloves, bench paper, and other solid materials contaminated with this compound should be collected in a designated solid hazardous waste container and disposed of through the same hazardous waste stream.

  • Local Anesthetic Cartridges (Carpules): In a clinical or dental setting, used this compound carpules that are not broken and do not contain visible blood should be treated as pharmaceutical waste and sent for incineration.[10][11] Broken carpules or those with visible blood are considered sharps waste and must be placed in a designated sharps container.[10]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Personal protective equipment for handling Butanilicaine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lidocaine

Disclaimer: The following guide provides essential safety and logistical information for the handling of Lidocaine in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals. "Butanilicaine," as specified in the query, is not a recognized chemical compound; therefore, this guide is based on Lidocaine, a structurally similar and well-documented local anesthetic. Always consult the specific Safety Data Sheet (SDS) for the formulation of Lidocaine you are using and adhere to your institution's safety protocols.

This guide is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) for Handling Lidocaine

Proper selection and use of Personal Protective Equipment are paramount to ensure safety when handling Lidocaine. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Use Cases
Hand Protection Chemically resistant glovesWear impermeable gloves, such as nitrile or natural rubber. Consider double gloving for enhanced protection.[1][2][3]
Eye and Face Protection Safety glasses or gogglesSafety glasses with side shields are the minimum requirement.[1][2][4] If there is a risk of splashes, mists, or aerosols, chemical goggles should be worn.[1][4] A face shield provides additional protection for the entire face.[1][4]
Skin and Body Protection Laboratory coat or work uniformA standard lab coat is recommended for all procedures.[1][4] For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used to prevent skin contact.[1]
Respiratory Protection NIOSH-approved respiratorGenerally not required when working in a well-ventilated area.[4] If engineering controls are insufficient to control airborne concentrations of dust, mists, or vapors, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[2][5]

Procedural Guidance for Handling and Disposal of Lidocaine

This section provides step-by-step guidance for the safe handling and disposal of Lidocaine in a laboratory setting.

Experimental Protocol: Safe Handling of Lidocaine
  • Preparation and Area Setup:

    • Designate a specific area for handling Lidocaine.

    • Ensure that an emergency eye wash station and safety shower are readily accessible.[3]

    • Verify that the work area is well-ventilated.[2][5]

    • Assemble all necessary materials, including Lidocaine, solvents, and equipment, before starting the procedure.

  • Donning Personal Protective Equipment (PPE):

    • Perform hand hygiene before donning any PPE.[6]

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don safety glasses with side shields or chemical goggles.

    • Wear the appropriate chemically resistant gloves.

  • Handling and Use:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Avoid inhaling any vapors, mists, or dust.[5]

    • Minimize open handling of the substance.[4]

    • If working with a powdered form of Lidocaine, handle it in a chemical fume hood to minimize inhalation risk.

    • Use caution to prevent spills and minimize the generation of waste.[1]

  • Storage:

    • Store Lidocaine in a cool, dry, and well-ventilated area.[5]

    • Keep it away from direct sunlight and sources of heat or ignition.[2][3]

    • The recommended storage temperature is typically between 20°C and 25°C (68°F to 77°F).[6][7]

    • Ensure the container is properly labeled and tightly sealed when not in use.[1][3]

Operational Plan: Spill Management and First Aid
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[8]

    • Collect the absorbent material and spilled substance into a labeled, sealed container for proper disposal.[5]

    • Clean the spill area thoroughly with soap and water.[8]

  • Large Spills:

    • Evacuate the area and alert your institution's safety officer.

    • Contain the spill if it is safe to do so.[5]

  • First Aid Measures:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][4][9]

    • Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[1][4]

    • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1][4][10]

Disposal Plan for Lidocaine Waste
  • Waste Segregation and Collection:

    • Collect all Lidocaine waste, including unused product and contaminated materials, in a designated and appropriately labeled waste container.

    • Do not dispose of Lidocaine waste down the sewer.[1]

  • Hazardous Waste Determination:

    • While Lidocaine itself is not typically a listed hazardous waste, the formulation's characteristics can classify it as such. A formulation with a pH of 2 or lower is considered corrosive hazardous waste.[11]

    • Formulations containing Lidocaine as the sole active ingredient that are being discarded are more likely to be considered hazardous waste than those with multiple active ingredients.[12]

    • It is crucial to consult with your institution's environmental health and safety department or a licensed waste hauler to determine the proper classification and disposal route.[11]

  • Disposal of Empty Containers:

    • Empty containers should be taken to an approved waste handling site for recycling or disposal, as per institutional and local regulations.[1]

Visual Guides for Lidocaine Handling and Safety

Lidocaine Handling Workflow

The following diagram illustrates the standard workflow for handling Lidocaine in a laboratory setting, from preparation to disposal.

Lidocaine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Ventilation, Emergency Equipment) don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_lido 3. Handle Lidocaine (Avoid Contact and Inhalation) don_ppe->handle_lido storage 4. Store Properly handle_lido->storage decontaminate 5. Decontaminate Work Area storage->decontaminate dispose 6. Dispose of Waste decontaminate->dispose remove_ppe 7. Doff and Dispose of PPE dispose->remove_ppe

Caption: A workflow diagram for the safe handling of Lidocaine.

Logical Relationships of Safety Precautions

This diagram outlines the hierarchical relationship of safety measures when working with Lidocaine, starting with the most effective controls.

Safety_Precautions_Hierarchy cluster_main Hierarchy of Controls for Lidocaine Handling cluster_examples elimination Elimination/Substitution (Not applicable for this context) engineering Engineering Controls admin Administrative Controls engineering->admin followed by eng_ex e.g., Chemical Fume Hood, Good Ventilation engineering->eng_ex ppe Personal Protective Equipment (PPE) admin->ppe as the final barrier admin_ex e.g., Standard Operating Procedures (SOPs), Safety Training admin->admin_ex ppe_ex e.g., Gloves, Goggles, Lab Coat ppe->ppe_ex

Caption: Hierarchy of safety controls for handling Lidocaine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Butanilicaine
Reactant of Route 2
Reactant of Route 2
Butanilicaine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。